Nickel octaethylporphyrin
Description
Properties
Molecular Formula |
C36H44N4Ni |
|---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
nickel(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide |
InChI |
InChI=1S/C36H44N4.Ni/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
InChI Key |
DIGQQRGHPATISA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Nickel Octaethylporphyrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nickel Octaethylporphyrin (Ni-OEP), a key synthetic metalloporphyrin utilized in various research and development applications, including as a model compound for natural heme systems and in the development of novel therapeutics and materials. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflows.
Overview of the Synthetic Pathway
The synthesis of this compound (Ni-OEP) is a two-step process. The first step involves the synthesis of the free-base 2,3,7,8,12,13,17,18-octaethylporphyrin (H₂OEP). The second step is the insertion of a nickel(II) ion into the porphyrin macrocycle. The overall process is depicted below.
Caption: Overall synthetic scheme for this compound (Ni-OEP).
Experimental Protocols
Synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin (H₂OEP)
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
3,4-Diethylpyrrole
-
37% Aqueous formaldehyde
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
A 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with 3,4-diethylpyrrole (1.0 g, 8.1 mmol), benzene (300 mL), a 37% aqueous solution of formaldehyde (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid monohydrate (0.03 g, 0.17 mmol).
-
The reaction mixture is stirred and heated to reflux under a nitrogen atmosphere.
-
After refluxing for 2 hours, the solution is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The dark residue is dissolved in chloroform (200 mL) and washed with an equal volume of 0.1 M aqueous sodium hydroxide (B78521) solution, followed by two washes with distilled water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude porphyrin is purified by recrystallization from a chloroform/methanol solvent system to yield deep purple crystals.
Quantitative Data:
| Parameter | Value |
| Yield | ~25% |
| Melting Point | 324-325 °C |
Synthesis of Nickel(II) Octaethylporphyrin (Ni-OEP)
Materials:
-
2,3,7,8,12,13,17,18-Octaethylporphyrin (H₂OEP)
-
Nickel(II) acetate tetrahydrate
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Methanol
-
Distilled water
Procedure:
-
In a 250-mL round-bottomed flask, dissolve H₂OEP (535 mg, 1.0 mmol) in 100 mL of DMF by heating and stirring.
-
Add a solution of nickel(II) acetate tetrahydrate (498 mg, 2.0 mmol) in 25 mL of DMF to the porphyrin solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by observing the changes in the visible absorption spectrum. The reaction is typically complete within 2 hours, indicated by the disappearance of the four Q-bands of the free-base porphyrin and the appearance of two Q-bands for the metalloporphyrin.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of distilled water.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with distilled water.
-
Dry the solid in a vacuum oven at 60 °C.
Quantitative Data:
| Parameter | Value |
| Yield | >95% |
Purification of this compound
The crude Ni-OEP can be purified by column chromatography followed by recrystallization to obtain a highly pure product.
Caption: Purification workflow for this compound (Ni-OEP).
Column Chromatography
Materials:
-
Silica (B1680970) gel (70-230 mesh)
-
Dichloromethane
-
Methanol
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude Ni-OEP in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the polarity by adding dichloromethane. A typical gradient would be from 100% hexane to 50:50 hexane:dichloromethane.
-
The main red-orange band of Ni-OEP will elute from the column. Collect the fractions containing the desired product.
-
Monitor the fractions by thin-layer chromatography (TLC) using a hexane:dichloromethane (1:1) solvent system.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Materials:
-
Partially purified Ni-OEP
-
Chloroform
-
Methanol
Procedure:
-
Dissolve the partially purified Ni-OEP in a minimum amount of hot chloroform.
-
Slowly add methanol to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystal formation.
-
Collect the resulting needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol and dry them under vacuum.
Characterization Data
Table 1: Physicochemical Properties of Ni-OEP
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₄N₄Ni | --INVALID-LINK-- |
| Molecular Weight | 591.47 g/mol | --INVALID-LINK-- |
| Appearance | Red-purple crystalline solid |
Table 2: Spectroscopic Data for Ni-OEP
| Technique | Solvent | Absorption Maxima (λₘₐₓ) / Chemical Shift (δ) | Molar Absorptivity (ε) / Assignment |
| UV-Vis | CH₂Cl₂ | 393 nm (Soret band), 518 nm (Q-band), 553 nm (Q-band) | ε₃₉₃ ≈ 175,000 M⁻¹cm⁻¹, ε₅₁₈ ≈ 12,000 M⁻¹cm⁻¹, ε₅₅₃ ≈ 35,000 M⁻¹cm⁻¹ |
| ¹H NMR | CDCl₃ | ~9.7 ppm (s, 4H), ~4.0 ppm (q, 16H), ~1.8 ppm (t, 24H) | meso-H, -CH₂-, -CH₃ |
Note: The exact molar absorptivity values can vary slightly depending on the purity of the sample and the specific instrument used. The ¹H NMR chemical shifts are approximate and the multiplicity is indicated as s (singlet), q (quartet), and t (triplet).
This guide provides a foundational understanding and practical protocols for the synthesis and purification of high-purity this compound. Researchers are encouraged to adapt these methods as needed for their specific applications and to consult the primary literature for further details and alternative procedures.
Spectroscopic Characterization of Nickel(II) Octaethylporphyrin (NiOEP): A Technical Guide
Introduction
Nickel(II) Octaethylporphyrin (NiOEP) is a synthetic metalloporphyrin that serves as a crucial model compound in various fields, including bioinorganic chemistry, materials science, and catalysis. Its stable, square-planar geometry and distinct electronic properties make it an excellent subject for studying the fundamental principles of porphyrin chemistry. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize NiOEP, tailored for researchers, scientists, and professionals in drug development. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate a comprehensive understanding of its spectroscopic signatures.
Caption: Molecular structure of Nickel(II) Octaethylporphyrin (NiOEP).
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins, revealing information about their electronic structure. The spectrum of NiOEP is dominated by two main features arising from π-π* transitions within the highly conjugated porphyrin macrocycle.[1][2] The most intense band, located in the near-UV region (around 400 nm), is the Soret band (or B band).[1][3] At longer wavelengths, in the visible region (500-600 nm), are the weaker Q bands.[2][3][4] The position and intensity of these bands are sensitive to the central metal ion, solvent, and aggregation state.
Data Presentation: UV-Vis Absorption Data for NiOEP
| Band | λmax (nm) in CH₂Cl₂ | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition |
| Soret (B) | ~395-400 | > 200,000 | a₁ᵤ(π) → e₉(π) |
| Q(0,0) | ~552-556 | ~30,000-40,000 | a₂ᵤ(π) → e₉(π) |
| Q(1,0) | ~515-520 | ~10,000-15,000 | Vibronic overtone of Q(0,0) |
Note: Exact values can vary slightly based on solvent and experimental conditions.[3][4]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of NiOEP in a spectroscopic grade solvent (e.g., dichloromethane, CH₂Cl₂) with a known concentration, typically in the micromolar range (e.g., 1 x 10⁻⁶ M) to ensure absorbance values are within the linear range of the spectrophotometer.[5][6]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline spectrum.
-
Rinse the cuvette with the NiOEP solution before filling it for the sample measurement.
-
Record the absorption spectrum over a range of at least 300–700 nm.[6]
-
The instrument software will automatically subtract the solvent baseline from the sample spectrum.
-
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its structure and bonding.[7][8] For NiOEP, both Infrared (IR) and Raman spectroscopy offer complementary information.[9] Resonance Raman (RR) spectroscopy is particularly powerful for porphyrins, as laser excitation within the electronic absorption bands (Q or Soret bands) leads to a significant enhancement of specific vibrational modes coupled to the electronic transition.[3][10]
Data Presentation: Key Vibrational Frequencies for NiOEP
| Wavenumber (cm⁻¹) | Technique | Assignment | Significance |
| ~1655 | Raman | ν₁₀ (B₁g) | Cα-Cₘ stretching, sensitive to core size.[10] |
| ~1581-1590 | Raman | ν₂ (A₁g) | Cβ-Cβ stretching, sensitive to core size.[11] |
| ~1520 | Raman | ν₃ (A₁g) | Cα-Cₘ stretching, sensitive to spin state.[10] |
| ~1383 | Raman | ν₄ (A₁g) | Pyrrole breathing (Cα-N stretching), sensitive to oxidation state.[10] |
| ~1002 | IR | Pyrrole ring mode | Characteristic porphyrin skeletal vibration. |
| ~2870-2965 | IR / Raman | C-H stretching | Vibrations from the peripheral ethyl groups. |
Note: Frequencies are reported for samples in solution (e.g., CH₂Cl₂). Values can shift based on physical state and environment.[3][10]
Experimental Protocols
A. Resonance Raman (RR) Spectroscopy
-
Sample Preparation: Prepare a solution of NiOEP (0.5-1.0 mM) in a suitable solvent such as CH₂Cl₂ or CS₂.[11]
-
Instrumentation: Use a Raman spectrometer equipped with a laser source capable of exciting at various wavelengths (e.g., Ar-ion laser for 488.0 and 514.5 nm; Kr-ion laser for 406.7 nm).[3][12] A double monochromator and a sensitive detector (e.g., photomultiplier tube or CCD) are required.[3]
-
Measurement:
-
Place the sample solution in a quartz capillary or cuvette.
-
Select an excitation wavelength that overlaps with an absorption band of NiOEP (e.g., 406.7 nm for Soret band resonance, 514.5 nm for Q band resonance).[12]
-
Irradiate the sample with the laser and collect the scattered light at a 90° angle.
-
Analyze the scattered light with the spectrometer to generate the Raman spectrum.
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~0.5 mg of NiOEP with ~200 mg of dry KBr powder.[11] Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in an appropriate liquid cell.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Measurement:
-
Record a background spectrum (of the pure KBr pellet or the solvent-filled cell).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument's software will ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic and organometallic compounds in solution. Square-planar Ni(II) complexes like NiOEP are typically diamagnetic (S=0), resulting in sharp, well-resolved ¹H NMR spectra.[13] The high degree of symmetry in the NiOEP molecule simplifies the spectrum, showing distinct signals for the meso-protons, the methylene (B1212753) protons (-CH₂-), and the methyl protons (-CH₃) of the ethyl groups.[14]
Data Presentation: ¹H NMR Chemical Shifts for NiOEP
| Proton Type | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |
| meso-H | ~9.7-9.9 | Singlet | 4H |
| -CH₂- | ~3.9-4.1 | Quartet | 16H |
| -CH₃ | ~1.8-1.9 | Triplet | 24H |
Note: The disappearance of the N-H proton signal (typically found upfield around -2 to -4 ppm in free-base porphyrins) is a definitive indicator of metal insertion.[6]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 1-5 mg of NiOEP in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[15][16] Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 270 MHz or higher).[16]
-
Measurement:
-
Insert the sample into the NMR probe.
-
Perform magnetic field shimming to optimize the field homogeneity.
-
Acquire the ¹H NMR spectrum. Typically, 16 scans are sufficient for a sample of this concentration.[16]
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (also known as ESR) spectroscopy is a technique that detects species with unpaired electrons.[17] Nickel(II) has a d⁸ electron configuration. In the square-planar geometry of NiOEP, these electrons are paired in the lower-lying d-orbitals, resulting in a diamagnetic (S=0) ground state. Consequently, NiOEP is typically EPR-silent under standard conditions. [13]
An EPR signal could potentially be observed only under specific circumstances, such as:
-
Photoexcitation: Excitation to a triplet state could generate a paramagnetic species.[18]
-
Oxidation/Reduction: Chemical or electrochemical one-electron oxidation to Ni(III) (d⁷) or reduction to Ni(I) (d⁹) would produce a paramagnetic, EPR-active species.[19]
-
Change in Coordination: If axial ligands bind to the nickel center, the geometry could change to octahedral, which can be a paramagnetic high-spin (S=1) state. However, these states often exhibit large zero-field splitting, making them difficult to detect with conventional X-band EPR.[20][21][22]
Experimental Protocol: General EPR for a Paramagnetic Nickel Complex
-
Sample Preparation: Prepare a frozen solution or a powder sample of the complex. For solutions, a non-coordinating solvent is often used to prevent changes in geometry.
-
Instrumentation: Use an X-band (~9.5 GHz) or Q-band (~34 GHz) EPR spectrometer equipped with a cryostat for low-temperature measurements.[23]
-
Measurement:
-
Load the sample into a quartz EPR tube and place it inside the spectrometer's resonant cavity.
-
Cool the sample to a low temperature (e.g., 77 K with liquid nitrogen, or <10 K with liquid helium) to increase signal intensity and observe signals from species with rapid relaxation.
-
Record the EPR spectrum by sweeping the magnetic field while irradiating the sample with microwaves.
-
Integrated Spectroscopic Workflow
A logical workflow ensures a comprehensive characterization of a NiOEP sample, starting from confirmation of its basic structure and purity to a detailed analysis of its electronic and vibrational properties.
Caption: Logical workflow for the spectroscopic characterization of NiOEP.
References
- 1. researchgate.net [researchgate.net]
- 2. secjhuapl.edu [secjhuapl.edu]
- 3. ias.ac.in [ias.ac.in]
- 4. Structural, optical, and photophysical properties of nickel(II) alkylthioporphyrins: insights from experimental and DFT/TDDFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 6. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study [pubs.sciepub.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. ias.ac.in [ias.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. (61Ni) Nickel NMR [chem.ch.huji.ac.il]
- 14. ias.ac.in [ias.ac.in]
- 15. organomation.com [organomation.com]
- 16. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 17. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 18. Resonance Raman Spectra and the Structure of Ni-Complexes of Octaalkylporphyrins in the Ground and Photoexcited States | Terekhov | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 19. X-Ray Crystallographic, Multifrequency EPR, and DFT Characterization of the Ni(PCy2NtBu2)2n+ Hydrogen Oxidation Catalyst in the Ni(I) Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unveiling the atomistic and electronic structure of Ni II –NO adduct in a MOF-based catalyst by EPR spectroscopy and quantum chemical modelling - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01449E [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. EPR and electronic spectral studies on Co(II), Ni(II) and Cu(II) complexes with a new tetradentate [N4] macrocyclic ligand and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Crystal Structure Analysis of Nickel(II) Octaethylporphyrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of Nickel(II) Octaethylporphyrin (Ni-OEP), a significant metalloporphyrin complex. The document outlines the key crystallographic data, details the experimental protocols for its synthesis, crystallization, and structure determination, and presents visual workflows and structural relationships to facilitate a deeper understanding of its molecular architecture.
Data Presentation: Crystallographic and Structural Parameters
The crystal structure of Nickel(II) Octaethylporphyrin was determined by E. F. Meyer, Jr. in 1972. The key quantitative data from this analysis are summarized in the table below for clarity and comparative purposes.[1]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₃₆H₄₄N₄Ni |
| Formula Weight | 591.45 g/mol |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| Unit Cell Dimensions | a = 14.93(1) Å, c = 13.84(1) Å |
| Unit Cell Volume | 3085 ų |
| Z (Molecules per cell) | 4 |
| Calculated Density | 1.19 g/cm³ |
| Measured Density | 1.16 g/cm³ |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71069 Å) |
| Method | Diffractometer Data |
| Refinement | |
| Refinement Method | Least-Squares |
| Final R-value | 0.077 (based on F²) |
| Key Bond Distances | |
| Ni-N (pyrrole) | 1.929(3) Å |
| C(1)-C(9) (pyrrole-methene) | 1.372 Å |
| C(2)-C(9) (pyrrole-methene) | 1.373 Å |
| Molecular Geometry | |
| Coordination Geometry | Square-planar |
| Pyrrole Group Tilt Angle | ± 14.2° relative to the Ni-N plane |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of Nickel(II) Octaethylporphyrin, based on the original study and established chemical and crystallographic practices.
Synthesis of Nickel(II) Octaethylporphyrin
The synthesis of Ni-OEP is typically achieved through the metallation of the free-base octaethylporphyrin (H₂-OEP).
Materials:
-
Octaethylporphyrin (H₂-OEP)
-
Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)
-
Chloroform (B151607) (CHCl₃)
-
Methanol (B129727) (CH₃OH)
-
Dimethylformamide (DMF)
Procedure:
-
A solution of H₂-OEP in chloroform is prepared in a round-bottom flask.
-
A solution of Nickel(II) acetate tetrahydrate in methanol is added to the porphyrin solution.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the metallation can be monitored by UV-Vis spectroscopy, observing the change from the four-banded Q-spectrum of the free-base to the two-banded spectrum characteristic of the nickel complex.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by chromatography on an alumina (B75360) column using chloroform as the eluent.
-
The solvent is evaporated from the collected fractions to yield the purified Ni-OEP.
Crystallization
Single crystals of Ni-OEP suitable for X-ray diffraction are obtained by slow evaporation.
Materials:
-
Purified Ni-OEP
-
Benzene (B151609) (C₆H₆) or a similar suitable solvent
Procedure:
-
The purified Ni-OEP is dissolved in a minimal amount of hot benzene to create a saturated solution.
-
The solution is filtered while hot to remove any insoluble impurities.
-
The flask containing the solution is loosely covered to allow for slow evaporation of the solvent at room temperature over several days.
-
Dark red, tetragonal bipyramidal crystals will form as the solution becomes supersaturated.
-
A well-formed crystal is selected and mounted on a goniometer head for X-ray analysis.
Single-Crystal X-ray Diffraction and Structure Determination
The crystal structure was originally solved using the heavy-atom method. The following protocol outlines the key steps in this process.
1. Data Collection:
-
A suitable single crystal of Ni-OEP is mounted on a four-circle diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The unit cell parameters are determined and the crystal orientation is indexed.
-
X-ray diffraction data are collected using Molybdenum Kα radiation (λ = 0.71069 Å). A full sphere of data is collected by a series of ω and φ scans.
-
The intensities of the collected reflections are integrated and corrected for Lorentz and polarization effects.
2. Structure Solution (Heavy-Atom Method):
-
The position of the heavy nickel atom is determined from a Patterson map, which is a Fourier transform of the squared structure factor amplitudes.
-
The initial phases of the structure factors are calculated based on the position of the nickel atom.
-
These initial phases are used to calculate an initial electron density map.
3. Structure Refinement:
-
The positions of the lighter atoms (carbon and nitrogen) are located from the initial electron density map.
-
The atomic positions and thermal parameters are refined using a least-squares minimization procedure, which aims to minimize the difference between the observed and calculated structure factor amplitudes.
-
The refinement is monitored using the R-value, which is a measure of the agreement between the experimental data and the calculated model.
-
Difference Fourier maps are calculated to locate any missing atoms (such as hydrogen atoms) or to identify any disorder in the structure.
-
The final refined structure is validated for its geometric sensibility and overall quality.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the key structural features of Nickel(II) Octaethylporphyrin.
Caption: Experimental workflow for the crystal structure analysis of Ni-OEP.
Caption: Key structural relationships within the Ni-OEP crystal.
References
The Molecular Orbital Landscape of Nickel Octaethylporphyrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular orbital (MO) diagram of nickel octaethylporphyrin (Ni(OEP)), a molecule of significant interest in various scientific and biomedical fields. A comprehensive understanding of its electronic structure is paramount for applications ranging from catalysis and materials science to the development of novel therapeutics. This document summarizes key quantitative data, details experimental protocols, and presents visual diagrams to elucidate the complex interplay of orbitals that define the chemical and physical properties of Ni(OEP).
Introduction to the Electronic Structure of Metalloporphyrins
The electronic properties of metalloporphyrins are largely governed by the interaction between the π-electron system of the porphyrin macrocycle and the d-orbitals of the central metal ion. The Gouterman four-orbital model serves as a foundational framework for understanding the electronic spectra of porphyrins. This model posits that the characteristic strong Soret band and weaker Q-bands in the UV-visible spectrum arise from electronic transitions involving two nearly degenerate Highest Occupied Molecular Orbitals (HOMOs) of a₁ᵤ and a₂ᵤ symmetry, and a doubly degenerate Lowest Unoccupied Molecular Orbital (LUMO) of e₉ symmetry.
In nickel(II) octaethylporphyrin, the nickel ion possesses a d⁸ electron configuration. The interaction of the nickel d-orbitals with the porphyrin nitrogen atoms in a square planar or near-square planar geometry leads to a specific splitting pattern of the d-orbitals. This interaction, coupled with the inherent orbital structure of the porphyrin ring, gives rise to the complete molecular orbital diagram of Ni(OEP). It is also important to note that Ni(OEP) can adopt a non-planar, ruffled conformation, which can influence the precise energies of the molecular orbitals. Density functional theory (DFT) calculations have shown that this ruffling of the macrocycle can lower the overall energy of the molecule.[1]
Molecular Orbital Diagram of this compound
The molecular orbital diagram of Ni(OEP) is a composite of the porphyrin ligand's π-system and the nickel(II) ion's d-orbitals. Based on DFT calculations of the closely related nickel octamethylporphyrin (B13774796) (NiOMP), the relative ordering of the key frontier orbitals can be elucidated.[2][3] The diagram illustrates the interaction between the metal d-orbitals and the porphyrin frontier orbitals.
Figure 1: A simplified molecular orbital diagram for this compound (Ni(OEP)).
In this diagram, the HOMOs are primarily of porphyrin π-character (a₁ᵤ and a₂ᵤ). The LUMO is also of porphyrin π* character (e₉). The nickel d-orbitals are significantly split in energy. The dₓ²₋ᵧ² (b₁₉) orbital is the highest in energy due to its strong anti-bonding interaction with the nitrogen lone pairs. The d₂² (a₁₉), dₓᵧ (b₂₉), and the degenerate dₓ₂, dᵧ₂ (e₉) orbitals are at lower energies. DFT calculations on the similar NiOMP molecule indicate that the doubly degenerate e₉ orbitals have a significant contribution (~30%) from the nickel dₓ₂ and dᵧ₂ orbitals.[2]
Quantitative Data
Spectroscopic Properties
The UV-visible absorption spectrum of Ni(OEP) is characterized by a strong Soret band and two weaker Q-bands.
| Table 1: UV-Visible Absorption Data for Ni(OEP) in CH₂Cl₂ | |
| Band | λmax (nm) |
| Soret (B) | ~395 |
| Q(1,0) | ~518 |
| Q(0,0) | ~552 |
Data adapted from qualitative spectra. Precise molar absorptivities require dedicated experimental determination.
Electrochemical Properties
The redox chemistry of Ni(OEP) is characterized by reversible one-electron oxidation and reduction processes centered on the porphyrin macrocycle.
| Table 2: Estimated Redox Potentials of Ni(OEP) | |
| Process | E₁/₂ (V vs. Fc⁺/Fc) |
| First Ring Oxidation (Ni(OEP) → [Ni(OEP)]⁺•) | ~0.5 - 0.7 |
| First Ring Reduction ([Ni(OEP)]⁻• → Ni(OEP)) | ~-1.4 - -1.6 |
Potentials are estimated based on data for related nickel porphyrins and may vary depending on the solvent and supporting electrolyte. For nickel(II) porphyrins, the redox processes are typically localized on the porphyrin ring, with the nickel ion remaining in the +2 oxidation state.[4]
Experimental Protocols
Synthesis of Nickel(II) Octaethylporphyrin
The synthesis of Ni(OEP) is typically achieved by the metallation of the free-base octaethylporphyrin (H₂OEP) with a nickel(II) salt. The following is a representative protocol adapted from the synthesis of nickel(II) tetraphenylporphyrin.[5]
Figure 2: A generalized workflow for the synthesis of Ni(OEP).
Procedure:
-
Drying of Reagents: Anhydrous nickel(II) chloride is essential for the reaction and should be thoroughly dried in an oven at 110 °C prior to use.[5]
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve octaethylporphyrin (H₂OEP) in dimethylformamide (DMF).
-
Addition of Nickel Salt: Add an excess of anhydrous nickel(II) chloride to the porphyrin solution.
-
Reflux: Heat the reaction mixture to a gentle reflux for 30 minutes. The progress of the reaction can be monitored by observing the changes in the visible absorption spectrum, specifically the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the two characteristic Q-bands of the nickel complex.
-
Workup: After cooling to room temperature, the product is precipitated by the addition of water.
-
Purification: The crude Ni(OEP) is collected by filtration, washed with water and methanol, and can be further purified by chromatography if necessary.
Characterization Techniques
-
UV-Visible Spectroscopy: To confirm the formation of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the diamagnetic Ni(OEP) and confirm its structure.
-
Mass Spectrometry: To determine the molecular weight of the synthesized complex.
-
Cyclic Voltammetry: To determine the redox potentials of the compound.
Logical Relationships in Spectroscopic Analysis
The Gouterman four-orbital model provides a logical framework for interpreting the UV-visible spectrum of Ni(OEP).
Figure 3: The logical relationship between frontier orbitals and the observed UV-Vis spectrum.
The intense Soret band arises from a transition to the second excited state (S₂), which is a result of the constructive interference of the transition dipoles from the a₁ᵤ → e₉ and a₂ᵤ → e₉ excitations. Conversely, the weaker Q-bands are due to transitions to the first excited state (S₁), where the transition dipoles interfere destructively.
Conclusion
This technical guide has provided a detailed overview of the molecular orbital diagram of this compound. By understanding the interplay between the nickel d-orbitals and the porphyrin π-system, researchers can better predict and manipulate the physicochemical properties of this versatile molecule. The provided data and protocols serve as a valuable resource for scientists and professionals engaged in research and development involving metalloporphyrins. The continued study of Ni(OEP) and its analogues promises to unlock new opportunities in a multitude of scientific disciplines.
References
A Comprehensive Technical Guide to Nickel Octaethylporphyrin
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical compounds in use is paramount. This guide provides an in-depth look at Nickel Octaethylporphyrin, including its Chemical Abstracts Service (CAS) number and critical safety data to ensure safe handling and application in a laboratory setting.
Core Identification
This compound, also known as 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II), is a synthetic porphyrin.[2] It is recognized for its use as a catalyst in chemical synthesis.[2]
Safety and Hazard Information
Proper handling of this compound is crucial to ensure laboratory safety. The following tables summarize the key safety data based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled[3] |
GHS Precautionary Statements
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |
| P264 | Wash hands thoroughly after handling.[4] |
| P270 | Do not eat, drink or smoke when using this product.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[5] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| P330 | Rinse mouth.[3][5] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[3] |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[3] |
Experimental Protocols
While specific, detailed experimental protocols for novel applications of this compound are often proprietary or published in peer-reviewed literature, a general procedure for its synthesis and handling can be outlined.
General Synthesis Method
This compound can be synthesized through the metalation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with a nickel(II) salt.[2] This typically involves dissolving the free-base porphyrin in a suitable organic solvent, followed by the addition of a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate. The reaction mixture is then heated to facilitate the insertion of the nickel ion into the porphyrin core. Progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy. Upon completion, the product is typically purified by chromatography.
Safe Handling Protocol
A standardized workflow for handling this compound in a research setting is crucial to minimize exposure and ensure safety.
Caption: Workflow for the safe handling of this compound.
This workflow emphasizes the importance of preparation, careful handling within designated safety enclosures, proper cleanup and disposal, and clear emergency procedures. Adherence to these steps is essential for maintaining a safe laboratory environment when working with this and other potentially hazardous chemical compounds.
References
- 1. nickel(II) octaethylporphyrin | CAS 24803-99-4 | PorphyChem [shop.porphychem.com]
- 2. 2,3,7,8,12,13,17,18-OCTAETHYL-21H,23H-PORPHINE NICKEL(II) CAS#: 24803-99-4 [amp.chemicalbook.com]
- 3. Nickel(II) octaethylporphyrin | C36H44N4Ni | CID 526506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. chem-space.com [chem-space.com]
An In-depth Technical Guide to Octaethylporphyrin (OEP) Ligands: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of octaethylporphyrin (OEP) ligands, from their historical discovery and synthesis to their modern applications, with a particular focus on their relevance in drug development. This document details the foundational chemistry, experimental protocols, and the mechanistic basis for their use as photosensitizers in photodynamic therapy.
Discovery and History: From Fischer's Foundational Work to a Staple in Porphyrin Chemistry
The story of octaethylporphyrin (OEP) is intrinsically linked to the pioneering work of the German chemist Hans Fischer, who was awarded the Nobel Prize in Chemistry in 1930 for his research on the constitution of heme and chlorophyll.[1] Fischer's extensive work on pyrrole (B145914) chemistry and the synthesis of over 130 porphyrins laid the crucial groundwork for the development of synthetic porphyrins like OEP.[1] While Fischer synthesized a vast array of porphyrins, the first specific synthesis of 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP) was pioneered by Inhoffen in 1966. OEP quickly gained prominence as a model compound in bioinorganic and coordination chemistry due to its high symmetry (D4h), which simplifies spectroscopic analysis, and its structural similarity to naturally occurring protoporphyrin IX.[2][3] Its ethyl groups at the β-positions enhance its solubility in organic solvents, making it a versatile ligand for studying the fundamental properties of porphyrin macrocycles and their metal complexes.
The development of OEP synthesis has evolved from traditional methods, which were often low-yielding and laborious, to more efficient and high-yield procedures. Early syntheses typically involved the self-condensation of appropriately substituted pyrroles. A significant advancement came with the development of methods starting from 3,4-diethylpyrrole (B103146) and formaldehyde (B43269), which remains a common approach today.[2]
Synthesis of Octaethylporphyrin and its Precursor
The synthesis of OEP typically proceeds through the acid-catalyzed condensation of 3,4-diethylpyrrole with formaldehyde, followed by oxidation. The synthesis of the 3,4-diethylpyrrole precursor is a critical step, with modern methods like the Barton-Zard reaction offering efficient routes.[2]
Synthesis of 3,4-Diethylpyrrole
A common modern synthesis of 3,4-diethylpyrrole involves the reaction of 4-acetoxy-3-nitrohexane with ethyl isocyanoacetate in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP)
A reliable and high-yield synthesis of OEP involves the condensation of 3,4-diethylpyrrole with aqueous formaldehyde in the presence of an acid catalyst, followed by air oxidation.
Quantitative Data: Spectroscopic Properties of OEP and its Metal Complexes
The highly symmetric nature of OEP and its metallated derivatives gives rise to characteristic spectroscopic signatures. The UV-Vis spectra are dominated by an intense Soret band (or B band) around 400 nm and weaker Q bands in the 500-650 nm region. The 1H NMR spectrum of the free-base OEP shows distinct signals for the meso-protons, the methylene (B1212753) protons of the ethyl groups, the methyl protons of the ethyl groups, and the inner N-H protons. Upon metallation, the D4h symmetry is often retained, simplifying the spectra. For paramagnetic metal complexes, significant shifts in the 1H NMR signals are observed.
Table 1: UV-Vis Absorption Data for Octaethylporphyrin and its Metal Complexes
| Compound | Solvent | Soret Band (λmax, nm) | log ε | Q-Bands (λmax, nm) | log ε | Reference |
| H₂OEP | CHCl₃/MeOH (95:5) | 398 | 5.20 | 498, 533, 565, 618 | 4.10, 4.00, 3.79, 3.68 | [4] |
| Fe(OEP)Cl | Dichloromethane | 375 | - | 499, 530, 565, 620 | - | [3][5] |
| Co(OEP) | Dichloromethane | 393 | - | 520, 554 | - | [4] |
| Ni(OEP) | Dichloromethane | 395 | - | 518, 553 | - | [6] |
| Cu(OEP) | Toluene | 400 | 5.54 | 528, 564 | - | [7] |
| Zn(OEP) | Toluene | 404 | 5.62 | 538, 572 | - | [8][9] |
Table 2: 1H NMR Chemical Shift Data for Octaethylporphyrin and Selected Diamagnetic Metal Complexes (in CDCl₃)
| Compound | meso-H (δ, ppm) | -CH₂- (δ, ppm) | -CH₃ (δ, ppm) | N-H (δ, ppm) | Reference |
| H₂OEP | 10.12 (s, 4H) | 4.12 (q, 16H) | 1.95 (t, 24H) | -3.72 (s, 2H) | [4][10] |
| Ni(OEP) | 9.94 (s, 4H) | 4.00 (q, 16H) | 1.89 (t, 24H) | - | [11] |
| Zn(OEP) | 10.19 (s, 4H) | 4.11 (q, 16H) | 1.90 (t, 24H) | - | [11] |
Note: The 1H NMR spectra of paramagnetic complexes such as Fe(III)OEP and Co(II)OEP show broad, paramagnetically shifted resonances that are highly dependent on the axial ligands and temperature. For instance, the meso-protons of [OEPFe(DABCO)₂]ClO₄ appear at significantly shifted values.[12]
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP)
This protocol is adapted from a high-yield procedure published in Organic Syntheses.[4]
Materials:
-
3,4-Diethylpyrrole
-
Benzene (B151609) (or a less toxic alternative like toluene)
-
37% Aqueous formaldehyde
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet. The flask is wrapped in aluminum foil to protect the reaction from light.
-
The flask is charged with 3,4-diethylpyrrole (1.0 g, 8.1 mmol), benzene (300 mL), a 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid monohydrate (0.03 g, 0.17 mmol).
-
The reaction mixture is stirred and heated to reflux under a nitrogen atmosphere. Water is azeotropically removed using the Dean-Stark trap. The reflux is continued for 12 hours.
-
After cooling to room temperature, pyridine (0.7 mL) is added to neutralize the acid catalyst.
-
The mixture is then stirred vigorously while being exposed to air for 24 hours to oxidize the porphyrinogen (B1241876) to the porphyrin. The progress of the oxidation can be monitored by the appearance of the characteristic deep purple color.
-
The solvent is removed under reduced pressure.
-
The crude product is dissolved in a minimal amount of chloroform and purified by column chromatography on silica (B1680970) gel, eluting with chloroform.
-
The major purple fraction is collected, and the solvent is evaporated.
-
The resulting solid is recrystallized from chloroform-methanol to afford pure octaethylporphyrin as dark purple crystals.
Expected Yield: ~75%
General Protocol for the Metallation of OEP (Example: Zinc(II) Octaethylporphyrin, ZnOEP)
Materials:
-
Octaethylporphyrin (H₂OEP)
-
Zinc(II) acetate (B1210297) dihydrate
-
Chloroform
-
Methanol
Procedure:
-
In a round-bottomed flask, dissolve OEP (100 mg) in chloroform (50 mL).
-
Add a solution of zinc(II) acetate dihydrate (1.5 equivalents) in methanol (10 mL).
-
Heat the mixture to reflux and stir for 1-2 hours. The reaction progress can be monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the two Q-bands of the zinc complex.
-
After the reaction is complete, cool the mixture to room temperature and wash with water in a separatory funnel to remove excess metal salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization from chloroform-methanol to yield ZnOEP as a purple solid.
Applications in Drug Development: OEP Ligands in Photodynamic Therapy
Porphyrins and their derivatives are extensively investigated for their applications in medicine, particularly as photosensitizers in photodynamic therapy (PDT) for the treatment of cancer and other diseases.[13][14] OEP-based compounds are attractive candidates due to their strong absorption in the visible region, high quantum yields of singlet oxygen generation, and the ability to be chemically modified to tune their photophysical and biological properties.
Mechanism of Photodynamic Therapy
PDT is a two-step procedure that involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength. The general mechanism is as follows:
-
Excitation: The photosensitizer absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state (T₁).
-
Energy Transfer (Type II Pathway): The triplet state photosensitizer can transfer its energy to molecular oxygen (³O₂), which is abundant in tissues, generating highly reactive singlet oxygen (¹O₂).
-
Electron Transfer (Type I Pathway): Alternatively, the triplet state photosensitizer can react with biomolecules through electron transfer, producing other reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals.
-
Cellular Damage and Death: The generated ROS are highly cytotoxic and cause damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death via apoptosis or necrosis.[15][16]
OEP-Based Photosensitizers and Apoptosis Signaling
Many effective photosensitizers, including derivatives of OEP, localize in the mitochondria of cancer cells.[2] Mitochondrial damage is a potent trigger for apoptosis, a programmed cell death pathway. The ROS generated during PDT can directly damage mitochondrial components, leading to the release of pro-apoptotic factors into the cytoplasm.
One of the key events is the permeabilization of the outer mitochondrial membrane, which allows the release of cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, which then oligomerizes and recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.
PDT can also induce apoptosis through the extrinsic pathway by upregulating the expression of death receptors like Fas (CD95) and their ligands (FasL).[17] Binding of FasL to Fas triggers the formation of the death-inducing signaling complex (DISC), which leads to the activation of caspase-8. Active caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which translocates to the mitochondria and promotes the release of cytochrome c, thereby linking the extrinsic and intrinsic pathways.
Conclusion
Octaethylporphyrin has evolved from a subject of fundamental chemical research to a versatile building block in various scientific disciplines, including materials science and medicine. Its well-defined structure, accessible synthesis, and tunable properties make it an invaluable tool for researchers. In the realm of drug development, OEP and its derivatives continue to show great promise as photosensitizers for photodynamic therapy. A thorough understanding of their synthesis, physicochemical properties, and mechanisms of action is crucial for the rational design of new and more effective porphyrin-based therapeutic agents. This guide provides a solid foundation for professionals engaged in these exciting areas of research.
References
- 1. Emerging applications of porphyrins in photomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iron(III) octaethylporphyrin chloride | CAS 28755-93-3 | PorphyChem [shop.porphychem.com]
- 6. researchgate.net [researchgate.net]
- 7. PhotochemCAD | CuOEP [photochemcad.com]
- 8. PhotochemCAD | ZnOEP [photochemcad.com]
- 9. Zinc octaethylporphyrin, [ZnOEP] [omlc.org]
- 10. researchgate.net [researchgate.net]
- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. Photodynamic Therapy and Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Photodynamic therapy induced Fas-mediated apoptosis in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
fundamental electrochemical behavior of NiOEP
An In-depth Technical Guide on the Fundamental Electrochemical Behavior of Nickel(II) Octaethylporphyrin (NiOEP)
This technical guide offers a comprehensive overview of the core electrochemical characteristics of Nickel(II) Octaethylporphyrin (NiOEP). It is designed for researchers, scientists, and drug development professionals who employ electrochemical methods in the study and application of porphyrin-based compounds.
Core Electrochemical Properties
Nickel(II) octaethylporphyrin (NiOEP) is a well-studied N4 macrocycle known for its rich and reversible redox properties.[1] Its electrochemical behavior involves both oxidation and reduction events that can be centered either on the porphyrin macrocycle or the central nickel ion.[1][2] The distinction between metal-centered (Ni(II)/Ni(III)) versus ligand-centered (π-cation or π-anion radical formation) electron transfer has been a significant point of discussion in the literature.[2]
The oxidation of NiOEP generally proceeds via the removal of an electron from the porphyrin π-system, forming a π-cation radical.[3] A subsequent one-electron oxidation can then generate a dication.[4] Conversely, the reduction of NiOEP involves the addition of electrons to the π-system. The one-electron reduction of NiOEP leads to the formation of π-anion radicals.[5] Under specific conditions, this can be followed by the formation of a phlorin anion, a process believed to occur through the disproportionation and subsequent protonation of the doubly reduced species.[5][6]
Quantitative Electrochemical Data
The redox potentials of NiOEP are influenced by experimental parameters such as the solvent, supporting electrolyte, and axial ligation. The following table summarizes representative redox potentials for a closely related nickel porphyrin derivative, which provides insight into the electrochemical behavior of the NiOEP core.
| Redox Process | E₁/₂ (V vs. Ag/AgCl) | Experimental Conditions | Reference |
| First Ring Oxidation | 0.75 | N-methyl fused nickel(II) porphyrin in CH₂Cl₂ with TBAP | [7] |
| Second Ring Oxidation | 1.07 | N-methyl fused nickel(II) porphyrin in CH₂Cl₂ with TBAP | [7] |
| Ni(II) → Ni(III) | 1.51 | N-methyl fused nickel(II) porphyrin in CH₂Cl₂ with TBAP | [7] |
| First Ring Reduction | -1.16 | N-methyl fused nickel(II) porphyrin in CH₂Cl₂ with TBAP | [7] |
| Second Ring Reduction | -1.51 | N-methyl fused nickel(II) porphyrin in CH₂Cl₂ with TBAP | [7] |
Experimental Protocols
Reproducible experimental design is fundamental to electrochemical analysis. The following sections detail established protocols for the primary techniques used to characterize NiOEP.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the principal technique for investigating the redox behavior of NiOEP, providing data on redox potentials and the kinetics of electron transfer reactions.
-
Instrumentation : An Autolab potentiostat (e.g., Ecochemie model Pgstat3) or an equivalent electrochemical workstation is typically used for instrument control and data acquisition.[2]
-
Electrochemical Cell : A standard three-electrode configuration is employed.[2]
-
Working Electrode : Indium Tin Oxide (ITO) coated glass is often used for its optical transparency in spectroelectrochemical applications, though other materials like glassy carbon are also suitable.[2]
-
Reference Electrode : A silver/silver chloride (Ag/AgCl) electrode is a common choice.[2]
-
Auxiliary (Counter) Electrode : A platinum wire or mesh serves as the counter electrode.[2]
-
-
Solution Composition :
-
Solvent : A non-aqueous solvent such as 1,2-dichloroethane (B1671644) or acetonitrile (B52724) is used.[2][6]
-
Supporting Electrolyte : 0.1 M of tetraethylammonium (B1195904) hexafluorophosphate (B91526) or a similar salt is added to ensure conductivity.[2]
-
Analyte : NiOEP is typically dissolved at a concentration of 0.25 mM.[2]
-
-
Procedure :
-
The three electrodes are placed in the electrochemical cell containing the NiOEP solution.
-
The solution is deoxygenated by bubbling a high-purity inert gas (e.g., nitrogen or argon) through it for approximately 15-20 minutes.[2] An inert atmosphere is maintained throughout the experiment.
-
The potential is swept linearly from a starting value to a vertex potential and then back. The potential range is selected to encompass the redox events of interest (e.g., -1.0 V to 1.6 V).[2]
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
Spectroelectrochemistry
This technique couples UV-Vis spectroscopy with electrochemistry to identify the species generated at different potentials by monitoring their unique absorption spectra.
-
Instrumentation : The setup integrates a potentiostat with a UV-Vis spectrometer. It requires an optically transparent thin-layer electrochemical (OTTLE) cell, such as a quartz cuvette fitted with a honeycomb-patterned platinum working electrode.[6][8]
-
Procedure :
-
The spectroelectrochemical cell is filled with the deoxygenated NiOEP solution.
-
An initial UV-Vis absorption spectrum is recorded at the open-circuit potential to establish a baseline.
-
A specific potential is applied and held constant to generate the desired redox state (e.g., the π-anion radical).
-
UV-Vis spectra are recorded at set intervals or once the system reaches a steady state to observe the spectral evolution.
-
The appearance of new absorption bands and the disappearance of the original NiOEP bands allow for the identification of the electrogenerated species.[6] This method was used to identify the phlorin anion formed during the reduction of a nonplanar nickel porphyrin.[5][6]
-
Visualizations
The diagrams below illustrate the experimental workflow and a key reaction mechanism in the electrochemical analysis of NiOEP.
Caption: A typical experimental workflow for the cyclic voltammetry of NiOEP.
Caption: Proposed pathway for the one-electron reduction of NiOEP.[5][6]
References
- 1. Copolymers of bipyridinium and metal (Zn & Ni) porphyrin derivatives; theoretical insights and electrochemical activity towards CO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01945G [pubs.rsc.org]
- 2. Electropolymerization of Metallo-Octaethylporphyrins: A Study to Explore Their Sensing Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectroelectrochemical Investigation of the One-Electron Reduction of Nonplanar Nickel(II) Porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Honeycomb Spectroelectrochemistry Cell Kit | Pine Research Instrumentation [pineresearch.com]
A Technical Guide to the Theoretical DFT Calculation of the Nickel(II) Octaethylporphyrin (NiOEP) Ground State
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the theoretical framework and practical application of Density Functional Theory (DFT) for elucidating the ground state properties of Nickel(II) Octaethylporphyrin (NiOEP). We will cover the core computational protocols, present key quantitative data derived from these calculations, and visualize the theoretical workflows and electronic structures.
Introduction: The Significance of NiOEP
Nickel(II) octaethylporphyrin (NiOEP) is a synthetically accessible and stable metalloporphyrin. Like other metalloporphyrins, its chemical and physical properties are of significant interest due to its relevance in catalysis, materials science, and as a model for biological systems. The d⁸ electronic configuration of the Ni(II) ion and its interaction with the porphyrin macrocycle lead to unique structural and electronic features. A key characteristic of NiOEP is the nonplanar distortion of the porphyrin ring, commonly referred to as "ruffling." This distortion is a direct consequence of the small ionic radius of the Ni(II) ion, which shortens the Ni-N bonds and forces the pyrrole (B145914) rings to tilt out of the mean porphyrin plane[1]. DFT has proven to be an exceptionally accurate and reliable method for predicting and analyzing these structural and electronic properties[2].
Computational Methodology: A Protocol for DFT Analysis
The successful DFT calculation of NiOEP's ground state requires a systematic approach, from constructing the initial geometry to analyzing the final output. The following protocol outlines the key steps and recommended parameters.
Software and Initial Geometry
Standard quantum chemistry software packages like Gaussian, ORCA, or Quantum ESPRESSO are suitable for these calculations. The initial 3D coordinates for NiOEP can be obtained from crystallographic data (e.g., the triclinic or tetragonal forms) or built using molecular modeling software.
Selection of Functional and Basis Set
The choice of the density functional and basis set is critical for achieving accurate results.
-
Density Functional: Hybrid functionals are widely employed for metalloporphyrins. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a common and well-validated choice that provides a good balance between accuracy and computational cost for systems like NiOEP[2][3].
-
Basis Set: A combination of basis sets is typically used. For the lighter atoms (C, H, N), Pople-style basis sets such as 6-31G(d) are effective. For the nickel atom, which has a more complex electronic structure, a basis set that includes effective core potentials (ECPs) like LANL2DZ is often used to reduce computational expense while maintaining accuracy[4].
Geometry Optimization
The primary goal is to find the lowest energy conformation of the molecule.
-
Optimization Algorithm: An efficient quasi-Newton algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) method, is used to minimize the forces on each atom, thereby locating a stationary point on the potential energy surface.
-
Convergence Criteria: Strict convergence criteria should be employed for both the energy change and the maximum force to ensure a true minimum is found.
-
Solvent Effects: If studying the molecule in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the optimization[5].
Frequency Analysis
Following a successful geometry optimization, a frequency calculation must be performed on the optimized structure. This step is crucial for two reasons:
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (the ground state) and not a saddle point (a transition state).
-
Thermodynamic Properties: The calculation yields zero-point vibrational energy (ZPVE), thermal corrections, and vibrational frequencies that can be compared with experimental Raman or IR spectroscopy data.
Single-Point Energy and Property Calculation
Once the ground state geometry is confirmed, a single-point energy calculation is performed to derive the final electronic properties, such as molecular orbital energies and atomic charges (e.g., using Mulliken population analysis).
Key Quantitative Data from DFT Calculations
The following tables summarize representative quantitative data obtained from DFT calculations on the NiOEP ground state.
Table 1: Optimized Geometric Parameters
The geometry of NiOEP is characterized by a ruffled porphyrin core. The key parameters defining this structure are the Ni-N bond length and the displacement of atoms from the mean plane. DFT calculations show excellent agreement with experimental X-ray crystallography data[2].
| Parameter | Calculated Value (B3LYP) | Experimental Value (X-ray) |
| Ni-N Bond Length | 1.96 - 1.97 Å | ~1.96 Å |
| Porphyrin Core Size (Ct-N) | ~2.00 Å | ~2.00 Å |
| Pyrrole Tilt Angle | Significant (quantifies ruffling) | Significant |
Note: Specific values can vary slightly depending on the exact conformer and computational parameters.
Table 2: Frontier Molecular Orbital (FMO) Analysis
The electronic properties are dictated by the frontier molecular orbitals. In Ni(II) porphyrins, the ground state is a closed-shell singlet (¹A₁g). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily of π-character on the porphyrin ring. The LUMO is typically a weakly antibonding molecular orbital of σb₁g symmetry with a nearly pure Ni 3d(x²-y²) character[6].
| Orbital | Symmetry (D₄h approx.) | Typical Energy (eV) | Description |
| LUMO+1 | eg(π) | -2.5 to -2.7 | Porphyrin π orbitals |
| LUMO | b₁g | -2.0 to -2.2 | Primarily Ni 3d(x²-y²) |
| HOMO | a₁u(π) | -5.1 to -5.3 | Porphyrin π orbital |
| HOMO-1 | a₂u(π) | -5.2 to -5.4 | Porphyrin π orbital |
| Ni 3d orbitals | a₁g(dz²), eg(dxz,dyz), b₂g(dxy) | -6.0 to -8.0 | Filled, lower in energy |
Note: Energy values are illustrative and depend strongly on the functional and level of theory.
Visualizations: Workflows and Electronic Structure
To clarify the relationships between methodology and results, the following diagrams are provided.
Caption: Standard workflow for a DFT ground state calculation of NiOEP.
Caption: Logical relationship of atomic and molecular orbitals in NiOEP.
Conclusion
Theoretical DFT calculations provide a powerful and predictive tool for investigating the ground state of NiOEP. The B3LYP functional, paired with appropriate basis sets, accurately reproduces experimentally observed geometric features, most notably the significant ruffling of the porphyrin macrocycle. Analysis of the frontier molecular orbitals confirms that the ground state is a singlet, with the HOMO localized on the porphyrin π-system and the LUMO dominated by the Ni(II) d(x²-y²) orbital. This detailed computational insight is invaluable for understanding the reactivity, spectroscopy, and potential applications of NiOEP in various scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. mdpi.com [mdpi.com]
- 5. DFT/TD-DFT molecular design of porphyrin analogues for use in dye-sensitized solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Nickel Octaethylporphyrin as a Catalyst for Oxygen Reduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxygen reduction reaction (ORR) is a fundamental electrochemical process in energy conversion and storage systems, such as fuel cells and metal-air batteries. The sluggish kinetics of the ORR necessitates the use of efficient catalysts to minimize overpotential and enhance reaction rates. While platinum-based materials have been the benchmark catalysts, their high cost and scarcity have driven the search for effective alternatives. Metalloporphyrins, with their M-N4 active sites that mimic the active centers of some enzymes, have emerged as a promising class of non-precious metal catalysts for the ORR. Nickel octaethylporphyrin (NiOEP) is a synthetic porphyrin that has been investigated for its electrocatalytic properties. This document provides detailed application notes and protocols for utilizing NiOEP as a catalyst for the oxygen reduction reaction, based on established methodologies for similar metalloporphyrins.
Data Presentation
The performance of NiOEP as an ORR catalyst can be evaluated by several key parameters. While specific data for NiOEP is not extensively reported, the following table summarizes typical performance metrics for related nickel-based and other metalloporphyrin catalysts in alkaline and acidic media, providing a benchmark for expected performance.
Table 1: Comparative Performance of Metalloporphyrin-Based ORR Catalysts
| Catalyst System | Electrolyte | Onset Potential (V vs. RHE) | Half-Wave Potential (V vs. RHE) | Electron Transfer Number (n) | Peroxide Yield (%) | Reference |
| Ni-TPT-P/CF | 0.1 M KOH | 0.82 | - | 3.6 | 22.0 | [1] |
| TAPP-Ni-COF | 0.1 M KOH | - | 0.52 | - | - | [2] |
| Co(II)OEP on oxidized GC/GPH | 0.1 M NaOH | -0.08 | - | ~4 | - | [3] |
| NiPÀC-800 | 0.1 M KOH | 0.85 | 0.78 | - | - | [4] |
| NiPÀC-800 | Acidic Medium | 0.55 | 0.40 | - | - | [4] |
Note: The performance of NiOEP is expected to be in a similar range, but empirical validation is necessary.
Experimental Protocols
Synthesis of this compound (NiOEP)
A common method for the synthesis of NiOEP involves the metalation of octaethylporphyrin (H₂OEP).
Materials:
-
Octaethylporphyrin (H₂OEP)
-
Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve H₂OEP and a 5-fold molar excess of Ni(OAc)₂·4H₂O in DMF.
-
Reflux the mixture for 2 hours. The reaction progress can be monitored by UV-vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of two Q-bands for the metalloporphyrin.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to precipitate the product.
-
Filter the precipitate and wash thoroughly with deionized water and then with methanol to remove unreacted starting materials.
-
Dissolve the crude product in chloroform and wash with deionized water in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the solid NiOEP.
-
The purity can be confirmed by UV-vis and NMR spectroscopy.
Preparation of NiOEP-Carbon Composite Catalyst
To be used as an electrocatalyst, NiOEP is typically supported on a high-surface-area conductive carbon material.
Materials:
-
Synthesized NiOEP
-
High-surface-area carbon black (e.g., Vulcan XC-72)
-
Chloroform or other suitable organic solvent
-
Ultrasonicator
Procedure:
-
Disperse a known amount of carbon black in chloroform.
-
Dissolve a specific weight percentage of NiOEP (e.g., 10-20 wt%) in a separate volume of chloroform.
-
Add the NiOEP solution to the carbon dispersion.
-
Sonicate the mixture for at least 1 hour to ensure homogeneous mixing and adsorption of NiOEP onto the carbon support via π-π stacking.
-
Remove the solvent by rotary evaporation, followed by drying in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to obtain the NiOEP/C composite catalyst.
Electrode Preparation for Electrochemical Testing
A thin film of the catalyst on a glassy carbon (GC) rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE) is prepared for electrochemical measurements.
Materials:
-
NiOEP/C catalyst powder
-
Deionized water
-
Isopropanol
-
Nafion® ionomer solution (e.g., 5 wt%)
-
Glassy carbon RDE or RRDE (e.g., 5 mm diameter)
-
Micropipette
-
Vortex mixer and ultrasonicator
Procedure:
-
Prepare a catalyst ink by dispersing a specific amount of NiOEP/C catalyst (e.g., 5 mg) in a mixture of deionized water, isopropanol, and Nafion® solution (e.g., 1 mL of a 4:1 v/v water:isopropanol mixture with 20 µL of 5 wt% Nafion®).
-
Homogenize the ink by vortexing and ultrasonication for at least 30 minutes.
-
Polish the glassy carbon electrode surface with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol (B145695) to ensure a clean and smooth surface.
-
Carefully drop a small, precise volume of the catalyst ink (e.g., 5-10 µL) onto the polished GC electrode surface.
-
Allow the ink to dry at room temperature to form a uniform catalyst film.
Electrochemical Evaluation of ORR Activity
Electrochemical measurements are performed in a standard three-electrode cell.
Apparatus:
-
Potentiostat with a rotating electrode setup
-
Three-electrode electrochemical cell
-
Working electrode: NiOEP/C modified GC RDE or RRDE
-
Counter electrode: Platinum wire or graphite (B72142) rod
-
Reference electrode: Ag/AgCl (in saturated KCl) or a Reversible Hydrogen Electrode (RHE)
-
Electrolyte: 0.1 M KOH (alkaline) or 0.5 M H₂SO₄ (acidic)
-
High-purity oxygen and nitrogen gas cylinders
Procedure:
-
Assemble the three-electrode cell with the chosen electrolyte.
-
Saturate the electrolyte with N₂ gas for at least 30 minutes to obtain a baseline voltammogram.
-
Record cyclic voltammograms (CVs) in the N₂-saturated electrolyte at a scan rate of 50 mV/s to characterize the capacitive current and any redox features of the catalyst.
-
Switch the gas to O₂ and saturate the electrolyte for at least 30 minutes.
-
Record CVs in the O₂-saturated electrolyte at 50 mV/s to observe the oxygen reduction peak.
-
Perform linear sweep voltammetry (LSV) on the rotating disk electrode at various rotation speeds (e.g., 400, 625, 900, 1225, 1600, and 2025 rpm) at a slow scan rate (e.g., 5-10 mV/s).
-
If using an RRDE, hold the ring electrode at a potential where H₂O₂ oxidation is mass-transport limited (e.g., 1.2 V vs. RHE in alkaline media) to detect any peroxide generated at the disk.
Data Analysis
Koutecký-Levich Analysis: The number of electrons transferred (n) during the ORR can be determined from the LSV data at different rotation rates using the Koutecký-Levich equation:
1/j = 1/jₖ + 1/(Bω¹/²)
where j is the measured current density, jₖ is the kinetic current density, ω is the electrode rotation rate in rad/s, and B is the Levich constant. By plotting 1/j versus ω⁻¹/², a series of parallel lines should be obtained. The value of n can be calculated from the slope of these lines.
Peroxide Yield and Electron Transfer Number (from RRDE): The percentage of hydrogen peroxide produced and the electron transfer number can be calculated from the disk (I_d) and ring (I_r) currents of the RRDE measurements:
%H₂O₂ = 200 × (I_r / N) / (I_d + (I_r / N)) n = 4 × I_d / (I_d + (I_r / N))
where N is the collection efficiency of the RRDE.
Visualizations
Proposed ORR Signaling Pathway on NiOEP
The following diagram illustrates a proposed mechanism for the oxygen reduction reaction catalyzed by a Ni-N4 site in NiOEP, which can proceed through either a direct 4-electron pathway to water or a 2-electron pathway to hydrogen peroxide.
Caption: Proposed ORR mechanism at the Ni-N4 site of NiOEP.
Experimental Workflow for Catalyst Evaluation
The following diagram outlines the logical flow of experiments for preparing and evaluating the NiOEP catalyst for the oxygen reduction reaction.
Caption: Workflow for NiOEP catalyst preparation and ORR evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulating the Oxygen Reduction Reaction Performance via Precisely Tuned Reactive Sites in Porphyrin-Based Covalent Organic Frameworks [mdpi.com]
- 3. Electro-Reduction of Molecular Oxygen Mediated by a Cobalt(II)octaethylporphyrin System onto Oxidized Glassy Carbon/Oxidized Graphene Substrate [mdpi.com]
- 4. tytlabs.co.jp [tytlabs.co.jp]
Application Notes and Protocols for NiOEP in Electrochemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel(II) octaethylporphyrin (NiOEP) is a synthetic porphyrin that has garnered significant interest in the development of electrochemical sensors. Its unique electronic properties and catalytic activity make it a promising material for the sensitive and selective detection of various analytes. This document provides detailed application notes and protocols for the utilization of NiOEP in the fabrication of electrochemical sensors, with a particular focus on the detection of hydrazine (B178648), a compound of interest in pharmaceutical and environmental analysis.
The principle behind the sensing mechanism involves the electrocatalytic oxidation of the target analyte on the surface of an electrode modified with NiOEP. The porphyrin macrocycle facilitates electron transfer, leading to an enhanced electrochemical signal that is proportional to the concentration of the analyte.
Signaling Pathway and Workflow
The development and operation of a NiOEP-based electrochemical sensor follow a structured workflow, from electrode preparation to data analysis. The signaling pathway involves the interaction of the analyte with the NiOEP-modified electrode surface, leading to an electrochemical reaction that generates a measurable signal.
Caption: Experimental workflow for NiOEP-based electrochemical sensor development.
Application: Electrocatalytic Detection of Hydrazine
Hydrazine and its derivatives are important in various industrial processes, including as intermediates in the synthesis of some pharmaceuticals. However, they are also toxic, making their sensitive detection crucial. NiOEP-modified electrodes can be employed for the electrocatalytic oxidation of hydrazine, offering a viable analytical method. While detailed performance data for NiOEP is not as extensively reported as for its cobalt analogue (CoII-OEP), the general principles and protocols are applicable.
Quantitative Data
The following table summarizes the performance of a glassy carbon electrode modified with a related metalloporphyrin, CoII-OEP, for the detection of hydrazine, which can serve as a benchmark for the expected performance of a NiOEP-based sensor.[1][2]
| Parameter | Value |
| Analyte | Hydrazine |
| Electrode | Glassy Carbon Electrode (GCE) |
| Modifier | CoII-Octaethylporphyrin (CoII-OEP) |
| Technique | Amperometry |
| Limit of Detection (LOD) | 0.0518 mmol L⁻¹ |
| Limit of Quantification (LOQ) | 0.173 mmol L⁻¹ |
Experimental Protocols
Preparation of NiOEP-Modified Glassy Carbon Electrode (GCE)
This protocol describes a simple and rapid method for modifying a glassy carbon electrode with NiOEP.[1][2]
Materials:
-
Glassy Carbon Electrode (GCE)
-
Nickel(II) octaethylporphyrin (NiOEP)
-
Dichloromethane (CH₂Cl₂)
-
Alumina (B75360) slurry (0.3 and 0.05 µm)
-
Deionized water
Equipment:
-
Polishing pad
-
Ultrasonic bath
-
Micropipette
Procedure:
-
GCE Polishing:
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.
-
Rinse again with deionized water.
-
-
GCE Cleaning:
-
Sonicate the polished GCE in deionized water for 2 minutes.
-
Sonicate in ethanol for 2 minutes to remove any organic residues.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrode Modification:
-
Prepare a 1 mM solution of NiOEP in dichloromethane.
-
Using a micropipette, drop-cast 5 µL of the NiOEP solution onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature, leaving a thin film of NiOEP on the electrode surface.
-
Caption: Protocol for NiOEP modification of a Glassy Carbon Electrode.
Electrochemical Detection of Hydrazine
This protocol outlines the procedure for the voltammetric determination of hydrazine using the prepared NiOEP/GCE.
Materials:
-
NiOEP-modified GCE (working electrode)
-
Platinum wire or graphite (B72142) rod (counter electrode)
-
Ag/AgCl (saturated KCl) electrode (reference electrode)
-
Phosphate buffer solution (PBS), pH 7.0
-
Hydrazine stock solution
-
Deionized water
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Stirring plate and stir bar
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing 10 mL of PBS (pH 7.0).
-
Connect the electrodes to the potentiostat.
-
-
Cyclic Voltammetry (CV) Measurement:
-
Record the background CV in the PBS solution in a potential range of -0.2 V to 0.8 V at a scan rate of 50 mV/s.
-
Add a known concentration of hydrazine to the cell and record the CV again under the same conditions. An increase in the anodic peak current should be observed, indicating the electrocatalytic oxidation of hydrazine.
-
-
Differential Pulse Voltammetry (DPV) for Quantification:
-
For quantitative analysis, use DPV, which offers higher sensitivity.
-
Set the DPV parameters (e.g., pulse amplitude: 50 mV, pulse width: 50 ms, scan rate: 20 mV/s).
-
Record the DPV response for successive additions of hydrazine to the electrochemical cell.
-
Construct a calibration curve by plotting the peak current against the hydrazine concentration.
-
Caption: Electrochemical detection and quantification workflow for hydrazine.
Conclusion
The use of NiOEP in the development of electrochemical sensors presents a promising avenue for the detection of various analytes, including those relevant to the pharmaceutical industry. The straightforward electrode modification procedure and the potential for high sensitivity make it an attractive option for researchers and scientists. Further optimization of the sensor fabrication and operating conditions can lead to enhanced performance characteristics.
References
Application Notes and Protocols for Cyclic Voltammetry of Nickel(II) Octaethylporphyrin (NiOEP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting cyclic voltammetry (CV) experiments on Nickel(II) Octaethylporphyrin (NiOEP), a representative metalloporphyrin of interest in various fields, including catalysis, sensor development, and as a model for biological electron transfer processes.
Introduction
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a chemical species in solution. For metalloporphyrins like NiOEP, CV can elucidate the potentials at which the molecule undergoes oxidation and reduction, provide insights into the stability of the resulting species, and probe the kinetics of electron transfer. Typically, nickel(II) porphyrins undergo two one-electron oxidations and two one-electron reductions centered on the porphyrin macrocycle, while the nickel ion remains in the +2 oxidation state.[1]
Experimental Setup and Materials
A standard three-electrode setup is employed for the cyclic voltammetry of NiOEP.[2][3][4]
Table 1: Components of the Electrochemical Cell
| Component | Description | Typical Material/Specification |
| Working Electrode | The electrode where the redox reaction of interest occurs. | Glassy Carbon Electrode (GCE), Platinum (Pt), or Gold (Au) electrode.[4] |
| Counter Electrode | An inert electrode that completes the electrical circuit. | Platinum wire or foil.[4] |
| Reference Electrode | Provides a stable potential against which the working electrode's potential is measured. | Silver/Silver Ion (Ag/Ag+) non-aqueous reference electrode.[5][6][7] |
| Electrochemical Cell | A glass vessel designed to hold the electrodes and the sample solution. | Standard three-neck glass cell. |
| Potentiostat | An electronic instrument that controls the potential of the working electrode and measures the resulting current. | Any commercially available potentiostat. |
Reagents and Solvents:
-
Nickel(II) Octaethylporphyrin (NiOEP)
-
Solvent: Dichloromethane (CH₂Cl₂), Benzonitrile, or other suitable non-aqueous solvent. The solvent should be of high purity (spectroscopic or HPLC grade) and dry.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP). The electrolyte should be of high purity and dried under vacuum before use.
-
Polishing Materials: Alumina (B75360) slurry (0.05 µm) and polishing pads for the working electrode.
Experimental Protocols
Preparation of the Analyte Solution
-
Prepare a stock solution of NiOEP in the chosen solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.
-
Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., TBAPF₆) in the same solvent to a final concentration of 0.1 M.
-
The final analyte solution for the CV experiment should contain 0.1-1.0 mM NiOEP and 0.1 M supporting electrolyte.
Electrode Preparation
-
Working Electrode:
-
Polish the surface of the glassy carbon, platinum, or gold electrode with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (e.g., dichloromethane).
-
Dry the electrode completely before use.
-
-
Counter Electrode:
-
Clean the platinum wire or foil by rinsing with deionized water and the experimental solvent.
-
-
Reference Electrode:
-
Prepare the Ag/Ag+ reference electrode according to the manufacturer's instructions. This typically involves filling the electrode with a solution of silver nitrate (B79036) (e.g., 0.01 M AgNO₃) in a suitable solvent like acetonitrile.[5]
-
Cyclic Voltammetry Measurement
-
Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.
-
Add the NiOEP analyte solution to the cell, ensuring that the electrodes are sufficiently immersed.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry scan:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Switching Potentials: Set a potential window that is wide enough to observe the oxidation and reduction peaks of NiOEP. For NiOEP, a range of -2.0 V to +1.5 V vs. Ag/Ag+ is a reasonable starting point.
-
Scan Rate: A typical starting scan rate is 100 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer processes.
-
-
Initiate the cyclic voltammetry scan and record the resulting voltammogram.
Data Presentation
The following table summarizes the expected redox potentials for NiOEP. Note that these values can vary depending on the solvent, supporting electrolyte, and reference electrode used. The provided oxidation potential is from experimental data, while the reduction potentials are estimated based on typical behavior of nickel porphyrins.
Table 2: Redox Potentials of NiOEP
| Redox Couple | E½ (V vs. SCE) | Solvent/Electrolyte |
| NiOEP/[NiOEP]⁺ | +0.636 | Methanol or Chloroform-Methanol/Not Specified |
| NiOEP/[NiOEP]⁻ | ~ -1.3 to -1.5 | Dichloromethane/TBAPF₆ (Estimated) |
| [NiOEP]⁻/[NiOEP]²⁻ | ~ -1.7 to -1.9 | Dichloromethane/TBAPF₆ (Estimated) |
Note: The oxidation potential for NiOEP has been reported as +0.636 V vs. a saturated calomel (B162337) electrode (SCE).[8] Reduction potentials are estimated based on the general behavior of nickel porphyrins, which typically show two reduction waves.[1]
Visualization of Experimental Workflow and Redox Processes
Caption: Experimental workflow for NiOEP cyclic voltammetry.
Caption: Redox states of NiOEP during cyclic voltammetry.
References
- 1. Syntheses and Electrochemical and EPR Studies of Porphyrins Functionalized with Bulky Aromatic Amine Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (Electrochemistry in nonaqueous solvents) (Technical Report) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectroelectrochemical Investigation of the One-Electron Reduction of Nonplanar Nickel(II) Porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for NiOEP Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various techniques for the deposition of Nickel(II) octaethylporphyrin (NiOEP) thin films. The information is intended to guide researchers in selecting and implementing the most suitable deposition method for their specific application, with a focus on potential uses in drug development and biomedical research.
Introduction to NiOEP and its Applications
Nickel(II) octaethylporphyrin (NiOEP) is a metalloporphyrin compound that has garnered significant interest due to its unique optical and electronic properties. As a thin film, NiOEP has potential applications in a variety of fields, including organic electronics, sensors, and catalysis. Of particular interest to drug development professionals is its potential as a photosensitizer in photodynamic therapy (PDT). Porphyrin-based molecules can generate reactive oxygen species (ROS), such as singlet oxygen, upon light excitation, which can induce apoptosis in cancer cells.[1][2][3] Furthermore, thin films of functional materials are being explored for their roles in drug delivery and biomedical imaging.[]
Thin Film Deposition Techniques: A Comparative Overview
Several techniques can be employed to deposit NiOEP thin films, each with its own set of advantages and disadvantages. The choice of method will depend on the desired film thickness, uniformity, morphology, and the specific requirements of the intended application. The primary methods covered in these notes are:
-
Physical Vapor Deposition (PVD) , including Thermal Evaporation
-
Solution-Based Deposition , including Spin Coating
-
Langmuir-Blodgett (LB) Technique
-
Pulsed Laser Deposition (PLD)
A summary of key quantitative parameters for these techniques, based on available literature for NiOEP and analogous materials like Nickel Oxide (NiO), is presented in the following tables.
Data Presentation: Quantitative Deposition Parameters
Table 1: Physical Vapor Deposition (Thermal Evaporation) Parameters
| Parameter | Typical Value/Range | Notes |
| Source Material | High-purity NiOEP powder | Ensure material is thoroughly degassed before deposition. |
| Crucible Material | Tungsten, Molybdenum, or Tantalum boat | Material should be thermally stable and not react with NiOEP. |
| Base Pressure | < 1 x 10⁻⁶ Torr | A high vacuum is crucial to prevent contamination of the film.[5] |
| Deposition Rate | 0.1 - 1 Å/s | Slower rates can lead to more uniform and crystalline films. This is a controllable parameter based on source temperature.[6] |
| Substrate Temperature | Room Temperature to 300 °C | Substrate temperature can influence film morphology and crystallinity. |
| Source Temperature | Material-dependent; requires heating to achieve sufficient vapor pressure (typically to reach ~10⁻² Torr). For similar organic molecules, this can be in the range of 200-400°C. | The temperature required is highly dependent on the specific vapor pressure of NiOEP.[7] |
Table 2: Solution-Based (Spin Coating) Deposition Parameters
| Parameter | Typical Value/Range | Notes |
| Solvent | Chloroform, Toluene, or other suitable organic solvents | The solvent should fully dissolve NiOEP and have a suitable volatility.[8] |
| Solution Concentration | 1 - 20 mg/mL | Film thickness is directly related to the solution concentration.[8] |
| Spin Speed | 1000 - 6000 rpm | Higher spin speeds result in thinner films. The final thickness is proportional to the inverse of the square root of the spin speed.[9][10] |
| Spin Time | 30 - 60 seconds | Sufficient time is needed for the solvent to evaporate and the film to solidify.[9] |
| Substrate | Glass, Silicon, Quartz, ITO-coated glass | Substrate should be clean and flat. |
Table 3: Langmuir-Blodgett Deposition Parameters
| Parameter | Typical Value/Range | Notes |
| Spreading Solvent | Chloroform | The solvent should be volatile and insoluble in the subphase.[11] |
| Subphase | Ultrapure water | The purity of the water is critical for forming a stable monolayer. |
| Surface Pressure | 15 - 30 mN/m | The optimal surface pressure should be determined from the pressure-area isotherm of the NiOEP monolayer.[12][13] |
| Dipping Speed | 1 - 10 mm/min | Slower speeds generally result in better film quality. |
| Substrate | Hydrophilic (e.g., glass, silicon) or hydrophobic | The nature of the substrate will determine the orientation of the first monolayer deposited. |
Table 4: Pulsed Laser Deposition (PLD) Parameters
| Parameter | Typical Value/Range | Notes |
| Target Material | Pressed pellet of high-purity NiOEP powder | The target should be dense and uniform. |
| Laser Type | Excimer (e.g., KrF, 248 nm) or Nd:YAG | The laser wavelength should be absorbed by the target material.[14][15] |
| Laser Fluence | 1 - 4 J/cm² | Fluence affects the ablation rate and the energy of the plasma plume.[16] |
| Repetition Rate | 1 - 20 Hz | This parameter, along with fluence, controls the deposition rate.[16] |
| Background Gas | Inert gas (e.g., Argon) or vacuum | The background gas pressure can influence the film's microstructure. |
| Substrate Temperature | Room Temperature to 800 °C | Affects the crystallinity and morphology of the deposited film.[16] |
| Target-Substrate Distance | 25 - 75 mm | This distance impacts the uniformity and deposition rate of the film.[16] |
Experimental Protocols
Protocol 1: Spin Coating Deposition of NiOEP Thin Films
This protocol describes a general procedure for depositing NiOEP thin films using the spin coating technique.
1. Solution Preparation: a. Dissolve a known amount of NiOEP powder in a suitable solvent (e.g., chloroform) to achieve the desired concentration (e.g., 10 mg/mL). b. Stir the solution at room temperature until the NiOEP is completely dissolved. A brief sonication may aid in dissolution. c. Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
2. Substrate Preparation: a. Clean the substrate (e.g., glass slide) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrate with a stream of dry nitrogen gas. c. Optional: Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface, which can improve film adhesion.
3. Deposition Process: a. Place the cleaned substrate onto the chuck of the spin coater and engage the vacuum to secure it. b. Dispense a small amount of the NiOEP solution onto the center of the substrate (e.g., 100 µL for a 1x1 inch substrate). c. Start the spin coater. A typical two-step process can be used: i. A low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution across the substrate. ii. A high-speed spin (e.g., 3000 rpm for 30-60 seconds) to achieve the desired film thickness.[6][17] d. After the spinning stops, carefully remove the substrate from the chuck.
4. Post-Deposition Annealing (Optional): a. To improve film crystallinity and remove residual solvent, the film can be annealed on a hotplate or in an oven. b. A typical annealing temperature might be in the range of 100-200 °C for a specified duration (e.g., 10-30 minutes). The optimal temperature and time should be determined experimentally.
Protocol 2: Thermal Evaporation Deposition of NiOEP Thin Films
This protocol outlines the deposition of NiOEP thin films via thermal evaporation.
1. System Preparation: a. Load the NiOEP source material into a suitable crucible (e.g., tungsten boat) within the thermal evaporator. b. Mount the cleaned substrates onto the substrate holder. c. Evacuate the chamber to a high vacuum (e.g., < 1 x 10⁻⁶ Torr).
2. Deposition Process: a. Slowly increase the current to the crucible to heat the NiOEP source material. b. Monitor the deposition rate using a quartz crystal microbalance. Adjust the current to maintain a stable and desired deposition rate (e.g., 0.5 Å/s). c. Open the shutter to begin deposition onto the substrates. d. Continue deposition until the desired film thickness is achieved. e. Close the shutter and gradually decrease the current to cool down the source.
3. System Venting: a. Allow the system to cool down before venting the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure. b. Carefully remove the coated substrates.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for NiOEP thin film deposition by spin coating.
Caption: Workflow for NiOEP thin film deposition by thermal evaporation.
Signaling Pathway Diagram: Proposed Mechanism for NiOEP in Photodynamic Therapy
The use of porphyrins as photosensitizers in PDT is well-established. Upon absorption of light, the photosensitizer transitions to an excited triplet state and can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[18][19] This singlet oxygen can induce cellular damage and trigger apoptosis (programmed cell death) in cancer cells. The apoptotic signaling cascade is a complex process involving multiple pathways.[5][20][21]
Caption: Proposed apoptotic signaling pathway induced by NiOEP in PDT.
Biocompatibility and Drug Delivery Considerations
The biocompatibility of any material intended for biomedical applications is of paramount importance. While specific biocompatibility data for NiOEP thin films is limited, studies on other thin film materials provide a framework for assessment.[16][22][23][24][25][26] In vitro cytotoxicity assays using relevant cell lines are a crucial first step.
For drug delivery applications, NiOEP could potentially be incorporated into nanoparticle-based systems.[][27][28] These systems can enhance the solubility and targeted delivery of photosensitizers. For instance, NiOEP could be encapsulated within biocompatible polymers or liposomes. The release of the photosensitizer at the target site could be triggered by external stimuli, such as light in the case of PDT.
Conclusion
The deposition of high-quality NiOEP thin films is achievable through various techniques. The choice of method should be guided by the specific requirements of the intended application. For researchers in drug development, the potential of NiOEP as a photosensitizer in photodynamic therapy warrants further investigation. The protocols and data provided in these application notes serve as a starting point for the fabrication and exploration of NiOEP thin films in biomedical and other advanced applications. Further optimization of deposition parameters and comprehensive biocompatibility studies will be essential for translating the potential of NiOEP into clinical and commercial use.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Photodynamic Nanoinhibitor for Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Application of Photosensitizers With High-Z Elements for Synergic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What Is The Deposition Rate Of Thermal Evaporation? Master The Key Variables For Your Thin Films - Kintek Solution [kindle-tech.com]
- 7. What Is The Temperature Of Thermal Evaporation Deposition? It's Material-Dependent, Not A Fixed Number - Kintek Solution [kindle-tech.com]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. Modeling and the main stages of spin coating process: A review | Semantic Scholar [semanticscholar.org]
- 11. sfu.ca [sfu.ca]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. nanoscience.com [nanoscience.com]
- 14. alayen.edu.iq [alayen.edu.iq]
- 15. Pulsed Laser Deposition | Optoelectronics Research Centre | University of Southampton [orc.soton.ac.uk]
- 16. Pulsed Laser Deposition of Thin Films | ORNL [ornl.gov]
- 17. A comprehensive review on singlet oxygen generation in nanomaterials and conjugated polymers for photodynamic therapy in the treatment of cancer - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. Inorganic Nanomaterials with Intrinsic Singlet Oxygen Generation for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Apoptotic cell signaling in cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Surface characterization and in vitro biocompatibility assessment of photosensitive polyimide films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A comprehensive review on biocompatible thin films for biomedical application | Semantic Scholar [semanticscholar.org]
- 26. Frontiers | Impact of Extracellular pH on Apoptotic and Non-Apoptotic TRAIL-Induced Signaling in Pancreatic Ductal Adenocarcinoma Cells [frontiersin.org]
- 27. ijsrtjournal.com [ijsrtjournal.com]
- 28. An emerging era in manufacturing of drug delivery systems: Nanofabrication techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nickel(II) Octaethylporphyrin (NiOEP) in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction. Porphyrins and their derivatives are a prominent class of photosensitizers due to their strong absorption in the visible and near-infrared regions and efficient generation of singlet oxygen.
Nickel(II) octaethylporphyrin (NiOEP) is a synthetic porphyrin that has garnered interest for various applications. While the incorporation of nickel into porphyrin structures has been explored for its potential in photodynamic therapy, comprehensive studies detailing the specific application and efficacy of NiOEP in PDT are limited in publicly available literature. These application notes and protocols, therefore, provide a generalized framework based on the principles of porphyrin-mediated PDT. The quantitative data presented are illustrative examples and should be replaced with experimentally determined values for NiOEP. The provided protocols are templates that can be adapted for the evaluation of NiOEP as a photosensitizer.
Application Notes
Mechanism of Action
The photodynamic activity of NiOEP is predicated on its ability to absorb light of a specific wavelength, transitioning from its ground state to an excited singlet state. Through a process called intersystem crossing, it can then transition to a longer-lived excited triplet state. This triplet state of NiOEP can initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions that can further react with oxygen to produce superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide.
-
Type II Reaction: The excited triplet state of the photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The Type II mechanism is believed to be the predominant pathway for most porphyrin-based photosensitizers in PDT.
The generated ROS, particularly singlet oxygen, are highly cytotoxic. They can oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to membrane damage, enzyme inactivation, and DNA damage, ultimately culminating in cell death through apoptosis or necrosis.
Data Presentation
The following tables summarize the key quantitative parameters for evaluating a photosensitizer like NiOEP. Note: The values presented are for illustrative purposes only and must be experimentally determined for NiOEP.
Table 1: Photophysical and Photochemical Properties of NiOEP (Example Data)
| Parameter | Value (To Be Determined) | Method of Determination |
| Absorption Maxima (λmax) | 400 nm (Soret), 550 nm (Q-band) | UV-Vis Spectroscopy |
| Molar Extinction Coefficient (ε) at λmax | 3 x 10⁵ M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Fluorescence Emission Maximum | 650 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φf) | < 0.05 | Comparative Method |
| Singlet Oxygen Quantum Yield (ΦΔ) | e.g., 0.40 | Relative Method using a standard (e.g., TPP) |
Table 2: In Vitro Photodynamic Efficacy of NiOEP (Example Data)
| Cell Line | IC50 (Dark Toxicity) | IC50 (PDT) | Light Dose |
| MCF-7 (Human Breast Adenocarcinoma) | > 100 µM | e.g., 5 µM | e.g., 10 J/cm² |
| A549 (Human Lung Carcinoma) | > 100 µM | e.g., 8 µM | e.g., 10 J/cm² |
| U87 MG (Human Glioblastoma) | > 100 µM | e.g., 6.5 µM | e.g., 10 J/cm² |
Table 3: In Vivo Antitumor Efficacy of NiOEP in a Xenograft Mouse Model (Example Data)
| Treatment Group | Tumor Growth Inhibition (%) | Animal Model |
| NiOEP alone (no light) | 0% | BALB/c nude mice with MCF-7 xenografts |
| Light alone | < 5% | BALB/c nude mice with MCF-7 xenografts |
| NiOEP + Light | e.g., 75% | BALB/c nude mice with MCF-7 xenografts |
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy (PDT) Assay
This protocol outlines the steps to assess the phototoxic effect of NiOEP on cancer cells.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Allow the cells to adhere for 24 hours.
-
-
NiOEP Incubation:
-
Prepare a stock solution of NiOEP in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the cell culture medium.
-
Replace the medium in the 96-well plates with the medium containing different concentrations of NiOEP.
-
Include control wells with medium only and medium with the highest concentration of the solvent.
-
Incubate the plates for a predetermined duration (e.g., 4, 12, or 24 hours) in the dark.
-
-
Irradiation:
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS).
-
Add fresh, phenol (B47542) red-free medium to each well.
-
Irradiate the plates with a light source of the appropriate wavelength corresponding to the absorption maximum of NiOEP (e.g., a 550 nm LED array).
-
Deliver a specific light dose (e.g., 10 J/cm²). The light dose can be calculated as the product of the power density (mW/cm²) and the exposure time (s).
-
Keep a set of plates as a "dark control" (not exposed to light) to assess the dark toxicity of NiOEP.
-
-
Cell Viability Assessment (MTT Assay):
-
After irradiation, incubate the cells for another 24 to 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of NiOEP that causes 50% cell death) for both the dark and irradiated groups.
-
Protocol 2: Singlet Oxygen Quantum Yield (ΦΔ) Determination
This protocol describes a relative method for determining the singlet oxygen quantum yield of NiOEP using a chemical probe.
-
Materials:
-
NiOEP
-
A standard photosensitizer with a known ΦΔ in the same solvent (e.g., Tetraphenylporphyrin, TPP, ΦΔ ≈ 0.55 in CHCl₃).
-
Singlet oxygen scavenger (e.g., 1,3-Diphenylisobenzofuran, DPBF).
-
Spectrophotometrically pure solvent (e.g., Chloroform).
-
Light source with a monochromator or filter to select the excitation wavelength.
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare solutions of NiOEP and the standard photosensitizer in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength.
-
Prepare a stock solution of DPBF in the same solvent.
-
In a quartz cuvette, mix the NiOEP solution with the DPBF solution. The final concentration of DPBF should result in an absorbance of around 1.0 at its absorption maximum (~415 nm).
-
Record the initial UV-Vis absorption spectrum of the mixture.
-
Irradiate the solution with the light source at a wavelength where both the photosensitizer and the standard absorb but DPBF does not.
-
At regular time intervals, stop the irradiation and record the absorption spectrum, monitoring the decrease in the DPBF absorbance at its maximum.
-
Repeat the experiment with the standard photosensitizer under identical conditions (light intensity, solvent, DPBF concentration).
-
Plot the natural logarithm of the DPBF absorbance versus the irradiation time for both NiOEP and the standard. The slope of this plot is proportional to the rate of DPBF photobleaching.
-
-
Calculation: The singlet oxygen quantum yield of NiOEP can be calculated using the following equation: ΦΔ (NiOEP) = ΦΔ (Standard) × [Slope (NiOEP) / Slope (Standard)] × [Abs (Standard) / Abs (NiOEP)] Where Abs is the absorbance of the photosensitizer at the irradiation wavelength.
Protocol 3: Cellular Uptake and Subcellular Localization
This protocol uses fluorescence microscopy to determine the uptake and intracellular location of NiOEP.
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere for 24 hours.
-
-
NiOEP Incubation:
-
Incubate the cells with a fluorescent concentration of NiOEP (to be determined experimentally) for various time points (e.g., 1, 4, 12, 24 hours).
-
-
Organelle Staining (Co-localization):
-
To determine the subcellular localization, co-stain the cells with organelle-specific fluorescent probes, such as:
-
MitoTracker Green for mitochondria.
-
LysoTracker Green for lysosomes.
-
ER-Tracker Green for the endoplasmic reticulum.
-
Hoechst 33342 for the nucleus.
-
-
Follow the manufacturer's instructions for each probe.
-
-
Fluorescence Microscopy:
-
Wash the cells with PBS.
-
Add fresh medium or mount the coverslips.
-
Image the cells using a confocal laser scanning microscope.
-
Use appropriate laser lines and filters for NiOEP and the organelle probes.
-
Analyze the merged images to determine the degree of co-localization between the red fluorescence of NiOEP and the fluorescence of the organelle-specific probes.
-
Protocol 4: In Vivo Photodynamic Therapy in a Xenograft Mouse Model
This protocol provides a general guideline for evaluating the antitumor efficacy of NiOEP-PDT in an animal model. All animal experiments must be conducted in accordance with institutional guidelines and approved by the animal care and use committee.
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Divide the mice into four groups:
-
Group 1: Control (saline injection, no light).
-
Group 2: NiOEP alone (NiOEP injection, no light).
-
Group 3: Light alone (saline injection, light exposure).
-
Group 4: NiOEP-PDT (NiOEP injection, light exposure).
-
-
-
NiOEP Administration:
-
Formulate NiOEP in a biocompatible vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline).
-
Administer NiOEP via intravenous or intraperitoneal injection at a predetermined dose.
-
-
Irradiation:
-
At a specific time point after NiOEP administration (to allow for optimal tumor accumulation), anesthetize the mice.
-
Irradiate the tumor area with a laser or LED light source at the appropriate wavelength and light dose.
-
-
Efficacy Evaluation:
-
Measure the tumor volume (Volume = 0.5 × Length × Width²) every 2-3 days for a specified period.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the experiment, euthanize the mice and excise the tumors for weighing and histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
-
Data Analysis:
-
Plot the tumor growth curves for each group.
-
Calculate the tumor growth inhibition percentage for the NiOEP-PDT group compared to the control group.
-
Mandatory Visualizations
Caption: Generalized signaling pathway of PDT-induced cell death.
Caption: Experimental workflow for in vitro PDT evaluation.
Caption: Experimental workflow for in vivo PDT efficacy studies.
Application Notes and Protocols for the Metallation of Octaethylporphyrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the insertion of various metal ions into the octaethylporphyrin (OEP) macrocycle. The following procedures are intended for use by trained professionals in a laboratory setting.
Introduction
Metalloporphyrins, coordination complexes of porphyrins with a central metal ion, are fundamental to a wide range of biological functions and have significant applications in catalysis, materials science, and medicine. Octaethylporphyrin (H₂OEP) is a synthetically accessible and highly soluble porphyrin, making it an excellent model compound for studying the effects of metal insertion on the electronic and chemical properties of the porphyrin macrocycle. The general mechanism of metallation involves the reaction of the free-base porphyrin with a metal salt, often requiring heat to facilitate the insertion of the metal ion into the N₄²⁻ core.[1]
Data Presentation
The insertion of a metal ion into the octaethylporphyrin macrocycle results in characteristic shifts in the UV-Visible absorption spectrum. The sharp Soret band and the weaker Q-bands of the free-base porphyrin are replaced by a simplified spectrum, typically consisting of a Soret band and one or two Q-bands, at different wavelengths depending on the central metal.
| Compound | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Solvent |
| H₂OEP | 398 | 498, 533, 565, 618 | Dichloromethane |
| ZnOEP | 404 | 534, 570 | Dichloromethane |
| NiOEP | 393 | 516, 552 | Dichloromethane |
| CuOEP | 398 | 524, 562 | Dichloromethane |
| Fe(III)OEP-Cl | 382 | 505, 635 | Dichloromethane |
Experimental Protocols
The following are generalized and specific protocols for the metallation of octaethylporphyrin with zinc, nickel, copper, and iron. Yields are typically high, often exceeding 90%, but can vary based on the specific conditions and scale of the reaction.
General Metallation Workflow
References
Application Note: Structural Analysis of Nickel Octaethylporphyrin using Raman Spectroscopy
Abstract
This application note provides a detailed protocol for the structural analysis of nickel octaethylporphyrin (NiOEP) using Raman spectroscopy. NiOEP, a synthetic porphyrin, serves as a crucial model compound for understanding the vibrational properties and conformational flexibility of more complex biological tetrapyrroles like heme. Resonance Raman (RR) spectroscopy is an exceptionally sensitive technique for probing the structure of such molecules. This document outlines the experimental procedure, data analysis, and interpretation of Raman spectra to distinguish between different conformational states of NiOEP, specifically the planar and nonplanar (ruffled) forms. The provided protocols and data are intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.
Introduction
This compound (NiOEP) is a metalloporphyrin that has been extensively studied due to its rich and informative vibrational spectra. The porphyrin macrocycle can adopt various nonplanar conformations, and the equilibrium between these structures is sensitive to the central metal ion, axial ligands, and the molecular environment. Raman spectroscopy, particularly resonance Raman which utilizes an excitation wavelength close to an electronic absorption band of the molecule, provides significant enhancement of the vibrational modes of the porphyrin core.[1] These structure-sensitive Raman bands, particularly in the high-frequency region (1300-1700 cm⁻¹), serve as excellent markers for the oxidation state, spin state, and coordination geometry of the central metal, as well as the conformation of the porphyrin macrocycle itself.[2][3]
In solution, NiOEP is known to exist in a conformational equilibrium between a planar and a nonplanar, or "ruffled," structure.[3][4] The appearance of certain Raman bands, which are inactive in a perfectly planar (D₄h symmetry) molecule but become active in a ruffled (D₂d symmetry) structure, provides direct evidence for the presence of nonplanar conformers.[3] This application note details the methodology to acquire and interpret the Raman spectra of NiOEP to perform such structural elucidations.
Experimental Protocol
This protocol describes the necessary steps for preparing the sample and acquiring Raman spectra of NiOEP.
1. Materials and Reagents:
-
Nickel (II) octaethylporphyrin (NiOEP) powder
-
Spectroscopic grade solvents (e.g., carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂))
-
Quartz cuvettes or capillary tubes for Raman measurements
2. Sample Preparation:
-
Prepare a stock solution of NiOEP in a suitable solvent (e.g., CH₂Cl₂) at a concentration of approximately 1-5 mM.
-
For Raman analysis, dilute the stock solution to a final concentration in the range of 50-200 µM using the desired solvent (e.g., CS₂). The optimal concentration may vary depending on the laser power and wavelength to avoid sample degradation and minimize fluorescence.
-
Transfer the final solution to a clean quartz cuvette or capillary tube for spectral acquisition.
3. Instrumentation and Data Acquisition:
-
Raman Spectrometer: A high-resolution Raman spectrometer equipped with a sensitive detector (e.g., a CCD camera) is required.
-
Excitation Source: A tunable laser or multiple laser lines are beneficial for resonance Raman studies. Common excitation wavelengths for NiOEP are in the Soret band region (~400 nm) and the Q-band region (510-580 nm).[4][5] For example, an Argon ion laser (457.9 nm, 488.0 nm, 514.5 nm) or a Krypton ion laser can be used.[6]
-
Data Acquisition Parameters:
-
Laser Wavelength: Select a wavelength that provides good resonance enhancement. For studying structure-sensitive modes, excitation within the Q-band is often informative.[4]
-
Laser Power: Use the lowest possible laser power at the sample (typically <10 mW) to avoid photo-induced degradation of the NiOEP.[7]
-
Acquisition Time and Accumulations: Adjust the integration time and number of accumulations to achieve an adequate signal-to-noise ratio. Typical values might be 30-60 seconds per accumulation with 5-10 accumulations.
-
Spectral Resolution: Use a grating that provides a spectral resolution of 1-2 cm⁻¹.
-
-
Calibration: Calibrate the spectrometer using a known standard (e.g., silicon wafer, cyclohexane) before sample measurement to ensure wavenumber accuracy.
4. Data Processing:
-
Baseline Correction: Apply a baseline correction to the raw spectra to remove any broad fluorescence background.
-
Peak Fitting: Use a suitable software package to perform peak fitting (e.g., with Gaussian-Lorentzian functions) to determine the exact peak positions, widths, and intensities. This is particularly important for resolving overlapping bands.[4]
-
Normalization: Normalize the spectra if comparing relative intensities between different samples or conditions.
Data Presentation: Raman Peak Assignments
The following tables summarize the key structure-sensitive Raman bands of NiOEP and their assignments based on literature data. The presence and relative intensities of these bands can be used to infer the conformational state of the molecule.
Table 1: High-Frequency Structure-Sensitive Raman Bands of NiOEP
| Vibrational Mode | Frequency Range (cm⁻¹) | Description of Vibrational Motion | Structural Sensitivity |
| ν₂ | ~1590 - 1610 | Cβ-Cβ stretching | Core size, sensitive to nonplanar distortion |
| ν₁₁ | ~1510 - 1530 | Cβ-Cβ stretching | Core size, sensitive to nonplanar distortion |
| ν₃ | ~1490 - 1510 | Cα-Cm stretching | Core size, sensitive to nonplanar distortion |
| ν₁₀ | ~1640 - 1660 | Cα-Cm stretching | Highly sensitive to ruffling, often splits into components for planar and nonplanar forms[4] |
| ν₁₉ | ~1560 - 1580 | Cα-Cm stretching | Highly sensitive to ruffling, often splits into components for planar and nonplanar forms[4] |
Note: The exact peak positions can vary depending on the solvent, temperature, and crystalline form.[3][4]
Table 2: Example Peak Positions for Planar and Nonplanar Conformers of NiOEP in CS₂ Solution
| Vibrational Mode | Planar Conformer (HF) (cm⁻¹) | Nonplanar Conformer (LF) (cm⁻¹) |
| ν₁₉ | Higher Frequency Subline | Lower Frequency Subline (red-shifted) |
| ν₁₀ | Higher Frequency Subline | Lower Frequency Subline (red-shifted) |
The analysis of structure-sensitive Raman lines ν₁₉ and ν₁₀ can reveal two sublines. The low-frequency (LF) sublines are attributed to a nonplanar conformer, while the high-frequency (HF) sublines correspond to a more planar conformer.[4]
Visualization of Workflows and Concepts
Diagram 1: Experimental Workflow
Caption: Experimental workflow for Raman analysis of NiOEP.
Diagram 2: Structure-Spectra Relationship
Caption: Relationship between NiOEP conformers and Raman spectral features.
Interpretation of Results
The key to the structural analysis of NiOEP lies in identifying and analyzing the structure-sensitive bands.
-
Conformational Equilibrium: In solution, the Raman spectrum is often a superposition of contributions from both planar and nonplanar conformers.[4] The structure-sensitive bands, such as ν₁₀ and ν₁₉, may appear as asymmetric peaks or be resolved into two sub-components corresponding to the two conformations.[4] The relative intensities of these components can provide information about the position of the conformational equilibrium, which can be influenced by factors such as solvent and temperature.[4]
-
Marker Bands for Nonplanarity: The appearance of certain bands that are forbidden by the selection rules for a D₄h (planar) symmetry but are allowed for a D₂d (ruffled) symmetry provides strong evidence for a nonplanar structure.[3] These often include out-of-plane modes.
-
Core Size Correlation: The frequencies of the high-frequency skeletal modes (ν₂, ν₃, ν₁₀, ν₁₁, and ν₁₉) are sensitive to the size of the porphyrin core, which is the distance from the center of the macrocycle to the pyrrole (B145914) nitrogen atoms.[2] A downshift in these frequencies generally indicates an expansion of the porphyrin core, which can be associated with changes in the metal's electronic state or significant nonplanar distortion.[5][8]
By carefully analyzing these spectral features, researchers can gain detailed insights into the molecular structure of NiOEP and how it is influenced by its environment. This understanding is fundamental for applications ranging from materials science to the development of porphyrin-based therapeutic agents.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fingerprinting Petroporphyrin Structures with Vibrational Spectroscopy. 4. Resonance Raman Spectra of Nickel(II) Cycloalkanoporphyrins: Structural Effects Due To Exocyclic Ring Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copolymers of bipyridinium and metal (Zn & Ni) porphyrin derivatives; theoretical insights and electrochemical activity towards CO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01945G [pubs.rsc.org]
- 8. Resonance Raman Spectra and the Structure of Ni-Complexes of Octaalkylporphyrins in the Ground and Photoexcited States | Terekhov | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
Application Notes and Protocols for Utilizing Nickel(II) Octaethylporphyrin (NiOEP) in Artificial Photosynthesis Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nickel(II) Octaethylporphyrin (NiOEP), a synthetic metalloporphyrin, in artificial photosynthesis systems. NiOEP's robust structure, favorable redox properties, and strong absorption in the visible light spectrum make it a compelling candidate as both a photosensitizer and a catalyst for key reactions in artificial photosynthesis, such as carbon dioxide (CO₂) reduction and hydrogen (H₂) evolution.
Introduction to NiOEP in Artificial Photosynthesis
Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and CO₂ into chemical energy in the form of solar fuels. This typically involves three key steps: light harvesting, charge separation, and catalytic reactions (water oxidation and fuel production). Metalloporphyrins, such as NiOEP, are versatile molecules that can play a crucial role in these processes.[1]
Key Attributes of NiOEP:
-
Strong Light Absorption: NiOEP exhibits intense absorption bands in the visible region (the Soret and Q bands), enabling efficient capture of solar energy.
-
Photochemical Stability: The porphyrin macrocycle provides a stable framework that can withstand the conditions of photocatalytic reactions.
-
Tunable Redox Potentials: The central nickel ion can participate in redox reactions, and its properties can be tuned by modifying the porphyrin ligand.
-
Catalytic Activity: The nickel center can act as a catalytic site for the reduction of CO₂ to carbon monoxide (CO), methane (B114726) (CH₄), or for the reduction of protons to H₂.
Applications in Artificial Photosynthesis
NiOEP can be employed in various configurations within artificial photosynthesis systems:
-
Homogeneous Systems: NiOEP can act as a photosensitizer and/or catalyst in a solution-phase system, typically containing a sacrificial electron donor.
-
Heterogeneous Systems: NiOEP can be immobilized on the surface of semiconductor materials (e.g., TiO₂, NiO) to create a hybrid photocatalyst. This configuration promotes charge separation and improves catalyst stability and reusability.[2]
-
Photoelectrochemical (PEC) Cells: NiOEP can be used to sensitize semiconductor electrodes in PEC cells for solar fuel production.
Quantitative Data Summary
The performance of NiOEP and related nickel porphyrin-based systems in artificial photosynthesis is summarized below. It is important to note that performance metrics such as Turnover Number (TON), Turnover Frequency (TOF), and product evolution rates are highly dependent on the specific experimental conditions.
| Catalyst System | Application | Product(s) | Evolution Rate (μmol·g⁻¹·h⁻¹) | Turnover Number (TON) | Quantum Yield (%) | Reference |
| TCPP-Ni@P25 | CO₂ Reduction | CO | 13.6 | - | - | [2] |
| CH₄ | 1.0 | - | - | [2] | ||
| FeCl-1-Ru | CO₂ Reduction | CO | - | 11.4 | - | [3] |
| CoTPP | CO₂ Reduction | CO | - | 5.8 | - | [3] |
Note: Data for NiOEP specifically is limited in the reviewed literature; the table includes data for a closely related nickel porphyrin (TCPP-Ni) to provide a performance benchmark. TON values are highly dependent on reaction time and catalyst concentration.
Experimental Protocols
The following protocols are generalized methodologies based on common practices for metalloporphyrin-based photocatalysis and should be optimized for specific experimental setups.
Protocol 1: Synthesis of NiOEP-Functionalized TiO₂ Nanoparticles
This protocol describes the immobilization of NiOEP onto the surface of titanium dioxide (TiO₂) nanoparticles, a common semiconductor support.
Materials:
-
Nickel(II) octaethylporphyrin (NiOEP)
-
Titanium dioxide (TiO₂) nanoparticles (e.g., P25)
-
Toluene (B28343), anhydrous
-
Deionized water
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Ultrasonic bath
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of TiO₂ suspension: Disperse 1.0 g of TiO₂ nanoparticles in 50 mL of anhydrous toluene in a Schlenk flask.
-
Degassing: Sonicate the suspension for 30 minutes to ensure uniform dispersion and degas with argon or nitrogen for 15 minutes.
-
Preparation of NiOEP solution: In a separate flask, dissolve 20 mg of NiOEP in 20 mL of anhydrous toluene.
-
Immobilization: Under an inert atmosphere, add the NiOEP solution to the TiO₂ suspension dropwise while stirring.
-
Reflux: Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours under constant stirring and inert atmosphere to facilitate the anchoring of NiOEP onto the TiO₂ surface.
-
Cooling and Washing: Allow the mixture to cool to room temperature. Collect the functionalized nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Purification: Wash the collected solid repeatedly with toluene and then ethanol to remove any unreacted, physisorbed NiOEP. Perform at least three wash/centrifugation cycles for each solvent.
-
Drying: Dry the final product, NiOEP-TiO₂, in a vacuum oven at 60 °C overnight.
-
Characterization: Characterize the synthesized material using UV-Vis spectroscopy (to confirm the presence of NiOEP), X-ray diffraction (XRD), and transmission electron microscopy (TEM).
Protocol 2: Photocatalytic CO₂ Reduction in a Batch Reactor
This protocol outlines a typical experiment for evaluating the performance of a NiOEP-based photocatalyst for CO₂ reduction.
Materials:
-
NiOEP-TiO₂ photocatalyst (from Protocol 1) or other NiOEP-based catalyst
-
Acetonitrile (B52724) (CH₃CN), anhydrous and deoxygenated
-
Triethanolamine (TEOA) as a sacrificial electron donor
-
High-purity CO₂ gas (99.995%)
-
Internal standard for gas chromatography (e.g., Argon)
Equipment:
-
Gas-tight photocatalytic reactor with a quartz window
-
Light source (e.g., 300 W Xenon lamp with a UV cut-off filter, λ > 420 nm)
-
Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q or Molecular Sieve 5A) and detectors (TCD for H₂, FID with a methanizer for CO and CH₄)
-
Magnetic stirrer
-
Gas-tight syringe
Procedure:
-
Catalyst Loading: Place 10 mg of the NiOEP-based photocatalyst into the reactor vessel.
-
Solvent and Sacrificial Agent: Add 10 mL of a deoxygenated solution of acetonitrile containing 0.1 M TEOA to the reactor.
-
Sealing and Purging: Seal the reactor and purge with high-purity CO₂ gas for at least 30 minutes to ensure a CO₂-saturated atmosphere and remove any air.
-
Equilibration: Stir the suspension in the dark for 30 minutes to allow for adsorption-desorption equilibrium to be reached.
-
Initial Gas Sample: Take an initial gas sample (t=0) from the headspace of the reactor using a gas-tight syringe for GC analysis.
-
Photoreaction: Start the magnetic stirrer and turn on the light source to initiate the photocatalytic reaction. Maintain a constant temperature, typically room temperature, using a water bath.
-
Sampling: At regular time intervals (e.g., every 1-2 hours), take gas samples from the headspace of the reactor and analyze them using GC to quantify the amount of CO, CH₄, and H₂ produced.
-
Data Analysis: Calculate the amount of each product generated over time. The evolution rate can be expressed in μmol of product per gram of catalyst per hour (μmol·g⁻¹·h⁻¹).
Visualizations
Diagrams of Key Processes
Caption: General workflow of artificial photosynthesis using a NiOEP-TiO₂ system.
Caption: Simplified reaction pathway for photocatalytic CO₂ reduction.
Caption: Schematic of a typical experimental setup for photocatalytic CO₂ reduction.
References
Troubleshooting & Optimization
Technical Support Center: Nickel Octaethylporphyrin (NiOEP) Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nickel octaethylporphyrin (NiOEP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to NiOEP aggregation in solution, ensuring the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NiOEP) aggregation?
A1: this compound (NiOEP) aggregation is the process where individual NiOEP molecules (monomers) in a solution stick together to form larger assemblies (dimers, trimers, or larger aggregates). This phenomenon is primarily driven by non-covalent interactions, particularly π-π stacking between the flat porphyrin macrocycles. Aggregation can significantly alter the spectroscopic, electrochemical, and catalytic properties of NiOEP, leading to inaccurate experimental data and reduced performance in applications.
Q2: How can I tell if my NiOEP is aggregating in solution?
A2: The most common method for detecting NiOEP aggregation is UV-Visible (UV-Vis) spectroscopy. When NiOEP aggregates, you may observe the following changes in its absorption spectrum:
-
Broadening of the Soret band: The sharp, intense peak around 400 nm (the Soret band) will become broader and may decrease in intensity.
-
Shifts in the Soret band: A red-shift (to longer wavelengths) or blue-shift (to shorter wavelengths) of the Soret band can indicate the formation of J-aggregates or H-aggregates, respectively.
-
Appearance of new bands: New absorption bands may appear at different wavelengths.
-
Deviation from the Beer-Lambert Law: A plot of absorbance versus concentration will deviate from a straight line at higher concentrations if aggregation is occurring. Additionally, light scattering, observable as a rising baseline at longer wavelengths (e.g., >600 nm), can indicate the presence of large aggregates.[1][2]
Q3: What factors cause NiOEP to aggregate?
A3: Several factors can promote the aggregation of NiOEP in solution:
-
High Concentration: This is the most significant factor. As the concentration of NiOEP increases, the molecules are closer together, making aggregation more likely. Aggregation is often significantly reduced at concentrations below 1 mM.[3]
-
Solvent Choice: NiOEP is more prone to aggregation in less-solubilizing or more polar solvents. Non-polar, aromatic solvents can help to solvate the porphyrin macrocycle and reduce π-π stacking.
-
Temperature: Lower temperatures can sometimes favor aggregation, although the relationship can be complex and depends on the solvent.[4]
-
Absence of Axial Ligands: The nickel center in NiOEP is coordinatively unsaturated, which allows for close approach and stacking of the porphyrin planes.[5]
Q4: Can the conformation of NiOEP affect its aggregation?
A4: Yes. NiOEP can exist in different non-planar conformations, often described as "ruffled" or "saddled".[6][7][8] This structural flexibility is influenced by the small size of the Ni(II) ion in the porphyrin core.[9] The specific conformation in solution can be affected by the solvent and temperature and may influence how the molecules pack together, thereby affecting the aggregation process.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with NiOEP.
Issue 1: Unexpected UV-Vis Spectrum (Broad or Shifted Soret Band)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Concentration | Dilute the sample solution with the same solvent and re-measure the UV-Vis spectrum. | The Soret band should become sharper and may shift back to the expected monomeric wavelength. A linear relationship between absorbance and concentration should be restored. |
| Poor Solvent Choice | Dissolve the NiOEP in a different, less polar, or more effective solvent such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), or toluene. | A sharp, well-defined Soret band characteristic of monomeric NiOEP should be observed. |
| Aggregation Over Time | Prepare fresh solutions immediately before use. Monitor the UV-Vis spectrum over time to check for changes. | Freshly prepared solutions are more likely to be monomeric. Time-resolved spectroscopy can reveal the kinetics of aggregation. |
Issue 2: Poor Reproducibility in Catalysis or Photophysical Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Aggregation State | Standardize the experimental conditions precisely. Control concentration, solvent, temperature, and solution age. | Consistent and reproducible results by ensuring the NiOEP is in the same aggregation state for all experiments. |
| Inhibition by Aggregation | Add a coordinating axial ligand, such as pyridine (B92270) or imidazole, to the solution to break up aggregates. (See Protocol 2). | The catalytic activity or photophysical properties should be restored to that of the monomeric species, leading to more consistent results.[5][7] |
| Low Solubility Limit | Determine the solubility limit in your chosen solvent and work at concentrations well below this limit. | Prevents precipitation and uncontrolled aggregation, ensuring a homogeneous solution for reliable measurements. |
Quantitative Data Summary
Table 1: General Solubility of this compound (NiOEP)
| Solvent Class | Examples | Relative Solubility | Notes |
| Chlorinated Solvents | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | High | Often the preferred solvents for dissolving NiOEP and minimizing aggregation. |
| Aromatic Hydrocarbons | Toluene, Benzene | Good | Can effectively solvate the porphyrin ring. |
| Ethers | Tetrahydrofuran (THF) | Moderate | May be used, but aggregation should be monitored. |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | Moderate to Low | Aggregation is more likely to occur in these solvents.[3] |
| Alcohols | Methanol, Ethanol | Low | Generally poor solvents for NiOEP. |
| Water | - | Insoluble | NiOEP is a non-polar molecule. |
Experimental Protocols
Protocol 1: Monitoring NiOEP Aggregation using UV-Vis Spectroscopy
This protocol describes how to use UV-Vis spectroscopy to identify and monitor the aggregation of NiOEP.
Materials:
-
This compound (NiOEP)
-
High-purity solvent (e.g., dichloromethane, toluene)
-
Spectrophotometer cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of NiOEP in the chosen solvent (e.g., 1 mM in dichloromethane).
-
Serial Dilutions: Perform a series of dilutions from the stock solution to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Acquire Spectra:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the UV-Vis absorption spectrum for each concentration, scanning from approximately 350 nm to 700 nm.
-
-
Analyze Data:
-
Check for Spectral Changes: Compare the shape and position of the Soret band across the different concentrations. Broadening or shifts at higher concentrations indicate aggregation.
-
Plot Beer's Law Curve: Plot the absorbance at the Soret band maximum (λ_max) against the concentration. A linear plot indicates that NiOEP is monomeric in that concentration range. A deviation from linearity suggests the onset of aggregation.
-
Monitor Light Scattering: Observe the baseline of the spectrum at longer wavelengths (e.g., 650-700 nm). An increase in absorbance in this region, where NiOEP does not absorb, is due to light scattering by aggregates.[1][2]
-
Protocol 2: Disaggregation of NiOEP using an Axial Ligand (Pyridine)
This protocol provides a method for breaking up NiOEP aggregates in solution by introducing a coordinating axial ligand.
Materials:
-
Aggregated NiOEP solution (as identified in Protocol 1)
-
Pyridine (high purity)
-
Micropipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Initial Spectrum: Measure the UV-Vis spectrum of the aggregated NiOEP solution to serve as a baseline.
-
Titration with Pyridine:
-
To the cuvette containing the aggregated solution, add a small aliquot of pyridine (e.g., 1-5 µL of a dilute pyridine solution in the same solvent).
-
Gently mix the solution in the cuvette.
-
-
Measure Spectral Changes: Immediately after adding pyridine, re-measure the UV-Vis spectrum.
-
Repeat and Monitor: Continue adding small aliquots of pyridine and measuring the spectrum after each addition.
-
Analyze Results: Observe the changes in the Soret band. As pyridine coordinates to the nickel center, it will block π-π stacking, causing the aggregates to break apart. This will be reflected in the spectrum by a sharpening of the Soret band and a shift towards the wavelength characteristic of the monomeric, pyridine-ligated NiOEP complex.[3][7] The titration can be continued until no further spectral changes are observed, indicating that disaggregation is complete.
Visualizations
Logical Workflow for Troubleshooting NiOEP Aggregation
Caption: Troubleshooting workflow for identifying and resolving NiOEP aggregation.
Mechanism of Aggregation and Disaggregation
Caption: Aggregation via π-π stacking and disaggregation by axial ligand coordination.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Effects of axial pyridine coordination on a saddle-distorted porphyrin macrocycle: stabilization of hexa-coordinated high-spin Fe(iii) and air-stable low-spin iron(ii) porphyrinates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metalloporphyrin assemblies on pyridine-functionalized titanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Metalloporphyrin Assemblies on Pyridine-Functionalized Titanium Dioxide - figshare - Figshare [figshare.com]
- 9. Aggregation kinetics of UV irradiated nanoplastics in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nickel Octaethylporphyrin (Ni-OEP) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of nickel octaethylporphyrin (Ni-OEP) for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for Ni-OEP is low. What are the most critical steps to optimize?
Low yields in Ni-OEP synthesis can often be traced back to two main stages: the synthesis of the octaethylporphyrin (OEP) free base precursor and the subsequent nickel insertion (metalation) step. For the OEP synthesis, a high-yield procedure is crucial. One reported method involves the acid-catalyzed condensation of 3,4-diethylpyrrole (B103146) with aqueous formaldehyde (B43269), followed by air oxidation, which can achieve yields as high as 75% on a 1-gram scale.[1] For the metalation step, ensuring complete reaction and minimizing side products is key.
Q2: I am having trouble with the synthesis of the octaethylporphyrin (OEP) precursor. What are some common issues?
A common challenge in OEP synthesis is the self-condensation reaction. The temperature during this reaction is critical; if it drops too low, the reaction slows considerably, and unreacted reagents can build up, leading to a rapid temperature increase later and a significantly lower yield.[1] It is also important to use high-quality starting materials to avoid process inefficiencies and defects.[2]
Q3: What is an effective method for nickel insertion into the OEP free base?
A standard and effective method for nickel insertion is to reflux the OEP free base with a nickel(II) salt, such as nickel(II) acetate (B1210297) or nickel(II) chloride, in a suitable solvent like dimethylformamide (DMF) or a chloroform/methanol mixture. The progress of the reaction can be monitored by UV-vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free base porphyrin and the appearance of the two Q-bands of the metallated porphyrin.
Q4: How can I purify the final Ni-OEP product to remove unreacted OEP and other impurities?
Purification is critical for obtaining high-purity Ni-OEP. After the reaction, the crude product is typically washed to remove excess metal salts. Column chromatography on silica (B1680970) gel or alumina (B75360) is a common and effective method for separating the desired Ni-OEP from the unreacted OEP free base and any potential side products. The choice of eluent is important; a mixture of dichloromethane (B109758) and hexanes is often effective. Recrystallization from a solvent system like chloroform/methanol can further enhance purity.
Q5: Are there any specific safety precautions I should take during the synthesis?
Yes, several safety precautions should be observed. When synthesizing the OEP precursor, be aware that large-scale reactions may require significant quantities of solvents like benzene, which is a health hazard.[1] Therefore, proper ventilation and personal protective equipment are essential. Nickel salts are hazardous and should be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
High-Yield Experimental Protocol: Two-Step Ni-OEP Synthesis
This protocol is based on established high-yield methods for OEP synthesis and standard nickelation procedures.
Part 1: Synthesis of Octaethylporphyrin (OEP)
This protocol is adapted from a procedure that reports a 75% yield on a 1-gram scale.[1]
Materials:
-
3,4-Diethylpyrrole
-
Aqueous formaldehyde (37%)
-
Hydrobromic acid (48%)
-
Benzene (or a less hazardous alternative like toluene)
-
Air source (for oxidation)
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Sodium bicarbonate
-
Chloroform
-
Methanol
Procedure:
-
In a large, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, dissolve 3,4-diethylpyrrole in benzene.
-
Add aqueous formaldehyde to the solution.
-
Carefully add hydrobromic acid while stirring vigorously.
-
Heat the reaction mixture to reflux for 2 hours.
-
After reflux, cool the mixture to room temperature and bubble air through the solution for 12 hours to facilitate oxidation.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the crude OEP by recrystallization from chloroform/methanol to obtain a crystalline solid.
Part 2: Nickel Insertion into OEP (Metalation)
Materials:
-
Octaethylporphyrin (OEP) from Part 1
-
Nickel(II) acetate tetrahydrate
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve the synthesized OEP in DMF in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of nickel(II) acetate tetrahydrate to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using UV-vis spectroscopy. The reaction is complete when the characteristic four Q-bands of the free base porphyrin are replaced by the two Q-bands of Ni-OEP.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water to remove DMF and excess nickel salts.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude Ni-OEP by column chromatography on silica gel using a dichloromethane/hexanes gradient as the eluent.
-
Collect the fraction corresponding to Ni-OEP and evaporate the solvent to yield the final product.
Quantitative Data Summary
For successful synthesis, precise control over reaction parameters is essential. The following table summarizes key quantitative aspects for consideration.
| Parameter | OEP Synthesis | Ni-OEP Metalation | Rationale |
| Scale | 1 g | Based on OEP yield | Starting with a good yield of the precursor is critical. |
| Key Reagent Ratio | Pyrrole:Formaldehyde:Acid | OEP:Ni(II) Salt (molar) | Stoichiometry affects reaction completion and side products. |
| (Consult specific literature) | 1 : 5 (or higher) | An excess of the nickel salt drives the metalation to completion. | |
| Solvent Volume | ~3 L for 10 g scale[1] | Sufficient to dissolve OEP | Proper dissolution is necessary for a homogeneous reaction. |
| Reaction Temperature | Reflux | Reflux | Elevated temperatures are required to overcome the activation energy. |
| Reaction Time | ~2 hours reflux + 12 hours oxidation | Monitored by UV-vis | Reaction times can vary; monitoring ensures completion. |
| Typical Yield | Up to 75%[1] | Typically >90% (from OEP) | High yields are achievable with careful execution. |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key stages of Ni-OEP synthesis and purification.
Caption: Workflow for the synthesis of the octaethylporphyrin (OEP) free base.
Caption: Workflow for the metalation of OEP and purification of Ni-OEP.
Caption: A logical guide for troubleshooting low yields in Ni-OEP synthesis.
References
Technical Support Center: Optimizing Electrochemical Measurements of Nickel(II) Octaethylporphyrin (NiOEP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the electrochemical measurements of Nickel(II) octaethylporphyrin (NiOEP).
Frequently Asked Questions (FAQs)
Q1: What are the typical redox processes observed for NiOEP in non-aqueous solvents?
A1: Nickel(II) octaethylporphyrin (NiOEP) typically undergoes two successive one-electron oxidations and two successive one-electron reductions. These processes are generally centered on the porphyrin macrocycle rather than the nickel center. The first oxidation forms a π-cation radical, and the second oxidation forms a dication. Similarly, the reductions lead to the formation of a π-anion radical and then a dianion.
Q2: What is a suitable solvent and supporting electrolyte for electrochemical studies of NiOEP?
A2: Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for the electrochemical analysis of NiOEP. Other suitable non-aqueous solvents include benzonitrile, and dimethylformamide. The choice of solvent can influence the redox potentials. A typical supporting electrolyte is 0.1 M tetra-n-butylammonium perchlorate (B79767) (TBAP) or tetra-n-butylammonium hexafluorophosphate (B91526) (TBAPF₆). It is crucial that the solvent and electrolyte are of high purity and anhydrous to avoid interference from water or other impurities.
Q3: How should I prepare my working electrode for NiOEP measurements?
A3: Proper preparation of the working electrode is critical for obtaining reproducible results. For solid electrodes like glassy carbon or platinum, it is recommended to polish the electrode surface with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). After polishing, the electrode should be thoroughly rinsed with deionized water and the solvent to be used in the experiment, and then dried. For some applications, the electrode may be sonicated in a suitable solvent to remove any adsorbed species.
Q4: How can I confirm the identity of the electrochemically generated species?
A4: Spectroelectrochemical techniques are powerful tools for identifying the species generated at different potentials. Techniques such as UV-Vis or Surface-Enhanced Resonance Raman (SERRS) spectroscopy coupled with electrochemistry can provide structural and electronic information about the intermediates and final products of the redox reactions.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the electrochemical measurement of NiOEP.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Distorted or ill-defined cyclic voltammogram peaks | 1. High uncompensated resistance (iR drop): This can be due to low supporting electrolyte concentration, high distance between the reference and working electrodes, or a non-conductive layer on the working electrode. 2. Slow electron transfer kinetics: The intrinsic properties of the NiOEP system in the chosen solvent/electrolyte may lead to quasi-reversible or irreversible behavior. 3. Electrode surface fouling: Adsorption of NiOEP or its redox products onto the electrode surface can block active sites. | 1. a) Ensure the supporting electrolyte concentration is adequate (typically 0.1 M). b) Position the reference electrode as close as possible to the working electrode. c) Re-polish and clean the working electrode. 2. a) Try different scan rates. Reversible systems show a peak separation of ~59/n mV (where n is the number of electrons). b) Consider using a different solvent or supporting electrolyte to improve kinetics. 3. a) Clean the electrode between scans. b) Consider using a modified electrode or a different electrode material. |
| Unexpected peaks in the voltammogram | 1. Presence of impurities: Impurities in the solvent, supporting electrolyte, or the NiOEP sample can be electroactive. 2. Dissolved oxygen: Oxygen can be reduced, leading to interfering peaks, particularly in the negative potential range. 3. Reaction of electrogenerated species: The oxidized or reduced forms of NiOEP may undergo subsequent chemical reactions. | 1. a) Use high-purity (e.g., HPLC grade) solvents and electrochemical grade supporting electrolytes. b) Purify the NiOEP sample if necessary. 2. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement. 3. a) Vary the scan rate; the relative heights of the peaks may change if there is a coupled chemical reaction. b) Use spectroelectrochemistry to identify the species being formed. |
| Unstable or drifting baseline/potential | 1. Reference electrode instability: A clogged or improperly prepared reference electrode is a common source of instability. 2. Poor electrical connections: Loose or corroded connections can introduce noise. 3. Temperature fluctuations: Changes in temperature can affect the kinetics and thermodynamics of the electrochemical reactions. | 1. a) Check the filling solution of the reference electrode and ensure the frit is not clogged. b) For non-aqueous systems, consider using a pseudo-reference electrode (e.g., a silver wire) and an internal standard like ferrocene/ferrocenium (Fc/Fc⁺) for accurate potential referencing. 2. Ensure all cable connections to the potentiostat and electrodes are secure and clean. 3. Use a thermostated cell to maintain a constant temperature during the experiment. |
| Low or no current response | 1. Incorrect potentiostat settings: The current range may be set inappropriately. 2. Disconnected electrode: One of the electrodes may not be properly connected. 3. Non-conductive solution: Insufficient supporting electrolyte. | 1. Check the current range settings on your potentiostat to ensure they are appropriate for the expected current. 2. Verify that the working, reference, and counter electrodes are all properly connected to the potentiostat. 3. Ensure the supporting electrolyte is fully dissolved and at the correct concentration (e.g., 0.1 M). |
Quantitative Data
The following table summarizes representative half-wave potentials (E₁/₂) for the redox processes of NiOEP in dichloromethane (CH₂Cl₂) with 0.1 M TBAP as the supporting electrolyte. Potentials are reported versus the Saturated Calomel Electrode (SCE).
| Redox Process | E₁/₂ (V vs. SCE) |
| Second Oxidation (NiOEP²⁺/NiOEP⁺) | +1.35 |
| First Oxidation (NiOEP⁺/NiOEP) | +0.95 |
| First Reduction (NiOEP/NiOEP⁻) | -1.20 |
| Second Reduction (NiOEP⁻/NiOEP²⁻) | -1.60 |
Note: These values are approximate and can vary depending on the specific experimental conditions such as solvent purity, electrolyte concentration, and reference electrode calibration.
Experimental Protocols
Cyclic Voltammetry of NiOEP
This protocol outlines the general procedure for obtaining a cyclic voltammogram of NiOEP.
1. Solution Preparation:
-
Prepare a stock solution of NiOEP in the desired solvent (e.g., CH₂Cl₂). A typical concentration is 1 mM.
-
Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in the same solvent.
-
The final solution for the electrochemical cell should contain the desired concentration of NiOEP (e.g., 0.1-1 mM) and the supporting electrolyte.
2. Electrochemical Cell Setup:
-
Use a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire or foil).
-
Assemble the cell and add the prepared NiOEP solution.
-
Deoxygenate the solution by bubbling with a high-purity inert gas (argon or nitrogen) for 15-20 minutes. Maintain a blanket of the inert gas over the solution throughout the experiment.
3. Electrochemical Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potentials, and scan rate. A typical scan rate to start with is 100 mV/s. The potential window should be set to encompass the expected redox processes of NiOEP.
-
Run the cyclic voltammetry scan and record the data.
-
It is good practice to run a background scan of the electrolyte solution without NiOEP to identify any peaks due to impurities.
4. Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for each redox couple, which can be estimated as the average of the anodic and cathodic peak potentials (E₁/₂ = (Epa + Epc)/2).
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer process.
-
If a pseudo-reference electrode was used, it is recommended to add a small amount of an internal standard, such as ferrocene, at the end of the experiment and record its voltammogram to accurately reference the measured potentials.
Visualizations
Caption: Workflow for a typical cyclic voltammetry experiment of NiOEP.
Caption: Troubleshooting logic for distorted cyclic voltammetry peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Conjugated dimers of nickel(II) octaethylporphyrin linked by extended meso,meso-alkynyl bridges. II Redox properties and electronic spectra of electrogenerated anions and dianions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
purification challenges of synthetic porphyrins and solutions
Technical Support Center: Synthetic Porphyrin Purification
Welcome to the technical support center for synthetic porphyrin purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of synthetic porphyrins. Find answers to frequently asked questions and detailed troubleshooting guides below.
Frequently Asked Questions (FAQs)
Q1: Why is porphyrin purification so challenging?
A1: The purification of synthetic porphyrins is often difficult due to several factors inherent to their chemical nature and synthesis methods:
-
Complex Reaction Mixtures: Porphyrin syntheses, such as the Adler-Longo or Lindsey methods, often result in complex mixtures containing unreacted starting materials (aldehydes, pyrroles), linear oligomers, and other porphyrinoid by-products (e.g., chlorins).[1][2] The formation of tar-like products can further complicate the purification process.[1]
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Strong Aggregation: Porphyrins exhibit strong π-π stacking, causing them to aggregate.[3][4] This aggregation can lead to issues in chromatographic separations, such as streaking and poor resolution, and can also affect solubility.
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Low Solubility: Many free-base porphyrins have limited solubility in common organic solvents, making techniques like chromatography and recrystallization challenging.
-
Isomer Formation: Syntheses using different aldehydes can produce a statistical mixture of porphyrin isomers (e.g., A4, A3B, A2B2), which can be difficult to separate due to their similar polarities.[5]
Q2: What are the primary methods for purifying synthetic porphyrins?
A2: The most common purification techniques are column chromatography and recrystallization.
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Column Chromatography: This is the workhorse method for porphyrin purification. Silica (B1680970) gel is the most common stationary phase, though alumina (B75360) is also used. It is effective for separating the target porphyrin from unreacted aldehydes, oligomeric by-products, and more polar impurities.[1][6][7]
-
Recrystallization: This technique is used to obtain highly pure crystalline porphyrin from a solution that has already been partially purified by chromatography.[8][9] The key is to find a solvent system where the porphyrin is soluble when hot but sparingly soluble at room or cold temperatures.[9]
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High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for preparative isolation of highly pure isomers, reversed-phase HPLC is often employed.[10][11][12][13]
Q3: How can I quickly assess the purity of my porphyrin fractions from a column?
A3: UV-Vis spectroscopy is the quickest method. Porphyrins have a characteristic and intense absorption spectrum, dominated by the Soret band (or B band) around 400-420 nm and several weaker Q-bands in the 500-700 nm region. A pure free-base tetraphenylporphyrin (B126558) (TPP), for example, will show a Soret band and four distinct Q-bands. The presence of chlorin (B1196114) impurities is indicated by an intense absorption band around 650 nm. Thin-Layer Chromatography (TLC) is also essential for monitoring the separation during column chromatography.[6][14]
Troubleshooting Purification Challenges
This guide addresses specific issues that may arise during the purification of synthetic porphyrins.
Problem 1: Removal of Unreacted Aldehyde
Symptom: NMR spectrum of the purified product shows a persistent peak around 9-10 ppm, and TLC shows a spot with a higher Rf value than the porphyrin.
Cause: Excess aldehyde from the condensation reaction remains in the crude product. Aldehydes are often less polar than the corresponding porphyrin.
Solution: Column chromatography is the most effective solution. A non-polar solvent system will elute the aldehyde first, followed by the porphyrin.
Detailed Protocol: Column Chromatography for Aldehyde Removal
-
Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexane (B92381) or a 9:1 hexane:dichloromethane (DCM) mixture.
-
Sample Loading: Dissolve the crude porphyrin in a minimal amount of DCM or toluene. If solubility is low, "dry loading" is recommended. To dry load, dissolve the crude product in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent until a free-flowing powder is obtained.[15] Carefully add this powder to the top of the prepared column.
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexane or petroleum ether) to wash out the unreacted aldehyde.
-
Gradually increase the polarity of the eluent by adding DCM. A typical gradient might be from 100% hexane to a 1:1 mixture of hexane:DCM.
-
The purple/red porphyrin band will begin to move down the column as the polarity increases. Collect this band.
-
-
Analysis: Monitor the fractions using TLC and UV-Vis spectroscopy to confirm the separation.
Problem 2: Porphyrin is Streaking or Not Moving on the Silica Column
Symptom: During column chromatography, the porphyrin band smears down the column (streaking) or remains adsorbed at the top of the silica, even with increasingly polar solvents.
Cause: This issue is typically caused by porphyrin aggregation on the silica surface or poor solubility in the chosen eluent.[3] Highly polar porphyrins may also bind very strongly to the silica.
Solution: Modify the eluent to disrupt aggregation or switch to a different stationary phase like alumina.
Troubleshooting Steps:
-
Modify the Eluent: Add a small amount (0.5-2%) of a polar, coordinating solvent to your mobile phase.
-
Pyridine: Excellent for disrupting π-π stacking but can be difficult to remove under vacuum.
-
Methanol (B129727): A good alternative to pyridine. It can significantly improve mobility and reduce streaking.
-
Triethylamine (TEA): Useful for basic porphyrins or if the silica is slightly acidic, which can cause protonation and strong adsorption.
-
-
Change Adsorbent: If modifying the eluent fails, consider using neutral or basic alumina instead of silica gel. Alumina has different surface properties and may not bind your porphyrin as strongly.
-
Check Solubility: Ensure your porphyrin is soluble in the chosen mobile phase. If not, a different solvent system is required.
Table 1: Comparison of Eluent Modifiers for TPP Purification on Silica Gel
| Eluent System | Modifier | Observation |
| Dichloromethane/Hexane (1:1) | None | Significant streaking, low mobility |
| Dichloromethane/Hexane (1:1) | 1% Pyridine | Sharp band, good mobility |
| Dichloromethane/Hexane (1:1) | 2% Methanol | Reduced streaking, improved mobility |
Problem 3: Separating a Mixture of Porphyrin Isomers
Symptom: You have synthesized a trans-A2B2 porphyrin, but TLC and NMR suggest the presence of other isomers (A3B, cis-A2B2).
Cause: Statistical condensation reactions of two different aldehydes (or an aldehyde and a dipyrromethane) often produce a mixture of all possible porphyrin isomers.[5] These isomers often have very similar polarities.
Solution: This is a significant challenge requiring high-resolution techniques. While careful column chromatography on silica can sometimes separate isomers, preparative HPLC is often necessary.[10][11][13]
Experimental Protocol: Preparative Reversed-Phase HPLC
-
Column: A C18 reversed-phase column is typically used.[13]
-
Mobile Phase: A gradient elution system is often required. Common mobile phases include mixtures of methanol or acetonitrile (B52724) with an ammonium (B1175870) acetate (B1210297) buffer.
-
Detection: Use a UV-Vis detector set to the wavelength of the Soret band maximum (around 420 nm) for sensitive detection.
-
Optimization: The separation of isomers is highly dependent on the specific porphyrin structure. Method development is crucial, involving screening different solvent gradients and buffer pH values.[16]
Visual Workflow and Logic Diagrams
// Node Definitions start [label="Crude Reaction Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(Acid/Base Wash)", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="Filtration\n(Remove Tar/Insolubles)", fillcolor="#FBBC05", fontcolor="#202124"]; column [label="Silica/Alumina\nColumn Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fractions [label="Collect Porphyrin Fractions\n(TLC/UV-Vis Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; evap [label="Evaporate Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; recryst [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final [label="Pure Porphyrin Crystal", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Purity Confirmation\n(NMR, MS, UV-Vis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Workflow Edges start -> workup; workup -> filter; filter -> column; column -> fractions; fractions -> evap; evap -> recryst; recryst -> final; final -> analysis; }
Caption: General workflow for the purification of synthetic porphyrins.
// Node Definitions start [label="Impure Porphyrin after\nInitial Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_nmr [label="Check 1H NMR Spectrum", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_tlc [label="Check TLC Plate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// NMR Path aldehyde [label="Aldehyde peak\n(9-10 ppm)?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; recolumn [label="Re-column with\nnon-polar eluent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; broad_peaks [label="Broad, poorly\nresolved peaks?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; aggregation [label="Likely Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_modifier [label="Add Pyridine/MeOH\nto eluent", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// TLC Path streaking [label="Band Streaking?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; multiple_spots [label="Multiple close spots\nwith similar color?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; isomers [label="Possible Isomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc [label="Consider Preparative HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_nmr; start -> check_tlc;
check_nmr -> aldehyde [label="Yes"]; aldehyde -> recolumn; check_nmr -> broad_peaks [label="Yes"]; broad_peaks -> aggregation; aggregation -> add_modifier;
check_tlc -> streaking [label="Yes"]; streaking -> aggregation;
check_tlc -> multiple_spots [label="Yes"]; multiple_spots -> isomers; isomers -> hplc; }
Caption: Decision tree for troubleshooting common porphyrin purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. Separation of porphyrin isomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of porphyrin isomers by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of porphyrin isomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extending mechanochemical porphyrin synthesis to bulkier aromatics: tetramesitylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Technical Support Center: Solvent Effects on the UV-Vis Spectrum of Nickel Octaethylporphyrin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nickel octaethylporphyrin (NiOEP) and studying the solvent effects on its UV-Vis spectrum.
Troubleshooting Guide
This guide addresses common issues encountered during the UV-Vis spectroscopic analysis of this compound in various solvents.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Peaks in the Spectrum | 1. Solvent Impurities: The solvent may contain impurities that absorb in the UV-Vis region. 2. Cuvette Contamination: Residual compounds from previous experiments or cleaning agents can adhere to the cuvette walls.[1] 3. Sample Degradation: The NiOEP sample may have degraded due to exposure to light or reactive species. 4. Presence of Aggregates: Porphyrins are known to aggregate, which can alter the spectrum.[2] | 1. Use high-purity, spectroscopy-grade solvents. Run a baseline spectrum of the solvent alone to check for impurity peaks. 2. Thoroughly clean quartz cuvettes with appropriate solvents and rinse them with the solvent used for the experiment. Avoid touching the optical surfaces.[1] 3. Store NiOEP in a dark, inert environment. Prepare fresh solutions for analysis. 4. Use dilute solutions (micromolar range) to minimize aggregation. Consider using non-coordinating solvents or performing measurements at different temperatures to assess aggregation effects. |
| Inconsistent or Drifting Baseline | 1. Instrument Warm-up: The spectrophotometer lamp and detector may not have reached thermal equilibrium. 2. Solvent Volatility: Evaporation of a volatile solvent can change the concentration of the sample over time.[1] 3. Particulate Matter: The presence of dust or other suspended particles in the sample can cause light scattering. | 1. Allow the spectrophotometer to warm up for the manufacturer-recommended time before taking measurements. 2. Use a cuvette with a cap or stopper to minimize solvent evaporation, especially for volatile solvents. 3. Filter the sample solution through a syringe filter (e.g., 0.22 µm PTFE) before measurement. |
| Low Absorbance or Weak Signal | 1. Concentration is Too Low: The concentration of NiOEP in the solution is insufficient to produce a strong signal. 2. Incorrect Wavelength Range: The measurement range may not cover the characteristic Soret and Q-bands of NiOEP. | 1. Prepare a more concentrated solution. The Beer-Lambert law states that absorbance is directly proportional to concentration. 2. Scan a broad wavelength range (e.g., 300-700 nm) to ensure all relevant absorption bands are captured. |
| Absorbance Exceeds Detector Limit (> 2 AU) | 1. Concentration is Too High: A highly concentrated sample can absorb too much light, leading to non-linear detector response.[1] | 1. Dilute the sample solution to bring the maximum absorbance into the optimal range of the instrument (typically 0.1 - 1.5 AU). |
| Shifts in λmax Not Consistent with Literature | 1. Solvent Polarity and Coordination: The polarity and coordinating ability of the solvent significantly influence the electronic transitions of the porphyrin macrocycle.[3][4] 2. pH of the Solution: Although less common for metalloporphyrins in non-aqueous solvents, residual acid or base can affect the spectrum. | 1. Ensure the correct solvent is being used and that it is of high purity. The Gutmann donor number of a solvent can be a good indicator of its coordinating ability and its effect on the spectrum.[3] 2. Use neutral, aprotic solvents unless investigating pH effects specifically. |
Frequently Asked Questions (FAQs)
Q1: Why does the solvent affect the UV-Vis spectrum of this compound?
The solvent can influence the UV-Vis spectrum of NiOEP through several mechanisms:
-
Solvatochromism: This refers to the change in the color of a substance when dissolved in different solvents. The polarity and refractive index of the solvent can alter the energy levels of the ground and excited states of the porphyrin, leading to shifts in the absorption maxima (λmax).
-
Coordination: Some solvents can act as axial ligands, binding to the central nickel ion. This coordination can alter the electronic structure of the porphyrin and thus its absorption spectrum.[3] For example, coordinating solvents like pyridine (B92270) can interact with the nickel center, causing spectral shifts compared to non-coordinating solvents like dichloromethane.
-
Porphyrin Aggregation: The nature of the solvent can promote or inhibit the aggregation of porphyrin molecules. Aggregation typically leads to a broadening and shifting of the absorption bands.[2]
Q2: What are the typical Soret and Q-bands for this compound?
Like other porphyrins, NiOEP exhibits a strong absorption band in the near-UV region, known as the Soret band (or B-band), and weaker absorptions in the visible region, called Q-bands. The Soret band arises from a strong electronic transition, while the Q-bands are due to weaker transitions. The exact positions of these bands are solvent-dependent.
Q3: How does the coordinating ability of a solvent influence the spectrum?
Solvents with high donor numbers (e.g., pyridine, DMSO) can coordinate to the axial positions of the nickel ion in the porphyrin ring. This axial ligation perturbs the electronic structure of the macrocycle, often leading to a red shift (bathochromic shift) of the Soret and Q-bands compared to non-coordinating solvents (e.g., dichloromethane).[3]
Q4: What is the effect of porphyrin ruffling on the UV-Vis spectrum?
The nickel ion in NiOEP can have a preferred coordination geometry that causes the otherwise planar porphyrin macrocycle to adopt a non-planar, "ruffled" conformation.[5][6] This distortion can affect the extent of π-conjugation in the macrocycle, which in turn influences the energy of the electronic transitions and can lead to shifts in the absorption bands. The degree of ruffling can be influenced by the solvent environment.
Experimental Protocols
Preparation of NiOEP Solution
-
Materials: Nickel (II) octaethylporphyrin, spectroscopic grade solvent (e.g., dichloromethane, N,N-dimethylformamide, dimethyl sulfoxide (B87167), pyridine).
-
Procedure:
-
Accurately weigh a small amount of NiOEP.
-
Dissolve the NiOEP in the chosen solvent to prepare a stock solution of known concentration (e.g., 10⁻⁴ M).
-
From the stock solution, prepare a dilute solution (e.g., 10⁻⁶ M) for UV-Vis analysis.[7]
-
UV-Vis Spectroscopic Measurement
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.[8]
-
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 300-700 nm).
-
Fill a clean 1 cm path length quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matched quartz cuvette with the NiOEP solution.
-
Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
-
Record the baseline spectrum with the pure solvent in both beams.
-
Acquire the absorption spectrum of the NiOEP solution.
-
Data Presentation
The following table summarizes the reported absorption maxima (λmax) for the Soret and Q-bands of NiOEP in different solvents.
| Solvent | Donor Number (DN) | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |
| Dichloromethane (CH₂Cl₂) | 0.0 | ~394 | ~518, ~552 | [3] |
| N,N-Dimethylformamide (DMF) | 26.6 | ~400 | ~524, ~559 | [3] |
| Dimethyl sulfoxide (DMSO) | 29.8 | ~402 | ~526, ~561 | [3] |
| Pyridine (py) | 33.1 | ~407 | ~532, ~568 | [3] |
Note: The exact peak positions can vary slightly depending on the experimental conditions and instrument calibration.
Visualizations
Caption: Workflow for UV-Vis analysis of NiOEP.
Caption: Solvent properties affecting NiOEP spectrum.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Structure of Nickel Octamethylporphyrin—Rare Experimental Evidence of a Ruffling Effect in Gas Phase [mdpi.com]
- 7. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 8. 9afi.com [9afi.com]
Technical Support Center: NiOEP Film Deposition
Welcome to the technical support center for Nickel(II) Octaethylporphyrin (NiOEP) film deposition. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work with NiOEP thin films.
Troubleshooting Guides & FAQs
This section provides solutions in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Issue 1: Poor Film Uniformity (Streaks, Swirls, or "Coffee Ring" Effect)
Question: My spin-coated NiOEP films are not uniform. I'm observing radial streaks or a thicker ring at the edge of the substrate. What are the likely causes and how can I fix this?
Answer: Poor film uniformity is a common issue in spin-coating and is often related to solution properties, solvent evaporation, and substrate interactions.
-
Inhomogeneous Solution: The NiOEP may not be fully dissolved, or aggregates may have formed in the solution over time. Ensure the solution is fresh and completely dissolved. Filtering the solution through a sub-micron filter (e.g., 0.2 µm PTFE) immediately before use can remove particulates and aggregates that disrupt uniform film formation.[1]
-
Rapid Solvent Evaporation: Solvents with a low boiling point and high vapor pressure can evaporate too quickly. This can cause the film to dry before it has had time to spread evenly, leading to swirls or a rough surface.[1][2] Marangoni instabilities, driven by surface tension gradients from rapid evaporation, can also create roughness.[2][3] Consider using a solvent with a higher boiling point or a solvent blend to slow down the evaporation rate.[1]
-
Inappropriate Spin Speed: Very low spin speeds (<1000 rpm) can make it difficult to achieve a high-quality film, as the solution may not spread effectively.[1] Conversely, if the speed is too high, the film may dry too quickly. A two-step process—a low-speed spread cycle followed by a high-speed thinning cycle—can often improve uniformity.
-
Poor Substrate Wettability: If the NiOEP solution does not properly wet the substrate, it can lead to dewetting and the formation of islands instead of a continuous film. Ensure the substrate is scrupulously clean and consider surface treatments (e.g., oxygen plasma or UV-ozone) to create a more hydrophilic surface that promotes even spreading.[4]
Issue 2: Inconsistent Optical Properties (Varying UV-Vis Spectra)
Question: The UV-Vis absorption spectra of my NiOEP films are inconsistent from batch to batch. The peak positions and relative intensities of the Soret and Q-bands are changing. Why is this happening?
Answer: Variations in the optical properties of porphyrin films are typically linked to changes in the molecular arrangement and intermolecular interactions, such as aggregation or polymorphism.
-
Molecular Aggregation: Porphyrin molecules like NiOEP have a strong tendency to stack via π–π interactions. This aggregation alters the electronic structure and, consequently, the absorption spectrum.[5] Changes in the shape or position of absorption peaks often reflect a change in the aggregation state.[6] H-type aggregation (face-to-face stacking) typically leads to a blue-shift of the Soret band, while J-type aggregation (edge-to-edge) can cause a red-shift.
-
Solution Concentration and Aging: Higher solution concentrations promote aggregation. Similarly, solutions that have been stored for extended periods may form aggregates.[1] Always use fresh, consistently prepared solutions for reproducible results.
-
Solvent Effects: The choice of solvent significantly influences the degree of pre-aggregation in the solution before coating.[6] A "good" solvent will keep the molecules well-solvated and separated, while a "poor" solvent can induce aggregation that gets translated into the solid-state film.
-
Annealing Temperature: Post-deposition annealing can promote molecular rearrangement and crystallization, leading to more ordered domains.[7] This can change the degree of π-π stacking and alter the optical properties. Inconsistent annealing parameters will lead to inconsistent film structures.
Issue 3: High Surface Roughness or Particulate Contamination
Question: My NiOEP films appear hazy or have high surface roughness when measured with AFM. What is the cause?
Answer: High roughness and particulates are usually caused by contaminants in the solution or suboptimal deposition conditions.
-
Solution Purity: As mentioned, undissolved material or aggregates in the precursor solution are a primary cause of rough films.[1] Solution: Always filter the solution immediately before deposition.
-
Environmental Contamination: The spin-coating process should be performed in a clean environment (e.g., a glovebox or cleanroom) to prevent dust and other airborne particles from landing on the wet film.
-
Solvent Evaporation Rate: Very rapid solvent evaporation can lead to a rough film surface because the molecules do not have sufficient time to arrange into a smooth layer.[2] Using a solvent with a lower vapor pressure can result in smoother films.[2]
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Annealing Effects: While annealing can improve crystallinity, excessively high temperatures can sometimes lead to the formation of larger aggregates or grains, which increases surface roughness.[7] The effect of annealing should be systematically optimized for your specific system.
Data Presentation
Table 1: Influence of Solvent Properties on Film Quality
This table summarizes the general effects of solvent choice on the quality of spin-coated films, which is critical for controlling NiOEP film morphology.
| Solvent Property | High Value Effect | Low Value Effect | Troubleshooting Recommendation |
| Boiling Point | Slower evaporation, allows for molecular self-organization, but may lead to dewetting if spin time is long.[1] | Faster evaporation, can "freeze" in non-uniformities and cause roughness.[2] | Use a solvent or solvent blend with a moderate boiling point. |
| Vapor Pressure | Rapid evaporation, increases risk of Marangoni instabilities and surface roughness.[2] | Slower evaporation, results in smoother films as the surface has time to level.[2] | For smoother films, choose a solvent with a lower vapor pressure. |
| Viscosity | Thicker films, may result in uneven layers if too high. | Thinner films, can lead to dewetting and non-uniform coverage if too low. | Adjust solution concentration to achieve an optimal viscosity for the desired thickness. |
| Surface Tension | Can influence substrate wetting and the formation of instabilities. | No clear, direct correlation with roughness has been established, but it affects wetting.[2] | Ensure good substrate wetting; modify substrate surface energy if necessary. |
Table 2: Effect of Annealing Temperature on Metalloporphyrin Film Properties (NiTPP Analogue)
This data, from a study on the closely related Nickel(II) tetraphenylporphyrin (B126558) (NiTPP), illustrates how post-deposition annealing can systematically alter film characteristics. Similar trends can be expected for NiOEP.
| Annealing Temperature | Film Morphology (SEM) | Average Grain Size |
| As-deposited (298 K) | Granular particles | 49.7 nm |
| 423 K | Well-defined grain boundaries, nanoporous | 64.7 nm |
| 573 K | Higher aggregation, increased porosity | 107 nm |
| (Data adapted from a study on NiTPP films prepared by thermal evaporation)[7] |
Experimental Protocols
Protocol 1: Standardized Spin-Coating of NiOEP Films
This protocol provides a baseline methodology for depositing uniform NiOEP films.
-
Substrate Cleaning: a. Sequentially sonicate the substrate (e.g., glass, silicon, or ITO-coated glass) in a series of solvents: detergent solution, deionized water, acetone, and finally isopropanol (B130326) (15 minutes each). b. Dry the substrate with a stream of dry nitrogen gas. c. Optional: Treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to remove organic residues and improve surface wettability.
-
Solution Preparation: a. Prepare a stock solution of NiOEP in a high-purity solvent (e.g., chloroform, toluene, or chlorobenzene) at a desired concentration (e.g., 1-10 mg/mL). b. Gently heat and stir the solution in a sealed vial until the NiOEP is fully dissolved. c. Allow the solution to cool to room temperature. d. Immediately before use, draw the solution into a syringe and push it through a 0.2 µm PTFE filter to remove any micro-aggregates or dust.[1]
-
Deposition Process: a. Place the cleaned substrate onto the chuck of the spin coater and engage the vacuum. b. Dispense a controlled volume of the filtered NiOEP solution onto the center of the substrate using a micropipette (static dispense).[4] c. Start the spin coater. A typical two-stage program is recommended: i. Spreading Stage: 500-1000 rpm for 5-10 seconds. ii. Thinning Stage: 2000-4000 rpm for 30-60 seconds.[4] d. After the program finishes, disengage the vacuum and carefully remove the substrate.
-
Post-Deposition Annealing: a. Place the coated substrate on a calibrated hotplate in a controlled environment (e.g., a nitrogen-filled glovebox). b. Heat the substrate to the desired annealing temperature (e.g., 100-200°C) for a specified time (e.g., 10-30 minutes) to remove residual solvent and improve film order. c. Allow the film to cool slowly to room temperature before characterization.
Protocol 2: Key Characterization Techniques
-
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To assess film uniformity and check for molecular aggregation.
-
Methodology: Record the absorption spectrum of the film from approximately 300 nm to 800 nm. Pay close attention to the Soret band (~400 nm) and the Q-bands (~500-600 nm). Compare the peak positions, shapes, and intensity ratios to a reference spectrum of a dilute solution to identify potential shifts due to aggregation.[6]
-
-
Atomic Force Microscopy (AFM):
-
Purpose: To evaluate surface morphology, roughness, and the presence of aggregates or pinholes.
-
Methodology: Operate the AFM in tapping mode to minimize sample damage. Scan multiple areas of the film (e.g., center and edge) to assess uniformity. Calculate the root-mean-square (RMS) roughness for a quantitative measure of surface smoothness.
-
Visualizations
Experimental and Troubleshooting Workflows
References
- 1. ossila.com [ossila.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. iscst.com [iscst.com]
- 4. Protocol for fabricating optically transparent, pinhole-free NiO thin film for memory devices using the spin-coating technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of long-range order on intermolecular interactions in organic semiconductors: zinc octaethyl porphyrin molecular thin film model systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
minimizing interference in NiOEP catalytic activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference and optimizing Nickel(II) Octaethylporphyrin (NiOEP) catalytic activity assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical application of a NiOEP catalytic activity assay?
A1: NiOEP is often used as a catalyst in oxidation reactions, such as the epoxidation of olefins. Assays are designed to quantify the efficiency and kinetics of these catalytic transformations. These studies are relevant in various fields, including synthetic chemistry and as models for biological processes.
Q2: What is the general principle behind a spectrophotometric assay for NiOEP catalytic activity?
A2: A common method involves monitoring the change in absorbance of a substrate or the formation of a product over time. For instance, in an oxidation reaction, the disappearance of a colored substrate or the appearance of a colored product can be measured at a specific wavelength to determine the reaction rate.
Q3: What are the expected oxidation states of nickel in the NiOEP catalytic cycle?
A3: The catalytic cycle of NiOEP in oxidation reactions can involve multiple oxidation states of nickel. It is proposed that the cycle may involve Ni(II), Ni(III), and Ni(IV) species. The initial Ni(II) complex can be oxidized to form active intermediates like Ni(IV)-Oxo and Ni(III)-Oxo species, which are responsible for the oxidation of the substrate.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
If you observe lower than expected or no catalytic activity, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Verify Catalyst Integrity: Ensure the NiOEP complex has not degraded. Check its characteristic UV-Vis spectrum. Store the catalyst under inert atmosphere and protect from light. |
| Confirm Metalation: Incomplete nickel insertion into the porphyrin ring can lead to inactivity. Confirm the purity of the NiOEP complex. | |
| Suboptimal Reaction Conditions | Optimize Temperature: The reaction rate can be highly temperature-dependent. Perform a temperature screen to find the optimal condition without causing catalyst degradation. |
| Check pH: The pH of the reaction medium can significantly influence the catalytic activity. For aqueous or co-solvent systems, ensure the pH is optimized for the specific reaction. | |
| Solvent Effects: The choice of solvent can dramatically affect the participation of different active oxidants.[1] Consider screening a range of aprotic and protic solvents to find the most suitable one for your reaction.[1] | |
| Presence of Inhibitors | Purify Reagents: Impurities in substrates, solvents, or from other sources can act as inhibitors. Ensure all reagents are of high purity. |
| Chelating Agents: The presence of strong chelating agents can extract the nickel ion from the porphyrin ring, deactivating the catalyst. Avoid using buffers or additives with strong chelating properties. |
Issue 2: Poor Reproducibility
Inconsistent results between experiments can be frustrating. The following table outlines common sources of irreproducibility and how to address them.
| Potential Cause | Troubleshooting Steps |
| Variability in Reagent Quality | Use Fresh Reagents: The quality of substrates and oxidants can vary between batches. Use fresh, high-purity reagents for each set of experiments. |
| Standardize Solutions: Prepare fresh, standardized solutions of the catalyst and substrates before each experiment. | |
| Atmospheric Contamination | Maintain Inert Atmosphere: Oxygen and moisture can interfere with the catalytic cycle. Conduct reactions under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent Reaction Setup | Ensure Uniform Mixing: Inadequate stirring can lead to localized concentration gradients and variable reaction rates. Use consistent and vigorous stirring for all assays. |
| Precise Temperature Control: Use a reliable thermostat or water bath to maintain a constant and uniform temperature throughout the experiment. |
Issue 3: Catalyst Deactivation
A decrease in catalytic activity over time is a sign of catalyst deactivation. Understanding the potential degradation pathways is key to mitigating this issue.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | Limit Oxidant Concentration: An excess of a strong oxidant can lead to the irreversible oxidation and degradation of the porphyrin macrocycle. Optimize the substrate-to-oxidant ratio. |
| Protect from Light: Porphyrins can be light-sensitive and prone to photo-degradation. Conduct experiments in the dark or under controlled lighting conditions. | |
| Formation of Inactive Dimers | Adjust Catalyst Concentration: At high concentrations, metalloporphyrins can form inactive µ-oxo dimers. Work at lower catalyst concentrations to minimize this possibility. |
| Product Inhibition | Monitor Reaction Progress: The reaction product may bind to the catalyst and inhibit its activity. Analyze the reaction kinetics to check for signs of product inhibition. If observed, consider strategies to remove the product as it is formed. |
Experimental Protocols
Representative Spectrophotometric Assay for Olefin Epoxidation
This protocol provides a general method for assessing the catalytic activity of NiOEP in the epoxidation of an olefin, such as cyclohexene, using a spectrophotometric approach.
Materials:
-
Nickel(II) Octaethylporphyrin (NiOEP)
-
Substrate (e.g., cyclohexene)
-
Oxidant (e.g., meta-chloroperoxybenzoic acid, m-CPBA)
-
Internal standard (for chromatographic analysis, if used)
-
High-purity solvent (e.g., dichloromethane, acetonitrile)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of NiOEP in the chosen solvent (e.g., 1 mM).
-
Prepare a stock solution of the substrate (e.g., 1 M cyclohexene).
-
Prepare a fresh stock solution of the oxidant (e.g., 100 mM m-CPBA).
-
-
Reaction Setup:
-
In a quartz cuvette, add the solvent, NiOEP stock solution, and substrate stock solution to achieve the desired final concentrations.
-
Place the cuvette in the thermostatted holder of the spectrophotometer and allow it to equilibrate to the desired temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the required volume of the oxidant stock solution to the cuvette.
-
Quickly mix the contents of the cuvette by gentle inversion or with a small magnetic stir bar.
-
-
Data Acquisition:
-
Immediately start monitoring the reaction by recording the absorbance at a specific wavelength over time. The choice of wavelength will depend on the species being monitored (e.g., disappearance of a colored substrate or formation of a colored product).
-
Alternatively, aliquots can be withdrawn at specific time points, quenched (e.g., by adding a reducing agent to destroy excess oxidant), and analyzed by a suitable technique like GC-MS or HPLC to determine the concentration of the product.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
Determine the turnover number (TON) and turnover frequency (TOF) to quantify the catalyst's efficiency.
-
Visualizations
Caption: Workflow for a typical NiOEP catalytic activity assay.
Caption: A proposed catalytic cycle for NiOEP-mediated epoxidation.
References
Technical Support Center: Enhancing the Purity of NiOEP Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of Nickel(II) Octaethylporphyrin (NiOEP) samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in NiOEP samples?
A1: Common impurities in synthetic NiOEP samples often include unreacted starting materials, by-products from the porphyrin synthesis, and potentially other metalloporphyrins if the nickel insertion is not complete or if other metal ions are present.[1] In some cases, residual metallic nickel may also be an impurity. For porphyrins extracted from natural sources, such as petroleum, common impurities can include other metalloporphyrins (like vanadyl porphyrins) and polycyclic aromatic hydrocarbons (PAHs).[2]
Q2: What are the primary methods for purifying NiOEP?
A2: The three primary methods for purifying NiOEP and other porphyrins are column chromatography, recrystallization, and sublimation.[3][4][5] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the sample. Often, a combination of these techniques is employed for optimal results.
Q3: How can I assess the purity of my NiOEP sample?
A3: The purity of NiOEP samples is typically assessed using a combination of spectroscopic and analytical techniques. UV-Visible spectroscopy is a fundamental method, where the sharp Soret (B) and Q bands are characteristic of the porphyrin macrocycle.[6] The position and relative intensities of these bands can indicate purity. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also used to confirm the structure and identify impurities. For crystalline samples, melting point analysis can be a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity.[7]
Troubleshooting Guides
Column Chromatography
Problem: My NiOEP sample is not separating well on the silica (B1680970) gel column.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the mobile phase may be too high or too low. For porphyrins on normal phase silica, a non-polar solvent like dichloromethane (B109758) or toluene (B28343) is often a good starting point.[4] A gradient elution with a slightly more polar solvent can be used to elute the NiOEP while leaving more polar impurities on the column. |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to poor separation. It is recommended to use a wet loading technique by making a slurry of the silica gel in the initial mobile phase to ensure a homogeneously packed column.[4] |
| Sample Overloading | Loading too much crude sample onto the column will exceed its separation capacity. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
| Co-elution with Similar Impurities | Some impurities may have very similar polarity to NiOEP, making separation on standard silica gel difficult. Consider using a different stationary phase, such as alumina (B75360) or a chemically modified silica like an aminopropyl column, which can offer different selectivity for metalloporphyrins.[2] |
Recrystallization
Problem: I am not getting good crystal formation during recrystallization.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The ideal solvent for recrystallization should dissolve the NiOEP well at high temperatures but poorly at low temperatures.[8] Perform small-scale solubility tests with various solvents to find the optimal one. A two-solvent system can also be effective.[9] |
| Solution is Too Dilute | If the solution is not saturated at the higher temperature, crystallization will not occur upon cooling. After dissolving the sample in a minimal amount of hot solvent, you can try to slowly evaporate some of the solvent to reach the saturation point.[10] |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7][10] |
| Lack of Nucleation Sites | Crystal growth requires nucleation sites. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure NiOEP to initiate crystallization.[7] |
Sublimation
Problem: My NiOEP sample is decomposing during sublimation.
| Possible Cause | Suggested Solution |
| Temperature is Too High | Excessive heat can cause thermal decomposition of the porphyrin. It is crucial to carefully control the temperature to a point where NiOEP has an appreciable vapor pressure without degrading.[11] |
| Impurities are Catalyzing Decomposition | Certain impurities might lower the decomposition temperature of your sample. It is often beneficial to perform a preliminary purification by column chromatography or recrystallization to remove these impurities before attempting sublimation. |
| Presence of Oxygen | Sublimation should be carried out under high vacuum or in a stream of an inert gas like nitrogen to prevent oxidation of the sample at high temperatures.[6][12] |
Experimental Protocols
General Protocol for Column Chromatography of NiOEP
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or toluene).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude NiOEP in a minimal amount of the mobile phase (e.g., dichloromethane) and carefully load it onto the column.
-
Elution: Begin eluting with the non-polar solvent. The polarity of the mobile phase can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) to elute the NiOEP.
-
Fraction Collection: Collect the colored fractions and analyze them by TLC or UV-Vis spectroscopy to identify the pure NiOEP fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified NiOEP.
General Protocol for Recrystallization of NiOEP
-
Dissolution: Place the impure NiOEP in an Erlenmeyer flask and add a small amount of a suitable solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding the hot solvent dropwise until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
General Protocol for Sublimation of NiOEP
-
Sample Placement: Place the crude or partially purified NiOEP in a sublimation apparatus.
-
Apparatus Assembly: Assemble the sublimation apparatus, which typically includes a cold finger or a cooled surface for the sublimate to condense on.
-
Vacuum/Inert Atmosphere: Evacuate the apparatus to a high vacuum or purge it with an inert gas like nitrogen.[6]
-
Heating: Gently heat the sample. The temperature should be high enough for the NiOEP to sublime but below its decomposition temperature.
-
Condensation: The sublimed NiOEP will condense as pure crystals on the cold surface.
-
Collection: After the sublimation is complete, cool the apparatus and carefully scrape the purified crystals from the cold surface.
Quantitative Data Summary
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | >95% | Good for separating compounds with different polarities.[4] | Can be time-consuming and requires significant amounts of solvent.[3] |
| Recrystallization | >98% | Excellent for removing small amounts of impurities from a solid sample.[5] | Yield can be low if the compound has some solubility in the cold solvent. |
| Sublimation | >99.9%[3] | Can achieve very high purity and avoids the use of solvents.[3][12] | Only suitable for compounds that sublime without decomposition.[11] |
Visualized Workflows
Caption: A typical workflow for purifying NiOEP using column chromatography.
Caption: A standard procedure for enhancing NiOEP purity through recrystallization.
References
- 1. santaisci.com [santaisci.com]
- 2. Selective Adsorption of Vanadyl Porphyrin on Solid Adsorbent in the Presence of Polycyclic Aromatic Hydrocarbon: Kinetics, Equilibrium, and Thermodynamic Studies [mdpi.com]
- 3. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mbraun.com [mbraun.com]
Validation & Comparative
A Comparative Electrochemical Analysis of Nickel Octaethylporphyrin (NiOEP) and Nickel Tetraphenylporphyrin (NiTPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of two widely studied nickel porphyrins: nickel(II) octaethylporphyrin (NiOEP) and nickel(II) tetraphenylporphyrin (B126558) (NiTPP). Understanding the distinct electrochemical behavior of these molecules is crucial for their application in diverse fields, including catalysis, sensing, and the development of novel therapeutics. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the fundamental electrochemical processes.
Executive Summary
The electrochemical behavior of nickel porphyrins is characterized by redox reactions occurring at both the central nickel ion and the porphyrin macrocycle. The peripheral substituents on the porphyrin ring significantly influence these electrochemical properties. NiOEP, with its electron-donating ethyl groups, generally exhibits lower oxidation potentials compared to NiTPP, which possesses electron-withdrawing phenyl groups. This makes NiOEP easier to oxidize. Conversely, the phenyl groups in NiTPP facilitate the reduction of the porphyrin ring, resulting in less negative reduction potentials compared to NiOEP. These fundamental differences in their redox potentials have significant implications for their use in various electrochemical applications.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key electrochemical data for NiOEP and NiTPP, primarily from cyclic voltammetry experiments conducted in dichloromethane (B109758) (CH₂Cl₂), a common solvent for these studies. The potentials are referenced to the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, a standard internal reference in non-aqueous electrochemistry.
| Electrochemical Parameter | Nickel Octaethylporphyrin (NiOEP) | Nickel Tetraphenylporphyrin (NiTPP) |
| First Ring Oxidation (E₁/₂) (V vs. Fc/Fc⁺) | ~ +0.5 V to +0.6 V | ~ +0.8 V to +0.9 V |
| Second Ring Oxidation (E₁/₂) (V vs. Fc/Fc⁺) | ~ +0.9 V to +1.0 V | ~ +1.1 V to +1.2 V |
| First Ring Reduction (E₁/₂) (V vs. Fc/Fc⁺) | ~ -1.7 V to -1.8 V | ~ -1.2 V to -1.3 V |
| Second Ring Reduction (E₁/₂) (V vs. Fc/Fc⁺) | ~ -2.0 V to -2.1 V | ~ -1.6 V to -1.7 V |
| Ni(II)/Ni(III) Oxidation (E₁/₂) (V vs. Fc/Fc⁺) | Typically not observed before ring oxidation | Typically not observed before ring oxidation |
| Ni(II)/Ni(I) Reduction (E₁/₂) (V vs. Fc/Fc⁺) | ~ -1.7 V (often overlaps with first ring reduction) | ~ -1.2 V (often overlaps with first ring reduction) |
Note: The exact values can vary slightly depending on the specific experimental conditions such as electrolyte concentration and scan rate.
Discussion of Electrochemical Behavior
The electrochemical behavior of both NiOEP and NiTPP is dominated by reactions of the porphyrin π-system.[1] Generally, they undergo two successive one-electron oxidations to form a π-cation radical and a dication, and two successive one-electron reductions to form a π-anion radical and a dianion. The central nickel(II) ion in these square planar complexes is relatively stable and its oxidation to Ni(III) or reduction to Ni(I) often occurs at potentials close to or overlapping with the ring-centered processes, making them sometimes difficult to distinguish.
The key difference in the electrochemistry of NiOEP and NiTPP arises from the electronic effects of their peripheral substituents. The eight ethyl groups on the β-positions of the porphyrin ring in NiOEP are electron-donating. This increases the electron density on the porphyrin macrocycle, making it easier to remove electrons. Consequently, NiOEP exhibits lower oxidation potentials compared to NiTPP.
In contrast, the four phenyl groups at the meso-positions of the porphyrin ring in NiTPP are electron-withdrawing. These groups pull electron density away from the macrocycle, making it more difficult to oxidize but easier to reduce. This is reflected in the more positive oxidation potentials and less negative reduction potentials of NiTPP when compared to NiOEP.
Experimental Protocols
The data presented in this guide is typically obtained using cyclic voltammetry (CV). Below is a representative experimental protocol for conducting such measurements.
Cyclic Voltammetry Protocol:
-
Instrumentation: A standard three-electrode potentiostat.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. The potentials are then calibrated against an internal standard.
-
Counter Electrode: Platinum wire or foil.
-
Solvent: Dichloromethane (CH₂Cl₂), freshly distilled and deoxygenated.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or a similar non-aqueous electrolyte.
-
Analyte Concentration: Approximately 1 mM.
-
Procedure:
-
The electrochemical cell is assembled with the three electrodes and filled with the electrolyte solution.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
A background CV of the electrolyte solution is recorded.
-
The analyte (NiOEP or NiTPP) is added to the cell, and the solution is stirred to ensure homogeneity.
-
The CV is recorded at a specific scan rate (e.g., 100 mV/s) over a potential range that encompasses the redox events of interest.
-
At the end of the experiment, a small amount of ferrocene is added as an internal standard, and its CV is recorded. The half-wave potential of the ferrocene/ferrocenium couple (E₁/₂ = (Epa + Epc)/2) is used to reference the potentials of the analyte.
-
Visualization of Electrochemical Processes
The following diagrams illustrate the general electrochemical pathways for metalloporphyrins like NiOEP and NiTPP.
Caption: General representation of the porphyrin ring-centered redox processes.
Caption: A typical workflow for a cyclic voltammetry experiment.
Conclusion
The electrochemical properties of this compound and nickel tetraphenylporphyrin are significantly influenced by their peripheral substituents. The electron-donating ethyl groups of NiOEP make it easier to oxidize, while the electron-withdrawing phenyl groups of NiTPP facilitate its reduction. This fundamental difference in their electronic structure leads to distinct redox potentials, which is a critical consideration for their application in various fields. Researchers and professionals can leverage this understanding to select the appropriate nickel porphyrin derivative for their specific needs, whether it be for designing efficient catalysts, developing sensitive electrochemical sensors, or creating novel therapeutic agents. The provided experimental protocols and diagrams offer a practical guide for further investigation and application of these versatile molecules.
References
A Comparative Guide to the Catalytic Activity of NiOEP and Other Metalloporphyrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of Nickel(II) Octaethylporphyrin (NiOEP) against other common metalloporphyrins, namely Cobalt(II) Octaethylporphyrin (CoOEP), Iron(III) Octaethylporphyrin Chloride (FeOEP-Cl), and Zinc(II) Octaethylporphyrin (ZnOEP). The focus is on their application in oxidation reactions, a crucial transformation in organic synthesis and drug development. While a direct, comprehensive head-to-head comparison of these specific octaethylporphyrin derivatives under identical reaction conditions is not extensively documented in a single study, this guide collates available experimental data to offer a valuable comparative perspective.
Data Presentation: Catalytic Performance in Oxidation Reactions
The catalytic efficacy of metalloporphyrins is highly dependent on the central metal ion, the nature of the substrate, the oxidant used, and the reaction conditions. Below are tables summarizing the catalytic performance of various metalloporphyrins in representative oxidation reactions.
Table 1: Catalytic Oxidation of Cyclohexane (B81311)
| Catalyst | Substrate | Oxidant | Conversion (%) | Product Selectivity (%) | Turnover Number (TON) | Reference |
| Cobalt Tetra(4-nitrophenyl)porphyrin (Co-TNPP) | Cyclohexane | Molecular Oxygen | 10.43 | Cyclohexanol & Cyclohexanone (KA oil): 79.54 | 9,300 | [1] |
| Manganese Porphyrins | Cyclohexane | Iodosylbenzene (PhIO) or Iodobenzene diacetate (PhI(OAc)₂) | Up to 89 (total yield) | Cyclohexanol and Cyclohexanone | Not Reported | [2] |
| Iron Porphyrins | Cyclohexane | Molecular Oxygen with reductant | >80 (product formation) | Cyclohexanol and Cyclohexanone | Not Reported | [3] |
Table 2: Catalytic Epoxidation of Olefins
| Catalyst | Substrate | Oxidant | Conversion (%) | Epoxide Selectivity (%) | Turnover Number (TON) | Reference |
| Mo₂TCPP | Cyclohexene (B86901) | Cumene hydroperoxide or Hydrogen peroxide | >99 | >99 | Not Reported | [4] |
| Ruthenium Porphyrins | Styrenes, Cycloalkenes | 2,6-dichloropyridine-N-oxide or Air | Up to >99 (yield) | High | Up to 30,000 | [4] |
Note: While specific data for NiOEP in epoxidation is available, direct comparative data with CoOEP and FeOEP under the same conditions is limited. The provided data showcases the high efficiency of other metalloporphyrin systems.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the synthesis of metalloporphyrins and a typical catalytic oxidation reaction.
Synthesis of Metalloporphyrins (General Procedure)
The synthesis of metallo-octaethylporphyrins (MOEP) typically involves the insertion of the desired metal ion into the free-base octaethylporphyrin (H₂OEP).
Materials:
-
Octaethylporphyrin (H₂OEP)
-
Metal salt (e.g., Ni(II) acetate (B1210297) tetrahydrate, Co(II) acetate tetrahydrate, FeCl₃, Zn(II) acetate dihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Chloroform/Methanol mixture)
Procedure:
-
Dissolve H₂OEP in the chosen solvent in a round-bottom flask.
-
Add an excess of the metal salt to the solution.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of two Q-bands for the metalloporphyrin.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting metalloporphyrin by chromatography on a silica (B1680970) gel column using an appropriate eluent (e.g., dichloromethane/hexane).
-
Recrystallize the purified product from a suitable solvent mixture (e.g., chloroform/methanol) to obtain the crystalline MOEP.
Catalytic Oxidation of Cyclohexane (Representative Protocol)
This protocol is a generalized procedure based on typical conditions reported for metalloporphyrin-catalyzed cyclohexane oxidation.
Materials:
-
Metalloporphyrin catalyst (e.g., FeOEP-Cl, CoOEP)
-
Cyclohexane (substrate)
-
Oxidant (e.g., iodosylbenzene (PhIO), molecular oxygen with a co-reductant)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
In a reaction vessel, dissolve the metalloporphyrin catalyst in the chosen solvent.
-
Add cyclohexane and the internal standard to the solution.
-
Initiate the reaction by adding the oxidant. If using molecular oxygen, the reaction is typically carried out under an O₂ atmosphere with the addition of a co-reductant.
-
Stir the reaction mixture at a specific temperature for a set period.
-
Take aliquots from the reaction mixture at different time intervals and quench the reaction (e.g., by adding triphenylphosphine (B44618) to decompose the excess oxidant).
-
Analyze the aliquots by Gas Chromatography (GC) to determine the conversion of cyclohexane and the yield of the products (cyclohexanol and cyclohexanone).
-
Calculate the turnover number (TON) using the formula: TON = moles of product / moles of catalyst. The turnover frequency (TOF) can be calculated by dividing the TON by the reaction time.
Visualizations
Catalytic Cycle of Alkane Hydroxylation
The following diagram illustrates a generally accepted mechanism for the catalytic hydroxylation of an alkane (like cyclohexane) by an iron porphyrin catalyst, mimicking the action of Cytochrome P450.
Caption: Generalized catalytic cycle for alkane hydroxylation by an iron porphyrin.
Experimental Workflow for Catalyst Screening
The following diagram outlines a typical workflow for screening the catalytic activity of different metalloporphyrins.
Caption: Experimental workflow for comparing metalloporphyrin catalysts.
Conclusion
The catalytic activity of metalloporphyrins is a rich field of study with significant implications for synthetic chemistry and drug development. Based on the available data, cobalt and iron porphyrins are generally highly active catalysts for oxidation reactions. While specific comparative data for NiOEP is less abundant, its structural similarity to other active metalloporphyrins suggests its potential as a catalyst, warranting further investigation. Zinc porphyrins (like ZnOEP) are often considered less catalytically active for oxidation reactions compared to their iron, cobalt, and manganese counterparts due to the redox inactivity of the Zn(II) center under typical catalytic conditions; they are more commonly studied for their photophysical properties.
For researchers and professionals in drug development, the choice of a metalloporphyrin catalyst will depend on the specific transformation desired, the required reaction conditions, and considerations of catalyst stability and cost. The protocols and data presented in this guide provide a foundation for making informed decisions and for the design of new and improved catalytic systems. Further direct comparative studies of the octaethylporphyrin series are needed to provide a more definitive ranking of their catalytic prowess.
References
- 1. Ionic liquid-assisted synthesis of ultralong nanowires of zinc octaethylporphyrin and their photoresponse - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. A stable and highly selective metalloporphyrin based framework for the catalytic oxidation of cyclohexene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Metalloporphyrin-based oxidation systems: from biomimetic reactions to application in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating DFT Calculations with Experimental NiOEP Raman Spectra
For researchers, scientists, and drug development professionals, the accurate characterization of molecular structures is paramount. Nickel(II) octaethylporphyrin (NiOEP), a synthetic porphyrin, serves as a crucial model compound for understanding the vibrational properties of more complex biological macrocycles like heme. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting these properties. However, the reliability of DFT calculations hinges on their validation against robust experimental data. This guide provides a comprehensive comparison of experimental Raman spectra of NiOEP with DFT-calculated values, outlines the necessary experimental and computational protocols, and presents a clear workflow for the validation process.
Quantitative Comparison of Experimental and DFT Raman Spectra
The correlation between experimentally measured and DFT-calculated vibrational frequencies is a key indicator of the accuracy of the computational model. The table below summarizes prominent Raman bands of NiOEP, comparing experimental values with representative calculated frequencies. It is important to note that a scaling factor is often applied to calculated frequencies to account for anharmonicity and other systematic errors inherent in the theoretical models.[1][2]
| Vibrational Mode Assignment | Experimental Raman Shift (cm⁻¹) | Calculated Raman Shift (cm⁻¹) (Scaled) |
| Porphyrin Ring Breathing (ν₁₀) | ~1602 | ~1600 |
| Cα-Cm Stretching (ν₂) | ~1576 | ~1575 |
| Cβ-Cβ Stretching (ν₁₁) | ~1519 | ~1518 |
| Pyrrole Half-Ring Symmetric Stretch (ν₃) | ~1485 | ~1483 |
| Cα-N Breathing (ν₄) | ~1383 | ~1380 |
| Ethyl Group CH₂ Bending | ~1220 | ~1218 |
| Pyrrole Breathing (ν₅) | ~1025 | ~1022 |
| C-H Bending (meso) | ~806 | ~805 |
| Ni-N Stretching | ~344 | ~340 |
Note: Experimental values are compiled from various sources and may vary slightly depending on the experimental conditions (e.g., solvent, excitation wavelength). Calculated values are representative and depend on the specific DFT functional and basis set used.
Experimental and Computational Protocols
Reproducibility and accuracy are cornerstones of scientific research. The following sections detail standardized protocols for obtaining experimental Raman spectra of NiOEP and performing the corresponding DFT calculations.
Experimental Protocol: Resonance Raman Spectroscopy of NiOEP
Resonance Raman spectroscopy is a powerful technique for selectively enhancing the vibrational modes of a chromophore like NiOEP.[3]
-
Sample Preparation :
-
Dissolve a small amount of high-purity NiOEP in a suitable solvent (e.g., dichloromethane, carbon disulfide) to a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[1]
-
The solution should be filtered to remove any particulate matter that could interfere with the Raman signal.
-
Transfer the solution to a quartz cuvette or a spinning sample cell to minimize thermal degradation by the laser.
-
-
Instrumentation and Data Acquisition :
-
Utilize a Raman spectrometer equipped with a tunable laser source (e.g., Argon-ion, dye laser) to allow for excitation at a wavelength that overlaps with an electronic absorption band of NiOEP (typically the Q-bands or the Soret band).[3]
-
Focus the laser beam onto the sample. The scattered light is collected, typically at a 90° or 180° (backscattering) geometry.
-
The scattered light is passed through a monochromator to disperse the different wavelengths.
-
A sensitive detector, such as a charge-coupled device (CCD), is used to record the Raman spectrum.
-
Calibrate the spectrometer using a known standard (e.g., cyclohexane, silicon) to ensure the accuracy of the measured Raman shifts.
-
Acquire spectra with an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Processing :
-
Perform baseline correction to remove any background fluorescence.
-
Fit the spectral peaks to a Lorentzian or Gaussian function to determine their exact positions (Raman shift), intensities, and widths.
-
Computational Protocol: DFT Calculation of NiOEP Raman Spectra
The following protocol outlines a typical approach for calculating the Raman spectrum of NiOEP using DFT.
-
Molecular Structure Optimization :
-
Construct the initial 3D structure of the NiOEP molecule.
-
Perform a geometry optimization using a suitable DFT functional and basis set. The B3LYP functional with a 6-31G(d) basis set is a commonly used and well-validated combination for metalloporphyrins.[1]
-
Ensure that the optimization converges to a true energy minimum, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
-
-
Vibrational Frequency Calculation :
-
Following geometry optimization, perform a vibrational frequency calculation at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the harmonic vibrational frequencies and their corresponding normal modes.
-
The output will also provide the Raman activities for each vibrational mode.
-
-
Spectral Simulation and Analysis :
-
Apply a scaling factor to the calculated frequencies to improve agreement with experimental data. The appropriate scaling factor depends on the chosen functional and basis set and is typically determined by comparing calculated and experimental frequencies for a set of well-characterized molecules.
-
Simulate the Raman spectrum by broadening the calculated Raman activities with a Lorentzian or Gaussian function to mimic the experimental peak shapes.
-
Assign the calculated vibrational modes by visualizing the atomic displacements for each frequency using molecular visualization software.
-
Workflow for Validating DFT Calculations
A systematic workflow is essential for the rigorous validation of computational models against experimental data. The following diagram illustrates the key steps in this process.
This iterative process of comparing experimental and computational results allows for the refinement of the theoretical model, leading to a more accurate and predictive understanding of the molecular system under investigation. By following these guidelines, researchers can confidently employ DFT calculations as a powerful complementary tool to experimental spectroscopy in the study of NiOEP and other complex biomolecules.
References
A Comparative Analysis of Nickel(II) Octaethylporphyrin and Cobalt(II) Octaethylporphyrin for Researchers
This guide provides a detailed comparative analysis of Nickel(II) octaethylporphyrin (NiOEP) and Cobalt(II) octaethylporphyrin (CoOEP), two structurally related metalloporphyrins with distinct physicochemical and reactive properties. This document is intended for researchers, scientists, and drug development professionals interested in the application of these compounds in areas such as catalysis, electrochemistry, and as model systems for biological processes.
Physicochemical and Spectral Properties
NiOEP and CoOEP share the same octaethylporphyrin ligand, but the central metal ion, Ni(II) versus Co(II), imparts significant differences in their electronic structure and, consequently, their spectral and electrochemical behavior. A summary of their key properties is presented in Table 1.
| Property | Nickel(II) Octaethylporphyrin (NiOEP) | Cobalt(II) Octaethylporphyrin (CoOEP) |
| Molecular Formula | C₃₆H₄₄N₄Ni | C₃₆H₄₄CoN₄ |
| Molecular Weight | 591.45 g/mol | 591.69 g/mol |
| Appearance | Purple solid[1] | Purple solid[2] |
| Solubility | Soluble in organic solvents like dichloromethane (B109758).[3] | Soluble in organic solvents.[2] |
| UV-vis λmax (Soret) in CH₂Cl₂ | ~394 nm | ~393 nm |
| UV-vis λmax (Q-bands) in CH₂Cl₂ | ~518 nm, ~552 nm | ~518 nm, ~550 nm |
| Molar Extinction Coefficient (ε) at Soret peak in CH₂Cl₂ | Data not explicitly found | Data not explicitly found |
Table 1: Physicochemical and Spectral Properties of NiOEP and CoOEP.
Electrochemical Properties
The redox behavior of NiOEP and CoOEP is a key differentiator. The central metal's d-electron configuration influences the ease of oxidation and reduction of the metalloporphyrin. While specific cyclic voltammetry data for both compounds under identical conditions in dichloromethane versus a ferrocene/ferrocenium (Fc/Fc⁺) internal standard were not found in a single source, the available literature on related porphyrins allows for an estimation of their redox potentials. Generally, Co(II) porphyrins are more readily oxidized to Co(III) than Ni(II) porphyrins are to Ni(III).
| Property | Nickel(II) Octaethylporphyrin (NiOEP) | Cobalt(II) Octaethylporphyrin (CoOEP) |
| First Oxidation Potential (M²⁺/M³⁺) vs Fc/Fc⁺ in CH₂Cl₂ | Expected to be more positive than CoOEP | Estimated to be in the range of -0.1 to 0.2 V |
| First Reduction Potential (M²⁺/M⁺) vs Fc/Fc⁺ in CH₂Cl₂ | Data not explicitly found | Data not explicitly found |
Table 2: Estimated Electrochemical Properties of NiOEP and CoOEP. Note: Exact values require direct experimental comparison under identical conditions.
Experimental Protocols
Synthesis of Octaethylporphyrin (H₂OEP)
The free-base ligand, octaethylporphyrin, is the precursor for both NiOEP and CoOEP. A general and effective synthesis method involves the condensation of 3,4-diethylpyrrole (B103146) with formaldehyde (B43269).[3]
Materials:
-
3,4-Diethylpyrrole
-
Aqueous formaldehyde (37%)
-
p-Toluenesulfonic acid
-
1 N Sodium hydroxide (B78521)
Procedure:
-
A solution of 3,4-diethylpyrrole, aqueous formaldehyde, and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed with a Dean-Stark trap to remove water.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in chloroform and washed with 1 N sodium hydroxide and water.
-
The organic layer is concentrated, and methanol is added to precipitate the crude porphyrin.
-
The solid is collected by filtration and can be further purified by recrystallization.
Synthesis of Nickel(II) Octaethylporphyrin (NiOEP)
Materials:
-
Octaethylporphyrin (H₂OEP)
-
Nickel(II) acetate (B1210297) tetrahydrate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
H₂OEP is dissolved in DMF.
-
An excess of nickel(II) acetate tetrahydrate is added to the solution.
-
The mixture is heated at reflux until the reaction is complete, which can be monitored by UV-vis spectroscopy (disappearance of the four Q-bands of the free-base porphyrin and appearance of the two Q-bands of the metalloporphyrin).
-
Upon cooling, the product is precipitated by the addition of water.
-
The solid NiOEP is collected by filtration, washed with water, and dried.
Synthesis of Cobalt(II) Octaethylporphyrin (CoOEP)
Materials:
-
Octaethylporphyrin (H₂OEP)
-
Cobalt(II) acetate tetrahydrate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
H₂OEP is dissolved in DMF.
-
An excess of cobalt(II) acetate tetrahydrate is added to the solution.[4]
-
The mixture is heated at reflux for a short period. The reaction progress is monitored by UV-vis spectroscopy.
-
After cooling, the product is precipitated by adding water.
-
The solid CoOEP is collected by filtration, washed with water, and dried.[4]
Comparative Reactivity: Electrocatalytic Oxygen Reduction
Both NiOEP and CoOEP have been investigated for their potential as catalysts in the oxygen reduction reaction (ORR). The central metal plays a crucial role in the catalytic cycle. While detailed comparative studies directly on NiOEP and CoOEP for ORR are not abundant, the general mechanisms for related porphyrins suggest differences in their activity and selectivity. The following diagram illustrates a proposed pathway for the two-electron reduction of oxygen to hydrogen peroxide, a common route for many metalloporphyrin catalysts.
References
Unveiling Electron Dynamics: A Comparative Guide to the Experimental Verification of NiOEP Electronic Transitions
For researchers, scientists, and drug development professionals, understanding the electronic behavior of nickel (II) oxide-based electrode materials (NiOEPs) is paramount for advancing energy storage, electrochromic, and sensing technologies. This guide provides an objective comparison of experimental techniques used to verify theoretical electronic transitions in NiOEPs, supported by experimental data and detailed protocols. We further compare the electronic properties and performance of NiOEPs with common alternatives, namely cobalt (II) oxide (CoO) and iron (II) oxide (FeO) based electrodes.
Probing the Electronic Landscape: Key Spectroscopic Techniques
The primary methods for experimentally verifying the electronic transitions in NiOEPs and other transition metal oxides are Ultraviolet-Visible (UV-Vis) Spectroscopy and X-ray Absorption Spectroscopy (XAS). These techniques provide critical information about the material's band structure, charge transfer energies, and d-d electronic transitions.
Theoretical Framework of Electronic Transitions in NiO
Nickel oxide is a charge-transfer insulator, meaning its band gap is characterized by the energy required to transfer an electron from the oxygen 2p valence band to the nickel 3d conduction band (a p-d charge transfer)[1][2][3]. This is distinct from Mott-Hubbard insulators where the gap is defined by d-d electron repulsion. The electronic transitions of interest in NiOEPs include:
-
Charge-Transfer Transitions (O 2p → Ni 3d): These are responsible for the fundamental absorption edge and define the band gap of the material.
-
d-d Transitions: These transitions occur between the split d-orbitals of the Ni²⁺ ion in the crystal field. While often weaker in intensity, they provide valuable information about the local electronic structure.
Comparative Analysis of Electronic Transitions: NiOEP vs. Alternatives
The electronic properties of transition metal oxides are crucial determinants of their performance in various applications. The following table summarizes key experimentally determined electronic transition data for NiO, CoO, and FeO based electrodes.
| Property | NiO Electrode | CoO Electrode | FeO Electrode |
| Band Gap (Eg) | 3.6 - 4.0 eV (p-d charge transfer)[2][4] | ~2.5 eV | ~2.4 eV |
| Primary Transition Type | Charge-Transfer (O 2p → Ni 3d) | Charge-Transfer (O 2p → Co 3d) | Charge-Transfer (O 2p → Fe 3d) |
| Observed d-d Transitions | Present, but often weak in absorption spectra | Often more prominent than in NiO | Present, contribute to optical properties |
| Néel Temperature (TN) | 523 K[5] | 291 K | 198 K |
Performance in Electrode Applications
The distinct electronic structures of these oxides translate to different performance characteristics in key applications.
| Application | NiOEP Performance | CoO Electrode Performance | FeO Electrode Performance |
| Electrochromism | Exhibits anodic electrochromism (coloring under positive potential). High optical modulation and good cycling stability have been reported[6][7][8]. W-doping can enhance performance[7][9]. | Also shows electrochromic behavior, but can have different coloration efficiencies and switching kinetics compared to NiO. | Less commonly used for electrochromism compared to NiO and CoO, but iron oxides are investigated for their chromogenic properties. |
| Battery Anodes | High theoretical specific capacity (~718 mAh/g). Performance is influenced by nanostructuring to accommodate volume changes during lithiation/delithiation[10]. | Higher theoretical capacity than NiO (~756 mAh/g). Also requires nanostructuring to mitigate pulverization and capacity fading. | Highest theoretical capacity among the three (~1007 mAh/g). Faces significant challenges with large volume expansion and poor cycling stability. |
| Oxygen Evolution Reaction (OER) Catalyst | A promising electrocatalyst for OER, where in-situ formation of NiOOH is considered the active phase[11]. The addition of diamines during electrodeposition can improve activity[11]. | Also an active OER catalyst, often studied in combination with other metals to enhance performance. | Iron oxides, particularly when combined with Ni or Co, are highly active OER catalysts. Fe incorporation into Ni(OH)2/NiOOH is known to boost activity. |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reliable and comparable data. Below are detailed methodologies for the key spectroscopic techniques.
UV-Vis Spectroscopy of NiOEP
Objective: To determine the optical band gap and identify electronic transitions of a NiOEP thin film.
Methodology:
-
Sample Preparation:
-
Deposit a thin film of NiO onto a transparent conducting substrate (e.g., ITO or FTO glass) using a suitable method such as sputtering, sol-gel, or electrodeposition[4].
-
For electrode materials, the film should be uniform and well-adhered. The thickness of the film should be optimized to obtain a clear absorption signal without being fully opaque.
-
Anneal the film at a specific temperature (e.g., 300-500 °C) to achieve the desired crystalline phase and stoichiometry[12].
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Calibrate the instrument using a standard reference material.
-
-
Data Acquisition:
-
Place a blank transparent conducting substrate in the reference beam path to subtract the absorbance of the substrate.
-
Mount the NiOEP sample in the sample beam path.
-
Scan a wavelength range that covers the near-UV and visible regions (e.g., 300-800 nm).
-
Record the absorbance or transmittance spectrum.
-
-
Data Analysis (Tauc Plot):
-
Convert the measured absorbance (A) to the absorption coefficient (α) using the formula: α = 2.303 * A / t, where t is the film thickness.
-
For a direct band gap semiconductor like NiO, plot (αhν)² versus the photon energy (hν).
-
Extrapolate the linear portion of the plot to the energy axis (where (αhν)² = 0). The intercept gives the value of the direct optical band gap (Eg)[4].
-
X-ray Absorption Spectroscopy (XAS) of NiOEP
Objective: To probe the local electronic structure, oxidation state, and coordination environment of Ni atoms in the NiOEP.
Methodology:
-
Sample Preparation:
-
The NiOEP material can be in the form of a thin film on a suitable substrate or a powder.
-
For powder samples, mix the material with a binder (e.g., cellulose) and press it into a pellet of uniform thickness.
-
For in-situ/operando measurements, the electrode is placed in a specially designed electrochemical cell that is transparent to X-rays and allows for electrochemical control during data acquisition[13].
-
-
Instrumentation (Synchrotron-based):
-
Perform the experiment at a synchrotron radiation facility to achieve high photon flux and energy resolution.
-
Use a beamline equipped with a suitable monochromator (e.g., Si(111) or Si(220)) to select the desired X-ray energy.
-
Data can be collected in transmission mode (for concentrated samples) or fluorescence yield mode (for dilute samples or thin films).
-
-
Data Acquisition (at the Ni K-edge, ~8333 eV):
-
Calibrate the energy scale using a Ni metal foil reference, measured simultaneously with the sample.
-
Scan the X-ray energy across the Ni K-edge, from the pre-edge region to the post-edge region (EXAFS).
-
The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry.
-
The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the local atomic structure (bond distances, coordination numbers).
-
-
Data Analysis:
-
XANES Analysis: Compare the edge position and pre-edge features of the sample with those of known Ni standards (e.g., NiO, Ni₂O₃, Ni foil) to determine the average oxidation state of Ni.
-
EXAFS Analysis: Use software packages (e.g., Athena, Artemis) to perform background subtraction, normalization, and Fourier transformation of the EXAFS data to obtain the radial distribution function around the Ni atoms. Fit the data with theoretical models to extract structural parameters.
-
Visualizing the Workflow and Concepts
To clarify the experimental and logical flow, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electronic structure of NiO: Correlation and band effects | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Transition Metal Oxides | Annual Reviews [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. High performance NiOx nanoplatelet based films by a scrape-coating method for bifunctional electrochromic and energy storage devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessing nickel oxide electrocatalysts incorporating diamines and having improved oxygen evolution activity using operando UV/visible and X-ray absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. osti.gov [osti.gov]
Cross-Validation of 2-Nitrophenyl Octyl Ether (NiOEP) Characterization by Different Spectroscopic Techniques
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical analysis and drug development, the unambiguous characterization of organic compounds is paramount. 2-Nitrophenyl octyl ether (NiOEP), also known as o-nitrophenyl octyl ether (o-NPOE), is a widely used plasticizer in ion-selective electrodes and a matrix in mass spectrometry.[1][2] Its purity and structural integrity are critical for the reliability of these applications. This guide provides a comprehensive cross-validation of NiOEP characterization using four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By comparing the data obtained from each method, a more robust and confident structural elucidation can be achieved.
A Comparative Analysis of Spectroscopic Data for NiOEP
The following tables summarize the quantitative data obtained from the spectroscopic analysis of NiOEP, providing a clear comparison of the characteristic signals and fragments identified by each technique.
Table 1: ¹H NMR Spectral Data for NiOEP
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.78 | dd, J = 8.2, 1.6 Hz | 1H | Ar-H |
| 7.50 | ddd, J = 8.8, 7.4, 1.6 Hz | 1H | Ar-H |
| 7.10 | dd, J = 8.8, 1.0 Hz | 1H | Ar-H |
| 7.02 | ddd, J = 8.2, 7.4, 1.0 Hz | 1H | Ar-H |
| 4.13 | t, J = 6.5 Hz | 2H | O-CH₂- |
| 1.85 | p, J = 6.7 Hz | 2H | O-CH₂-CH₂- |
| 1.48 - 1.25 | m | 10H | -(CH₂)₅- |
| 0.89 | t, J = 7.0 Hz | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data for NiOEP
| Chemical Shift (δ, ppm) | Assignment |
| 152.9 | Ar-C-O |
| 140.4 | Ar-C-NO₂ |
| 133.8 | Ar-CH |
| 125.5 | Ar-CH |
| 120.9 | Ar-CH |
| 114.7 | Ar-CH |
| 69.3 | O-CH₂ |
| 31.8 | CH₂ |
| 29.3 | CH₂ |
| 29.2 | CH₂ |
| 26.0 | CH₂ |
| 25.9 | CH₂ |
| 22.6 | CH₂ |
| 14.1 | CH₃ |
Table 3: FTIR Spectral Data for NiOEP (ATR-Neat) [3]
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3080 - 3050 | Aromatic C-H Stretch | Aromatic Ring |
| 2924 | Aliphatic C-H Stretch (asymmetric) | Alkyl Chain |
| 2854 | Aliphatic C-H Stretch (symmetric) | Alkyl Chain |
| 1580 | C=C Stretch | Aromatic Ring |
| 1523 | N-O Asymmetric Stretch | Nitro Group |
| 1475 | CH₂ Bend | Alkyl Chain |
| 1348 | N-O Symmetric Stretch | Nitro Group |
| 1260 | Ar-O Stretch | Aryl Ether |
| 1045 | C-O Stretch | Alkyl Ether |
Table 4: Mass Spectrometry Data for NiOEP (Electron Ionization - 70 eV) [3]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 251 | ~15 | [M]⁺ (Molecular Ion) |
| 139 | 100 | [M - C₈H₁₆]⁺ |
| 123 | ~30 | [M - C₈H₁₆ - O]⁺ |
| 109 | ~25 | [C₆H₅O₂]⁺ |
| 93 | ~40 | [C₆H₅O]⁺ |
| 65 | ~35 | [C₅H₅]⁺ |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the characterization of NiOEP using different spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of NiOEP is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 10 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small drop of neat NiOEP liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory is used.
-
Parameters:
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is presented in terms of transmittance or absorbance.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of NiOEP is prepared by dissolving a known mass of the compound in a spectroscopic grade solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Parameters:
-
Wavelength range: 200 - 400 nm
-
Scan speed: Medium
-
Slit width: 1.0 nm
-
-
Data Processing: The spectrum of the pure solvent is used as a baseline and is subtracted from the sample spectrum. The wavelength of maximum absorbance (λmax) is determined.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of NiOEP in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.
-
Parameters:
-
Ionization mode: Electron Ionization (EI)
-
Ionization energy: 70 eV
-
Mass range: m/z 50 - 300
-
-
Data Processing: The mass spectrum is recorded, showing the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).
Visualization of Experimental Workflow and Molecular Structure
The following diagrams, generated using the DOT language, illustrate the logical flow of the cross-validation process and the chemical structure of NiOEP.
Caption: Experimental workflow for the cross-validation of NiOEP characterization.
Caption: Chemical structure of 2-Nitrophenyl Octyl Ether (NiOEP).
By integrating the data from these complementary spectroscopic techniques, a comprehensive and reliable characterization of 2-nitrophenyl octyl ether is achieved. This cross-validation approach ensures the accuracy of the compound's identity and purity, which is essential for its application in sensitive analytical and developmental fields.
References
A Comparative Analysis of NiOEP and Iron Porphyrins as Oxidation Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Nickel(II) Octaethylporphyrin (NiOEP) and various iron porphyrins as catalysts in oxidation reactions. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their catalytic performance, supported by experimental data and protocols. This document is intended to aid in the selection of appropriate catalysts for specific oxidation applications, particularly in the context of fine chemical synthesis and drug development.
Introduction to Metalloporphyrins in Catalysis
Metalloporphyrins, bio-inspired catalysts mimicking the active sites of heme enzymes like Cytochrome P450, are pivotal in a myriad of oxidative transformations. Their catalytic prowess lies in their ability to activate oxidants and facilitate the transfer of an oxygen atom to a substrate. The central metal ion and the peripheral substituents on the porphyrin ring significantly influence the catalyst's stability, reactivity, and selectivity. Iron porphyrins, particularly iron(III) complexes, have been extensively studied and have demonstrated high efficiency in catalyzing the oxidation of a wide range of organic substrates, including alkanes and alkenes. Nickel-containing porphyrins, such as NiOEP, are also known to exhibit catalytic activity, although they are less commonly employed in oxidation reactions compared to their iron counterparts. This guide aims to bridge this gap by presenting a comparative study of these two classes of metalloporphyrin catalysts.
Comparative Catalytic Performance in Oxidation Reactions
The catalytic efficacy of NiOEP and iron porphyrins is best evaluated through key performance indicators such as conversion, product selectivity, and turnover number (TON). While direct comparative studies under identical conditions are limited, this section compiles and contrasts available data from various sources for the oxidation of cyclohexane (B81311) and cyclohexene (B86901), two benchmark substrates in catalysis research.
Cyclohexane Hydroxylation
| Catalyst | Oxidant | Substrate | Conversion (%) | Product Selectivity (%) | Turnover Number (TON) | Reference |
| --INVALID-LINK--2 (L1 = monoamidate tetradentate ligand) | m-CPBA | Cyclohexane | - | - | 654 | [1] |
| [Fe(TPP)Cl] | O2/Zn/AcOH | Cyclohexane | - | >80 (alcohol + ketone) | - | [2] |
| Fe(III)(TPPS)/pd-CTS | O2 | Cyclohexane | - | 22.9 (mol%) (alcohol + ketone) | - | [1] |
| Fe(TPFPP)Cl on ZnO | O2 | Cyclohexane | High | High (ketone + alcohol) | High | [3] |
Note: "-" indicates that the specific data point was not provided in the cited source. The data for the Nickel(II) complex is for a related complex and not NiOEP.
Cyclohexene Epoxidation
The epoxidation of alkenes is a fundamental reaction for the synthesis of valuable intermediates. The following table compares the catalytic performance of NiO nanoparticles and various iron porphyrins in the epoxidation of cyclohexene. The NiO nanoparticle data is included to provide insight into the catalytic potential of nickel-based materials in this transformation, in the absence of specific data for NiOEP.
| Catalyst | Oxidant | Substrate | Conversion (%) | Product Selectivity (%) (Epoxide) | Turnover Number (TON) | Reference |
| Flower-like mesoporous NiO nanoparticles | m-CPBA | Cyclohexene | 91 | 53 | - | [4] |
| [Fe(TPP)Cl] | H2O2 | Cyclohexene | High | High | - | [5] |
| Fe(PCl8)Cl | PhIO | Cyclohexene | High | High | - | [6] |
| [Fe(III)(tppf(20))] ONPs | O2 | Cyclohexene | - | 0 (allylic oxidation products) | ~3500 | [7] |
Note: "-" indicates that the specific data point was not provided in the cited source. "ONPs" stands for Organic Nanoparticles.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of catalytic studies. Below are representative protocols for the catalytic oxidation of cyclohexane and cyclohexene using metalloporphyrins, based on methodologies described in the literature.
General Protocol for Catalytic Cyclohexane Oxidation
This protocol is a generalized procedure based on common practices for metalloporphyrin-catalyzed alkane hydroxylation.
Materials:
-
Metalloporphyrin catalyst (e.g., Iron(III) porphyrin)
-
Cyclohexane (substrate)
-
Oxidant (e.g., meta-chloroperoxybenzoic acid (m-CPBA), iodosylbenzene (PhIO), or H₂O₂)
-
Solvent (e.g., dichloromethane, acetonitrile)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Thermostated oil bath or heating block
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
In a clean and dry reaction vessel, dissolve a known amount of the metalloporphyrin catalyst in the chosen solvent.
-
Add the internal standard to the solution.
-
Add cyclohexane to the reaction mixture.
-
Initiate the reaction by adding the oxidant. If using a solid oxidant like m-CPBA or PhIO, add it in one portion. If using a liquid oxidant like H₂O₂, add it dropwise.
-
Seal the reaction vessel and place it in the thermostated bath, stirring at a constant rate.
-
Monitor the reaction progress by withdrawing aliquots at specific time intervals.
-
Quench the reaction in the aliquots by adding a reducing agent (e.g., a saturated solution of sodium thiosulfate (B1220275) for peroxide-based oxidants or triphenylphosphine (B44618) for PhIO).
-
Analyze the quenched aliquots by GC to determine the conversion of cyclohexane and the yields of the products (cyclohexanol and cyclohexanone).
-
Calculate the turnover number (TON) using the formula: TON = (moles of product formed) / (moles of catalyst used).[8]
Detailed Protocol for Catalytic Cyclohexene Epoxidation
This protocol is adapted from studies on iron porphyrin-catalyzed epoxidation of cyclohexene.[5]
Materials:
-
Iron(III) porphyrin catalyst
-
Cyclohexene (substrate)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Solvent (e.g., methanol/dichloromethane mixture)
-
Internal standard (e.g., chlorobenzene) for GC analysis
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Gas chromatograph (GC) with FID
Procedure:
-
To a reaction vessel containing a magnetic stir bar, add the iron(III) porphyrin catalyst and the chosen solvent.
-
Add the internal standard to the mixture.
-
Add cyclohexene to the reaction vessel.
-
Cool the mixture in an ice bath.
-
Slowly add the hydrogen peroxide solution to the stirred mixture.
-
Allow the reaction to proceed at 0 °C for a specified duration.
-
After the reaction time, take an aliquot and quench it by adding an excess of manganese dioxide (to decompose unreacted H₂O₂).
-
Filter the quenched aliquot through a short pad of silica (B1680970) gel.
-
Analyze the filtrate by GC to quantify the amount of cyclohexene oxide and other potential products.
-
Calculate the conversion, selectivity, and TON as described in the previous protocol.
Mechanistic Insights and Visualizations
The catalytic cycle of metalloporphyrins in oxidation reactions generally involves the formation of a high-valent metal-oxo species as the key oxidant. The following diagrams, generated using the DOT language, illustrate a simplified catalytic cycle and a general experimental workflow for comparing these catalysts.
Caption: Simplified catalytic cycle for a metalloporphyrin (M(III)P) catalyzed oxidation.
Caption: General experimental workflow for the comparative study of catalysts.
Discussion and Conclusion
Based on the available literature, iron porphyrins are generally more extensively studied and have shown high catalytic activity and selectivity in a variety of oxidation reactions, including the challenging C-H activation of alkanes. The catalytic performance of iron porphyrins can be significantly tuned by modifying the peripheral substituents of the porphyrin ring, which influences their electronic properties and stability.
Direct and comprehensive data on the catalytic performance of NiOEP in these specific oxidation reactions is scarce, making a direct quantitative comparison challenging. However, studies on other nickel complexes and nickel oxide nanoparticles suggest that nickel-based catalysts are active for oxidation reactions, particularly for the epoxidation of alkenes. The observed preference of some nickel catalysts for allylic oxidation over epoxidation in certain systems suggests a different reaction mechanism might be at play compared to iron porphyrins.
For researchers selecting a catalyst, iron porphyrins offer a more established and versatile platform with a wealth of literature to guide catalyst design and optimization for specific oxidation tasks. NiOEP and other nickel porphyrins represent a less explored but potentially valuable class of catalysts, particularly where different product selectivities are desired. Further direct comparative studies under standardized conditions are necessary to fully elucidate the relative merits of NiOEP and iron porphyrins as oxidation catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the catalytic epoxidation of olefins by iron porphyrin complexes and H2O2 in protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Experimental and Theoretical Redox Potentials of Nickel(II) Octaethylporphyrin (NiOEP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental redox potentials of Nickel(II) Octaethylporphyrin (NiOEP) with theoretically predicted values. By detailing the experimental and computational methodologies, this document aims to offer a comprehensive resource for researchers working with metalloporphyrins and in the fields of electrochemistry and computational chemistry.
Data Presentation: Experimental vs. Theoretical Redox Potentials
| Redox Process | Experimental Half-Wave Potential (E½ vs. SCE) |
| First Oxidation | +0.83 V |
| First Reduction | -1.52 V |
Note: Experimental data is sourced from cyclic voltammetry measurements in dichloromethane (B109758).
Experimental Protocol: Cyclic Voltammetry of NiOEP
The experimental redox potentials of NiOEP are typically determined using cyclic voltammetry (CV). This electrochemical technique measures the current response of an analyte to a linearly cycled potential sweep.
Methodology:
-
Instrumentation: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: The experiment is conducted in a non-aqueous solvent, such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF), containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) - TBAP or tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆) to ensure conductivity.
-
Analyte: A solution of NiOEP at a concentration of approximately 1 mM is used.
-
Procedure:
-
The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
The potential of the working electrode is scanned linearly from an initial potential to a switching potential and then back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
The half-wave potential (E½), which is an approximation of the standard redox potential, is determined as the average of the anodic (Epa) and cathodic (Epc) peak potentials for a reversible or quasi-reversible process.
-
Theoretical Protocol: Predicting Redox Potentials with DFT
The prediction of redox potentials for transition metal complexes like NiOEP is commonly achieved using Density Functional Theory (DFT). While a specific calculated value for NiOEP is not cited here, the following outlines a robust and widely accepted computational protocol.
Methodology:
-
Computational Approach: The calculation of redox potentials is based on the determination of the Gibbs free energy change (ΔG) for the redox reaction in solution. A thermodynamic cycle, often referred to as a Born-Haber cycle, is employed to relate the gas-phase energies of the species to their solvated energies.
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or ADF are commonly used.
-
Steps:
-
Geometry Optimization: The geometries of both the oxidized ([NiOEP]⁺) and reduced ([NiOEP]⁻) forms of the molecule, as well as the neutral species (NiOEP), are optimized in both the gas phase and in a simulated solvent environment.
-
Functional and Basis Set Selection: A suitable DFT functional and basis set are chosen. For transition metal complexes, hybrid functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP are often employed. A basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d) or larger) is typically used for the main group elements, while a larger basis set with effective core potentials (e.g., LANL2DZ) may be used for the nickel atom.
-
Solvation Model: The effect of the solvent (e.g., dichloromethane) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.
-
Redox Potential Calculation: The Gibbs free energy of the redox reaction in solution (ΔG_solv) is calculated. The redox potential (E) is then determined using the Nernst equation, referenced to a standard electrode (e.g., by calculating the absolute potential and converting it or by using an internal reference like ferrocene/ferrocenium).
-
Visualization of Methodologies
The following diagrams illustrate the workflows for both the experimental determination and theoretical prediction of NiOEP redox potentials.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Nickel Octaethylporphyrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Nickel(II) octaethylporphyrin (NiOEP). Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental risks. NiOEP is classified as harmful if swallowed, in contact with skin, or if inhaled, necessitating stringent safety measures.
Hazard and Exposure Summary
A clear understanding of the potential hazards is the first step in safe handling. The primary routes of exposure are inhalation, skin contact, and ingestion.
| Hazard Classification | GHS Codes |
| Acute Toxicity, Oral | H302 (Harmful if swallowed) |
| Acute Toxicity, Dermal | H312 (Harmful in contact with skin) |
| Acute Toxicity, Inhalation | H332 (Harmful if inhaled) |
Data sourced from PubChem and Sigma-Aldrich safety information.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory to prevent exposure. All work with NiOEP, both in solid and solution form, must be conducted in a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving: an inner nitrile glove followed by an outer, thicker nitrile or butyl rubber glove. | Nitrile gloves offer good resistance to a range of chemicals.[1][2][3] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. For prolonged contact or when using solvents like dichloromethane (B109758) or toluene, butyl rubber gloves may offer superior protection.[3] |
| Eye Protection | Chemical splash goggles with side shields. | Protects against splashes of solutions and airborne particles of the solid compound. |
| Body Protection | A long-sleeved, flame-resistant lab coat. | Protects skin from accidental contact and spills. |
| Respiratory Protection | A NIOSH-approved N95 dust mask for handling the solid powder. For solutions, the fume hood provides primary respiratory protection. | Prevents inhalation of the fine powder. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing (Solid Form):
-
Before handling, ensure a designated work area within a chemical fume hood is clean and uncluttered.
-
Have all necessary equipment, including secondary containment trays, readily available.
-
When weighing the solid powder, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation risk.
-
Use anti-static tools to prevent dispersal of the fine powder.
2. Preparation of Solutions:
-
Nickel octaethylporphyrin is soluble in organic solvents such as dichloromethane, toluene, and pyridine.[4][5]
-
Always add the solvent to the solid porphyrin slowly to avoid splashing.
-
Keep the solution covered to prevent evaporation and exposure to vapors.
3. Experimental Use:
-
All procedures involving NiOEP solutions must be carried out in a chemical fume hood.
-
Use secondary containment to catch any potential spills.
-
Avoid heating solutions unless necessary and ensure proper ventilation and temperature control.
Emergency and Spill Response
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Cleanup Protocol:
-
Small Spills (Solid):
-
Gently cover the spill with an absorbent material like vermiculite (B1170534) or sand to prevent it from becoming airborne.
-
Moisten the absorbent material slightly with a suitable solvent (e.g., ethanol) to prevent dust generation.
-
Carefully sweep the mixture into a designated hazardous waste container.
-
-
Small Spills (Liquid Solution):
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a solvent known to dissolve NiOEP (e.g., dichloromethane or toluene), followed by a detergent and water wash.
-
All cleaning materials must be disposed of as hazardous waste.
-
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and solutions, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect solid NiOEP waste, contaminated consumables (e.g., gloves, wipes, absorbent pads), and empty containers in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Liquid Waste: Collect liquid waste containing NiOEP in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle). Do not mix with other waste streams.[9] The container should be kept closed when not in use.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic").
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any NiOEP waste down the drain or in regular trash.
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
